molecular formula C29H43N5O8 B1668159 BW A575C CAS No. 103221-88-1

BW A575C

Cat. No.: B1668159
CAS No.: 103221-88-1
M. Wt: 589.7 g/mol
InChI Key: XCLLRLKRCYZTES-PBKHYBTFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BW B385C is the isomer with (S)-configurations at all chiral centers

Properties

IUPAC Name

(2S)-1-[2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O8/c1-17(2)31-15-19(35)16-42-25-11-6-9-21-20(25)14-23(33-21)26(36)30-12-5-4-8-22(28(38)39)32-18(3)27(37)34-13-7-10-24(34)29(40)41/h6,9,11,14,17-19,22,24,31-33,35H,4-5,7-8,10,12-13,15-16H2,1-3H3,(H,30,36)(H,38,39)(H,40,41)/t18?,19?,22?,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLLRLKRCYZTES-PBKHYBTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCCC3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCC[C@H]3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908259
Record name N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103221-88-1
Record name BW-A 575C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103221881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BW A575C's Pharmacological Profile

This compound is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a β-adrenoceptor antagonist.[1][2][3] This dual activity offers a synergistic approach to cardiovascular therapy by concurrently targeting two key pathways in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound competitively inhibits the Angiotensin-Converting Enzyme, a critical component of the RAAS. This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation, a decrease in aldosterone secretion, and a subsequent reduction in blood pressure.

β-Adrenoceptor Blockade

In addition to its ACE inhibitory effects, this compound exhibits competitive antagonism at β-adrenoceptors. This action mitigates the effects of catecholamines, such as adrenaline and noradrenaline, on the heart and blood vessels. The primary consequences of this β-blockade are a reduction in heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effect.

Quantitative Analysis of In Vitro and In Vivo Efficacy

The pharmacological activity of this compound has been quantified through a series of in vitro and in vivo studies, allowing for a direct comparison with established therapeutic agents.

In Vitro Potency
AssayParameterThis compoundEnalaprilatPindolol
ACE Inhibition (Rabbit Lung)IC₅₀10.7 ± 2.1 nM[1]4.4 ± 0.8 nM[1]-
β-Adrenoceptor Blockade (Guinea-Pig Atria)pK₉7.18 ± 0.05[1]-8.9 ± 0.7[1]
In Vivo Potency and Selectivity
SpeciesModelParameterThis compoundEnalaprilCaptoprilPropranololPindolol
Conscious RatAngiotensin I Pressor ResponsePotency vs. EnalaprilEquipotent[1]-10x less potent[1]--
Pithed RatACE Inhibition vs. β-BlockadeRelative Activity~100x more active as ACE inhibitor[1]----
Conscious DogACE Inhibition vs. β-BlockadeRelative Activity2-10x more active as ACE inhibitor[2]----
Anesthetized Dogβ₁-Adrenoceptor BlockadePotency vs. Propranolol~50x less active[3]----
Anesthetized Dogβ₁-Adrenoceptor BlockadePotency vs. Pindolol~500x less active[3]----
Anesthetized DogACE InhibitionPotency vs. EnalaprilApproximately equiactive[3][4]----

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action Signaling Pathway

cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_SNS Sympathetic Nervous System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Increased_Blood_Pressure Increased_Blood_Pressure Sodium_Water_Retention->Increased_Blood_Pressure Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Adrenoceptors β-Adrenoceptors Catecholamines->Beta_Adrenoceptors Increased_Heart_Rate Increased_Heart_Rate Beta_Adrenoceptors->Increased_Heart_Rate Increased_Contractility Increased_Contractility Beta_Adrenoceptors->Increased_Contractility Increased_Cardiac_Output Increased_Cardiac_Output Increased_Heart_Rate->Increased_Cardiac_Output Increased_Contractility->Increased_Cardiac_Output Increased_Cardiac_Output->Increased_Blood_Pressure BWA575C BWA575C BWA575C->Angiotensin_II Inhibits BWA575C->Beta_Adrenoceptors Blocks

Caption: Dual inhibitory action of this compound on the RAAS and SNS pathways.

Experimental Workflow: In Vitro ACE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Rabbit_Lung Rabbit Lung Tissue Homogenization Homogenization & Centrifugation Rabbit_Lung->Homogenization Purified_ACE Partially Purified ACE Homogenization->Purified_ACE Incubation Incubate ACE with this compound and Angiotensin I Purified_ACE->Incubation HPLC Quantify Angiotensin II Production via HPLC Incubation->HPLC IC50_Calc Calculate IC50 Value HPLC->IC50_Calc

Caption: Workflow for determining the in vitro ACE inhibitory potency of this compound.

Experimental Workflow: In Vivo Cardiovascular Assessment in Anesthetized Dogs

cluster_animal_prep Animal Preparation cluster_protocol Experimental Protocol Anesthetize Anesthetize Dog Catheterize Catheterize for Drug Administration and Blood Pressure Monitoring Anesthetize->Catheterize Instrumentation Instrument for Cardiac Output and Contractility Measurement Catheterize->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Administer_Agonist Administer Angiotensin I or Isoprenaline Challenge Baseline->Administer_Agonist Record_Response Record Pressor or Tachycardic Response Administer_Agonist->Record_Response Administer_BWA575C Administer this compound Record_Response->Administer_BWA575C Repeat_Challenge Repeat Agonist Challenge Administer_BWA575C->Repeat_Challenge Analyze_Data Analyze Inhibition of Agonist Response Repeat_Challenge->Analyze_Data

Caption: Workflow for assessing the in vivo cardiovascular effects of this compound.

Detailed Experimental Methodologies

In Vitro ACE Inhibition Assay
  • Enzyme Preparation: A partially purified preparation of Angiotensin-Converting Enzyme is obtained from rabbit lung tissue. The tissue is homogenized in a suitable buffer and subjected to differential centrifugation to isolate the enzyme-containing fraction.

  • Assay Protocol: The assay is conducted by incubating the purified ACE with its substrate, angiotensin I, in the presence of varying concentrations of this compound. The reaction is terminated after a defined period, and the amount of angiotensin II produced is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro β-Adrenoceptor Blockade Assay
  • Tissue Preparation: Right atrial preparations are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

  • Assay Protocol: The atria are allowed to beat spontaneously, and a cumulative concentration-response curve to the β-agonist isoprenaline is established. Following a washout period, the tissues are incubated with a fixed concentration of this compound, and the isoprenaline concentration-response curve is re-determined.

  • Data Analysis: The degree of rightward shift in the isoprenaline concentration-response curve caused by this compound is used to calculate the pA₂ or pK₉ value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response.

In Vivo Cardiovascular Studies in Anesthetized Dogs
  • Animal Model: Anesthetized, open-chest or closed-chest dogs are utilized. The animals are instrumented for the measurement of diastolic blood pressure, cardiac contractility, and heart rate.

  • ACE Inhibition Assessment: The pressor response to an intravenous challenge of angiotensin I is measured before and after the administration of this compound. The dose-dependent inhibition of the angiotensin I-induced pressor response is quantified.

  • β-Blockade Assessment: The tachycardic (increased heart rate) response to an intravenous challenge of the β-agonist isoprenaline is measured before and after the administration of this compound. The dose-dependent inhibition of the isoprenaline-induced tachycardia is quantified.

  • Hemodynamic and Renal Effects: At equieffective ACE-inhibiting or β-blocking doses, changes in diastolic blood pressure, cardiac contractility, heart rate, renal blood flow, and urinary sodium excretion are measured and compared to baseline values and to the effects of reference compounds such as enalapril, propranolol, and pindolol.[3][4]

References

The Pharmacological Profile of BW A575C: A Dual-Acting Vasoactive Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BW A575C is a novel synthetic compound engineered to exhibit a dual pharmacological action as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This unique profile allows it to modulate two key pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies for its characterization.

Introduction

The concurrent blockade of the renin-angiotensin system and the beta-adrenergic system is a well-established therapeutic strategy in the management of cardiovascular diseases, notably hypertension and heart failure. This compound represents an innovative approach by integrating both functionalities into a single molecule. This dual activity offers the potential for a simplified therapeutic regimen and a synergistic effect on blood pressure control and cardiac function. This document serves as a technical resource for researchers and professionals in drug development, detailing the pharmacological characteristics of this compound.

Chemical Properties

While a detailed synthesis protocol is beyond the scope of this guide, the fundamental chemical properties of this compound are presented below.

PropertyValue
Chemical Name N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R, S)-hydroxypropoxy)indole-2- carboxamido]pentyl)-(R, S)-alanyl-(S)-proline
CAS Number 103221-88-1[1]
Molecular Formula C29H43N5O8[1]
Molecular Weight 589.69 g/mol [1]

Mechanism of Action

This compound exerts its pharmacological effects through two distinct and complementary mechanisms:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: this compound competitively inhibits ACE, a critical enzyme in the RAAS pathway. By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, it leads to vasodilation and a subsequent reduction in blood pressure. The inhibition of ACE also curtails the degradation of bradykinin, a vasodilator, further contributing to its antihypertensive effect.

  • Beta-Adrenoceptor Blockade: The compound also acts as an antagonist at beta-adrenoceptors. This action mitigates the effects of catecholamines (e.g., adrenaline and noradrenaline) on the heart and other tissues. The primary cardiovascular consequences of this blockade include a reduction in heart rate, myocardial contractility, and cardiac output, which collectively contribute to its blood pressure-lowering and anti-ischemic properties.

Below is a diagram illustrating the dual mechanism of action of this compound.

Figure 1: Dual mechanism of action of this compound.

Quantitative Pharmacological Data

The potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Potency
ParameterValueSpecies/PreparationComparatorComparator Value
ACE Inhibition (IC50) 10.7 ± 2.1 nMRabbit Lung (partially purified)Enalaprilat4.4 ± 0.8 nM
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-pig right atria (isoprenaline-induced tachycardia)Pindolol8.9 ± 0.7
In Vivo Potency
SpeciesRoute of AdministrationDoseEffectComparatorComparator Potency
Conscious Rat Intravenous1 mg/kgInhibition of angiotensin I-induced pressor responseEnalaprilApproximately equipotent
Conscious Rat Intravenous1 mg/kgInhibition of angiotensin I-induced pressor responseCaptoprilApproximately 10 times more potent
Conscious Dog Intravenous1 mg/kgInhibition of angiotensin I-induced pressor response--
Conscious Dog Intravenous1 mg/kgInhibition of isoprenaline-induced heart rate response--

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections outline the key experimental protocols used to characterize this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay (Rabbit Lung)

This assay determines the in vitro potency of a compound to inhibit ACE activity.

5.1.1. Preparation of Partially Purified ACE from Rabbit Lung

A common method for the partial purification of ACE from rabbit lung involves the following steps:

  • Homogenization: Fresh or frozen rabbit lungs are homogenized in a suitable buffer (e.g., phosphate buffer, pH 7.5) to disrupt the cells and release the enzyme.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to remove cellular debris, nuclei, and mitochondria.

  • Ammonium Sulfate Precipitation: The supernatant containing the microsomal fraction is treated with ammonium sulfate to precipitate proteins. The fraction containing ACE activity is collected.

  • Dialysis: The precipitated protein is redissolved and dialyzed against a buffer to remove the ammonium sulfate.

5.1.2. Enzyme Inhibition Assay Protocol

The activity of ACE is typically measured spectrophotometrically using a synthetic substrate such as hippuryl-L-histidyl-L-leucine (HHL).

  • Reaction Mixture: A reaction mixture is prepared containing the partially purified ACE, a buffer (e.g., HEPES buffer, pH 8.3), and the test compound (this compound) at various concentrations.

  • Incubation: The mixture is pre-incubated at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the HHL substrate.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of an acid (e.g., hydrochloric acid).

  • Extraction: The product of the enzymatic reaction, hippuric acid, is extracted into an organic solvent (e.g., ethyl acetate).

  • Quantification: The amount of hippuric acid is quantified by measuring its absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of ACE activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Below is a workflow diagram for the ACE inhibition assay.

ACE_Inhibition_Assay_Workflow Start Start Prep_Enzyme Prepare Partially Purified ACE from Rabbit Lung Start->Prep_Enzyme Prep_Mixture Prepare Reaction Mixture (ACE, Buffer, this compound) Prep_Enzyme->Prep_Mixture Pre_incubation Pre-incubate at 37°C Prep_Mixture->Pre_incubation Add_Substrate Add HHL Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Acid Incubation->Stop_Reaction Extraction Extract Hippuric Acid Stop_Reaction->Extraction Quantification Quantify Hippuric Acid (Spectrophotometry) Extraction->Quantification Calculate_IC50 Calculate IC50 Quantification->Calculate_IC50 End End Calculate_IC50->End

Figure 2: Workflow for the ACE inhibition assay.
Beta-Adrenoceptor Blockade Assay (Guinea-Pig Right Atrial Preparation)

This assay is used to determine the antagonist properties of a compound at beta-adrenoceptors by measuring its ability to inhibit the positive chronotropic effect of an agonist like isoprenaline.

5.2.1. Tissue Preparation

  • Isolation: Guinea pigs are euthanized, and the hearts are rapidly excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Dissection: The right atrium is carefully dissected and mounted in an organ bath containing the oxygenated physiological salt solution maintained at a constant temperature (e.g., 37°C).

  • Transducer Attachment: The spontaneous contractions of the atrium are recorded using an isometric force transducer connected to a data acquisition system.

5.2.2. Experimental Protocol

  • Equilibration: The preparation is allowed to equilibrate in the organ bath until a stable spontaneous beating rate is achieved.

  • Control Response: A cumulative concentration-response curve to the beta-adrenoceptor agonist isoprenaline is constructed to establish the baseline chronotropic response.

  • Inhibitor Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound (this compound) for a specified period.

  • Post-Inhibitor Response: A second cumulative concentration-response curve to isoprenaline is constructed in the presence of this compound.

  • Data Analysis: The degree of rightward shift in the concentration-response curve caused by this compound is used to calculate its antagonist potency, typically expressed as a pA2 or pKB value.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. In vivo studies in rats and dogs have demonstrated its efficacy following both intravenous and oral administration, suggesting some level of oral bioavailability. However, specific parameters such as absorption, distribution, metabolism, and excretion (ADME) profiles would require further dedicated studies.

Clinical Studies

Information regarding clinical trials of this compound is limited. The progression of this compound through clinical development phases has not been publicly documented, suggesting it may have been discontinued in the preclinical or early clinical stages.

Discussion and Future Directions

This compound presents a compelling pharmacological profile by combining ACE inhibition and beta-adrenoceptor blockade in a single molecule. This dual mechanism holds therapeutic promise for the management of complex cardiovascular conditions. The available in vitro and in vivo data confirm its potent activity at both targets.

However, a more complete understanding of its pharmacological profile is necessary for further development. Key areas for future investigation include:

  • Beta-Adrenoceptor Subtype Selectivity: Determining the relative affinity of this compound for β1 and β2-adrenoceptor subtypes is crucial, as β1-selectivity is generally preferred to minimize side effects such as bronchoconstriction.

  • Comprehensive Pharmacokinetics: Detailed ADME studies in relevant preclinical species are required to understand its absorption, distribution, metabolic fate, and routes of elimination.

  • Safety and Toxicology: A thorough evaluation of the safety and toxicological profile of this compound is a prerequisite for any potential clinical application.

  • Long-term Efficacy and Safety: Should the compound progress, long-term studies would be needed to assess its sustained efficacy and safety in relevant disease models.

Conclusion

This compound is a scientifically interesting molecule with a unique dual-acting mechanism targeting both the renin-angiotensin system and the sympathetic nervous system. The data presented in this guide provide a solid foundation for its pharmacological characterization. While further research is needed to fully elucidate its therapeutic potential and safety profile, this compound serves as an important example of innovative drug design in cardiovascular medicine.

References

BW A575C: A Comprehensive Technical Review of a Dual-Acting Vasoactive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BW A575C, a novel compound characterized by its dual functionality as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This document collates available quantitative data, outlines the experimental basis of these findings, and visualizes the compound's mechanisms of action.

Core Pharmacological Properties

This compound, with the chemical name N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R, S)-hydroxypropoxy)indole-2- carboxamido]pentyl)-(R, S)-alanyl-(S)-proline, is a chemically novel agent designed to exhibit two distinct pharmacological actions in a single molecule.[1] It combines the vasodilatory and blood pressure-lowering effects of ACE inhibition with the heart rate and contractility-reducing effects of beta-blockade.[1][2] This dual mechanism of action presents a unique therapeutic potential for cardiovascular diseases.

Quantitative Efficacy and Potency

The following tables summarize the key quantitative data from in vitro and in vivo studies, providing a comparative view of this compound's potency against established drugs in its respective classes.

Table 1: In Vitro Potency of this compound

ParameterSpecies/TissueThis compoundComparatorComparator Value
ACE Inhibition (IC50) Rabbit Lung10.7 +/- 2.1 nMEnalaprilat4.4 +/- 0.8 nM
Beta-Blockade (pKB) Guinea-Pig Right Atrium7.18 +/- 0.05Pindolol8.9 +/- 0.7

Data sourced from literature.[1]

Table 2: In Vivo Activity of this compound

SpeciesRouteDoseACE Inhibition (Dose Ratio)Beta-Blockade (Dose Ratio)
Rati.v.1.0 mg/kg29.53.1
Dogi.v.1.0 mg/kg16.18.0

Dose ratio indicates the multiple by which the dose of agonist (Angiotensin I or Isoprenaline) must be increased to produce the same response in the presence of the antagonist (this compound). Data sourced from literature.[3]

Table 3: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterThis compound (5.0 mg/kg, i.v.)Propranolol (0.1 mg/kg, i.v.)Pindolol (0.01 mg/kg, i.v.)Enalapril (1.0 mg/kg, i.v. infusion)
Diastolic Blood Pressure Significantly ReducedLittle EffectLittle EffectSignificantly Reduced
Cardiac Contractility Significantly ReducedSignificantly ReducedSignificantly ReducedNo Significant Effect
Heart Rate Significantly ReducedSignificantly ReducedSignificantly ReducedNo Significant Effect
Renal Blood Flow Significantly IncreasedNot ReportedNot ReportedSignificantly Increased
Urine and Na+ Excretion Significantly IncreasedNot ReportedNot ReportedSignificantly Increased

This table presents a comparative summary of the effects observed at equieffective cardiac beta1-adrenoceptor blocking doses for this compound, propranolol, and pindolol, and at equieffective ACE-inhibition doses for this compound and enalapril.[2]

Mechanism of Action: Signaling Pathways

The dual action of this compound targets two key pathways in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system's control of cardiac function.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. This action leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion BWA575C This compound BWA575C->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure

Caption: ACE Inhibition Pathway of this compound.

Beta-Adrenoceptor Blockade

By acting as a beta-blocker, this compound competitively antagonizes beta-adrenergic receptors in the heart. This leads to a decrease in heart rate, myocardial contractility, and consequently, cardiac output.

Beta_Blockade_Pathway Norepinephrine Norepinephrine Beta_Adrenoceptor Beta-Adrenoceptor Norepinephrine->Beta_Adrenoceptor Heart_Rate Increased Heart Rate Beta_Adrenoceptor->Heart_Rate Contractility Increased Contractility Beta_Adrenoceptor->Contractility BWA575C This compound BWA575C->Beta_Adrenoceptor Blocks Cardiac_Output Increased Cardiac Output Heart_Rate->Cardiac_Output Contractility->Cardiac_Output

Caption: Beta-Adrenoceptor Blockade by this compound.

Experimental Protocols Overview

Detailed, step-by-step experimental protocols for the studies on this compound are not publicly available in the cited literature. The following provides a high-level overview of the methodologies employed based on the descriptions in the research articles.

In Vitro ACE Inhibition Assay
  • Objective: To determine the in vitro potency of this compound in inhibiting angiotensin-converting enzyme.

  • Methodology: A partially purified preparation of ACE from rabbit lung was used. The inhibitory activity of this compound was assessed by measuring the reduction in the conversion of a synthetic substrate by the enzyme in the presence of varying concentrations of the compound. The concentration of this compound that produced 50% inhibition of the enzyme activity (IC50) was then calculated.[1]

In Vitro Beta-Adrenoceptor Blockade Assay
  • Objective: To quantify the beta-blocking activity of this compound.

  • Methodology: An isolated guinea-pig right atrial preparation was utilized. The preparation was stimulated with the beta-agonist isoprenaline to induce an increase in heart rate. The ability of this compound to competitively antagonize this response was measured. The pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift in the agonist dose-response curve, was determined.[1]

In Vivo Models in Rats and Dogs
  • Objective: To evaluate the dual ACE inhibitory and beta-blocking effects of this compound in living organisms.

  • Methodology:

    • ACE Inhibition: Conscious rats and dogs were administered angiotensin I to induce a pressor (blood pressure raising) response. This compound was then administered intravenously, and the dose-dependent inhibition of the angiotensin I-induced pressor response was measured.[1][3]

    • Beta-Blockade: In the same animal models, isoprenaline was administered to induce tachycardia (increased heart rate). The ability of intravenously administered this compound to inhibit this response was quantified.[1][3]

    • Hemodynamic Studies: In anesthetized, open-chest or closed-chest dog models, various hemodynamic parameters including diastolic blood pressure, cardiac contractility, heart rate, and renal blood flow were measured following intravenous administration of this compound and comparator drugs.[2]

Logical Workflow of Preclinical Evaluation

The preclinical assessment of a dual-acting compound like this compound follows a logical progression from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Confirmation cluster_2 Functional Outcome ACE_Assay ACE Inhibition Assay (IC50 Determination) Animal_Models Animal Models (Rat, Dog) ACE_Assay->Animal_Models Beta_Assay Beta-Blockade Assay (pKB Determination) Beta_Assay->Animal_Models ACEi_InVivo In Vivo ACE Inhibition (Pressor Response) Animal_Models->ACEi_InVivo Beta_Blockade_InVivo In Vivo Beta-Blockade (Tachycardia Response) Animal_Models->Beta_Blockade_InVivo Hemodynamics Hemodynamic Studies (Blood Pressure, Heart Rate) ACEi_InVivo->Hemodynamics Beta_Blockade_InVivo->Hemodynamics Renal_Function Renal Function Assessment Hemodynamics->Renal_Function

Caption: Preclinical Evaluation Workflow for this compound.

Summary and Future Directions

This compound has demonstrated potent dual activity as an ACE inhibitor and a beta-blocker in preclinical studies. The combination of these two established mechanisms for managing hypertension and other cardiovascular diseases in a single molecule is a compelling therapeutic strategy. The data suggests that this compound can effectively lower blood pressure without compromising cardiac performance or renal function.[2] Further research and clinical trials would be necessary to establish the safety, efficacy, and therapeutic niche of this compound in human subjects. As of the current available literature, there is no information on the clinical development status of this compound.

References

The Early Discovery and Preclinical Profile of BW A575C: A Dual-Action Cardiovascular Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C, chemically identified as N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, emerged from the Wellcome Research Laboratories as a pioneering cardiovascular drug candidate in the late 1980s.[1] This molecule was uniquely designed to concurrently exhibit two distinct pharmacological actions: angiotensin-converting enzyme (ACE) inhibition and β-adrenoceptor blockade.[1] This dual mechanism offered the therapeutic potential for a more comprehensive and synergistic approach to the management of hypertension and other cardiovascular diseases. This technical guide provides a detailed overview of the early research and discovery of this compound, focusing on its preclinical in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial characterization.

Core Pharmacological Properties

The foundational principle behind the development of this compound was the combination of two well-established antihypertensive mechanisms in a single molecule.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

β-Adrenoceptor Blockade

β-adrenoceptors are part of the sympathetic nervous system and are stimulated by catecholamines like adrenaline. Blockade of these receptors, particularly β1-receptors in the heart, reduces heart rate, myocardial contractility, and consequently, cardiac output, which contributes to its antihypertensive effect.

Quantitative Pharmacological Data

The preclinical evaluation of this compound yielded significant quantitative data, which is summarized in the tables below for clear comparison.

In Vitro Activity
ParameterValueSpecies/PreparationComparatorComparator ValueReference
ACE Inhibition (IC50) 10.7 ± 2.1 nMPartially purified rabbit lung ACEEnalaprilat4.4 ± 0.8 nM[1]
β-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-pig right atrial preparation (isoprenaline-induced tachycardia)Pindolol8.9 ± 0.7[1]
In Vivo Activity in Dogs
ParameterDose of this compoundEffectComparatorComparator DoseComparator EffectReference
ACE Inhibition (Dose Ratio - Angiotensin I Pressor Response) 1.0 mg/kg i.v.16.1---
β-Blockade (Dose Ratio - Isoprenaline-Induced Tachycardia) 1.0 mg/kg i.v.8.0---
Diastolic Blood Pressure (Equieffective β-Blockade) 5.0 mg/kg i.v.Significant ReductionPropranolol0.1 mg/kg i.v.Little Effect
Cardiac Contractility (Equieffective β-Blockade) 5.0 mg/kg i.v.Significant ReductionPropranolol0.1 mg/kg i.v.Significant Reduction
Heart Rate (Equieffective β-Blockade) 5.0 mg/kg i.v.Significant ReductionPropranolol0.1 mg/kg i.v.Significant Reduction
Diastolic Blood Pressure (Equieffective ACE Inhibition) 1.0 mg/kg i.v. infusionSignificant ReductionEnalapril1.0 mg/kg i.v. infusionSignificant Reduction
Cardiac Contractility (Equieffective ACE Inhibition) 1.0 mg/kg i.v. infusionSignificant ReductionEnalapril1.0 mg/kg i.v. infusionNo Significant Change
Heart Rate (Equieffective ACE Inhibition) 1.0 mg/kg i.v. infusionSignificant ReductionEnalapril1.0 mg/kg i.v. infusionNo Significant Change
Renal Blood Flow (Equieffective ACE Inhibition) 1.0 mg/kg i.v. infusionSignificant IncreaseEnalapril1.0 mg/kg i.v. infusionSignificant Increase
Blood Pressure in Renovascular Hypertensive Dogs 1.0 mg/kg i.v.35% Reduction---

Experimental Protocols

The following sections detail the methodologies used in the key preclinical experiments for this compound.

In Vitro ACE Inhibition Assay

Enzyme Preparation: A partially purified preparation of angiotensin-converting enzyme was obtained from rabbit lung.

Assay Protocol: The inhibitory activity of this compound on ACE was determined by measuring the rate of hydrolysis of a synthetic substrate, hippuryl-L-histidyl-L-leucine (HHL). The assay mixture contained the enzyme preparation, the substrate, and varying concentrations of this compound or the reference compound, enalaprilat. The reaction was incubated at 37°C, and the amount of hippuric acid produced was quantified spectrophotometrically. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.

In Vitro β-Adrenoceptor Blockade Assay

Tissue Preparation: Right atria were isolated from guinea pigs and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The atrial preparations were allowed to beat spontaneously.

Assay Protocol: Cumulative concentration-response curves to the β-agonist isoprenaline were established to measure the increase in atrial rate. The experiments were then repeated in the presence of fixed concentrations of this compound or the reference β-blocker, pindolol. The antagonistic potency was expressed as the pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.

In Vivo Cardiovascular Studies in Anesthetized Dogs

Animal Preparation: Mongrel dogs of either sex were anesthetized with a suitable anesthetic agent. For open-chest experiments, the chest was opened to allow for the measurement of cardiac contractility using a strain gauge arch sutured to the right ventricle. For closed-chest experiments, catheters were inserted into a femoral artery and vein for blood pressure measurement and drug administration, respectively.

Measurement of Cardiovascular Parameters:

  • Blood Pressure: Measured via a catheter in the femoral artery connected to a pressure transducer.

  • Heart Rate: Derived from the arterial pressure waveform or an electrocardiogram (ECG).

  • Cardiac Contractility: Assessed using a strain gauge arch sutured to the myocardium in open-chest preparations.

  • Renal Blood Flow: Measured using an electromagnetic flow probe placed around the renal artery.

Experimental Protocol:

  • ACE Inhibition: The pressor response to intravenous injections of angiotensin I was measured before and after the administration of this compound or enalapril. The dose-ratio of angiotensin I required to produce a given pressor response in the presence and absence of the inhibitor was calculated.

  • β-Blockade: The tachycardic response to intravenous injections of isoprenaline was measured before and after the administration of this compound, propranolol, or pindolol. The dose-ratio of isoprenaline required to produce a given increase in heart rate was determined.

  • Hemodynamic Effects: The effects of intravenous infusions of this compound and comparator drugs on diastolic blood pressure, cardiac contractility, and heart rate were continuously recorded.

Renovascular Hypertensive Dog Model

Model Creation: Hypertension was induced in dogs by constricting one renal artery with a Goldblatt clamp, leading to activation of the renin-angiotensin system.

Experimental Protocol: After the development of stable hypertension, conscious instrumented dogs received an intravenous injection of this compound. Blood pressure and heart rate were monitored continuously to assess the antihypertensive efficacy of the compound in a renin-dependent model of hypertension.

Visualizations

Signaling Pathways

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction BW_A575C This compound BW_A575C->ACE Inhibits

Caption: ACE Inhibition Pathway of this compound.

Beta_Blockade_Pathway Norepinephrine Norepinephrine/ Epinephrine Beta_Adrenoceptor β-Adrenoceptor (Heart) Norepinephrine->Beta_Adrenoceptor Gs_Protein Gs Protein Activation Beta_Adrenoceptor->Gs_Protein Adenylate_Cyclase Adenylate Cyclase Activation Gs_Protein->Adenylate_Cyclase cAMP Increased cAMP Adenylate_Cyclase->cAMP PKA PKA Activation cAMP->PKA Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility BW_A575C This compound BW_A575C->Beta_Adrenoceptor Blocks

Caption: β-Adrenoceptor Blockade Pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies ACE_Assay ACE Inhibition Assay (Rabbit Lung) Anesthetized_Dog Anesthetized Dog Model (Hemodynamics) ACE_Assay->Anesthetized_Dog Beta_Blockade_Assay β-Blockade Assay (Guinea Pig Atria) Beta_Blockade_Assay->Anesthetized_Dog Data_Analysis Data Analysis and Pharmacological Profiling Anesthetized_Dog->Data_Analysis Hypertensive_Dog Renovascular Hypertensive Dog Model Hypertensive_Dog->Data_Analysis Discovery Compound Discovery (this compound) Discovery->ACE_Assay Discovery->Beta_Blockade_Assay

References

An In-depth Technical Guide to the Chemical Structure and Properties of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BW A575C is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the signaling pathways through which it exerts its pharmacological effects. Detailed summaries of its in vitro and in vivo activities are presented, along with the experimental methodologies utilized for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and development of cardiovascular therapeutics.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, possesses a complex molecular architecture that integrates the structural motifs required for its dual pharmacological activities.

Chemical Structure:

BW_A575C_Structure Hydroxypropoxy -(CH2)O-CH(OH)-CH2- Isopropylamine -NH-CH(CH3)2 Hydroxypropoxy->Isopropylamine Amide_Linker1 -C(=O)NH- Pentyl_Chain -(CH2)5- Amide_Linker1->Pentyl_Chain Amide_Linker2 -NH-C(=O)- Pentyl_Chain->Amide_Linker2 Alanyl_Proline Alanyl-Proline Moiety with Carboxyl Group Amide_Linker2->Alanyl_Proline Indole Indole Indole->Hydroxypropoxy at C4 Indole->Amide_Linker1 at C2

Caption: Simplified connectivity diagram of this compound.

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data reported for this compound.

PropertyValueComparison Compounds
Chemical Formula C₂₉H₄₃N₅O₈-
Molecular Weight 589.69 g/mol -
Exact Mass 589.3112-
Elemental Analysis C: 59.07%, H: 7.35%-
ACE Inhibition (IC₅₀) 10.7 ± 2.1 nM (rabbit lung ACE)[1]Enalaprilat: 4.4 ± 0.8 nM[1]
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05 (guinea-pig right atria)[1]Pindolol: 8.9 ± 0.7[1]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting two key pathways in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the adrenergic system.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound competitively inhibits angiotensin-converting enzyme, a key component of the renin-angiotensin system. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. The reduction in angiotensin II levels leads to vasodilation and a decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, further contributing to its antihypertensive effect.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I    Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II    Vasoconstriction Vasoconstriction Increased Blood Pressure Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments BWA575C_ACE This compound BWA575C_ACE->ACE Inhibits Bradykinin Bradykinin Bradykinin->Inactive_Fragments    Vasodilation Vasodilation Decreased Blood Pressure Bradykinin->Vasodilation Renin Renin Renin->Angiotensin_I

Caption: ACE Inhibition Pathway of this compound.

Beta-Adrenoceptor Blockade

This compound acts as a competitive antagonist at beta-adrenergic receptors, primarily β1-receptors in the heart. By blocking the binding of catecholamines such as norepinephrine and epinephrine to these receptors, this compound reduces the downstream signaling cascade that leads to increased heart rate and contractility. This sympatholytic activity contributes to its overall cardiovascular effects.

Beta_Blockade_Pathway Catecholamines Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Activation Beta_Receptor->G_Protein BWA575C_Beta This compound BWA575C_Beta->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP    ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) Activation cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Caption: Beta-Adrenoceptor Blockade Pathway of this compound.

Experimental Protocols

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments. The following are detailed methodologies representative of those used in its characterization.

In Vitro ACE Inhibition Assay (Partially Purified Rabbit Lung ACE)

This assay determines the inhibitory potency of this compound on angiotensin-converting enzyme activity.

  • Enzyme Preparation:

    • Rabbit lungs are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cellular debris.

    • The resulting supernatant, containing ACE, is partially purified using techniques such as ammonium sulfate precipitation or size-exclusion chromatography to concentrate the enzyme.

    • The protein concentration of the partially purified enzyme preparation is determined using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • The assay is typically performed in a 96-well plate format.

    • A reaction mixture is prepared containing a buffer (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3), the substrate Hippuryl-His-Leu (HHL), and varying concentrations of this compound or a reference inhibitor (e.g., enalaprilat).

    • The reaction is initiated by the addition of the partially purified rabbit lung ACE.

    • The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated by the addition of an acid (e.g., 1 M HCl).

    • The amount of hippuric acid produced from the hydrolysis of HHL is quantified. This can be done by spectrophotometry at 228 nm following extraction with a solvent like ethyl acetate, or by using a fluorescent substrate.

    • The concentration of this compound that inhibits 50% of the ACE activity (IC₅₀) is calculated from the dose-response curve.

In Vitro Beta-Adrenoceptor Blockade Assay (Guinea-Pig Right Atrial Preparation)

This assay assesses the ability of this compound to antagonize the effects of a beta-agonist on heart rate.

  • Tissue Preparation:

    • Male guinea pigs are euthanized, and the hearts are rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The right atria are carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • The atria are allowed to beat spontaneously, and the heart rate is recorded using a force-displacement transducer connected to a data acquisition system.

    • The tissue is allowed to equilibrate for a period of 30-60 minutes.

  • Antagonism Assay:

    • A cumulative concentration-response curve to a beta-agonist, typically isoprenaline, is established to determine the baseline chronotropic response.

    • The tissue is washed to remove the agonist and allowed to return to its baseline heart rate.

    • The preparation is then incubated with a fixed concentration of this compound or a reference antagonist (e.g., propranolol) for a predetermined time (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to isoprenaline is then generated in the presence of this compound.

    • The degree of rightward shift in the concentration-response curve is used to calculate the pA₂ or pKB value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.

In Vivo Models of ACE Inhibition and Beta-Blockade

The dual activity of this compound is confirmed in living animal models.

  • Angiotensin I-Induced Pressor Response (Conscious Rat/Dog Model):

    • Animals are instrumented for the measurement of arterial blood pressure via a catheter implanted in a major artery (e.g., carotid or femoral artery).

    • After a recovery period, a baseline pressor response to an intravenous challenge of angiotensin I is established.

    • This compound or a reference ACE inhibitor (e.g., enalapril) is administered intravenously.

    • The angiotensin I challenge is repeated at various time points after drug administration.

    • The inhibition of the pressor response to angiotensin I is indicative of ACE inhibition.

  • Isoprenaline-Induced Tachycardia (Conscious Rat/Dog Model):

    • Animals are instrumented for the measurement of heart rate, typically via ECG electrodes or from the arterial pressure waveform.

    • A baseline tachycardic response to an intravenous challenge of isoprenaline is established.

    • This compound or a reference beta-blocker (e.g., propranolol) is administered intravenously.

    • The isoprenaline challenge is repeated at various time points after drug administration.

    • The blockade of the tachycardic response to isoprenaline confirms beta-adrenoceptor antagonism.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Confirmation ACE_Assay ACE Inhibition Assay (Rabbit Lung) IC50 Determine IC₅₀ ACE_Assay->IC50 Beta_Assay β-Blockade Assay (Guinea-Pig Atria) pKB Determine pKB Beta_Assay->pKB AngI_Pressor Angiotensin I Pressor Response (Rat/Dog) IC50->AngI_Pressor Isoprenaline_Tachycardia Isoprenaline Tachycardia (Rat/Dog) pKB->Isoprenaline_Tachycardia ACE_Inhibition_Vivo Confirm ACE Inhibition AngI_Pressor->ACE_Inhibition_Vivo Beta_Blockade_Vivo Confirm β-Blockade Isoprenaline_Tachycardia->Beta_Blockade_Vivo

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a significant development in cardiovascular pharmacology, embodying a dual-action approach within a single molecule. Its ability to concurrently inhibit the renin-angiotensin system and block beta-adrenergic signaling pathways offers a potentially synergistic therapeutic effect. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this and similar multi-target cardiovascular agents. The detailed experimental protocols serve as a valuable resource for scientists seeking to replicate or build upon the foundational studies of this compound.

References

An In-depth Technical Guide on the Pharmacology of CAS number 103221-88-1 (BW-A575C)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 103221-88-1, scientifically known as BW-A575C, is a novel investigational compound characterized by a unique dual mechanism of action, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This dual functionality presents a promising therapeutic approach for cardiovascular diseases, such as hypertension, by concurrently targeting two key pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system. This technical guide provides a comprehensive overview of the pharmacology of BW-A575C, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its evaluation, and the associated signaling pathways.

Mechanism of Action

BW-A575C exerts its pharmacological effects through two primary mechanisms:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: BW-A575C inhibits the angiotensin-converting enzyme, a key component of the RAAS. ACE is responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, BW-A575C reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

  • Beta-Adrenoceptor Blockade: BW-A575C also acts as a competitive antagonist at beta-adrenergic receptors. This beta-sympatholytic activity counteracts the effects of catecholamines like epinephrine and norepinephrine on the heart, resulting in a decrease in heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effect.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for BW-A575C in preclinical studies.

Table 1: In Vitro Potency of BW-A575C

ParameterValueSpecies/TissueReference CompoundReference Value
ACE Inhibition (IC₅₀) 10.7 ± 2.1 nMRabbit Lung (partially purified)Enalaprilat4.4 ± 0.8 nM
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-Pig Right Atrial PreparationPindolol8.9 ± 0.7

Table 2: In Vivo Efficacy of BW-A575C

Animal ModelEndpointDosePotency Comparison
Conscious RatInhibition of Angiotensin I-induced pressor response1 mg/kg i.v.Equipotent to enalapril, 10x more potent than captopril
Conscious DogInhibition of Angiotensin I-induced pressor response & Isoprenaline-induced heart rate response1 mg/kg i.v.2-10 times more active as an ACE inhibitor than as a beta-blocker
Pithed RatInhibition of Angiotensin I-induced pressor response & Isoprenaline-induced tachycardia1-100 µg/kg/min i.v.~100 times more active as an ACE inhibitor than as a beta-blocker

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of BW-A575C.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a representative method for determining the in vitro ACE inhibitory activity of a test compound using a partially purified enzyme preparation from rabbit lung.

Materials:

  • Partially purified ACE from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • Test compound (e.g., BW-A575C) and reference inhibitor (e.g., Enalaprilat)

  • Assay buffer (e.g., 100 mM sodium borate buffer, pH 8.3, containing 300 mM NaCl)

  • Stopping reagent (e.g., 1 N HCl)

  • Ethyl acetate

  • Spectrophotometer

Procedure:

  • Prepare a solution of the partially purified rabbit lung ACE in the assay buffer.

  • Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

  • In a reaction tube, add a pre-determined volume of the ACE solution and the test/reference compound solution. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a defined concentration of the HHL substrate.

  • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding the stopping reagent (1 N HCl).

  • Extract the hippuric acid (the product of HHL cleavage by ACE) into a fixed volume of ethyl acetate by vortexing.

  • Centrifuge to separate the organic and aqueous phases.

  • Carefully transfer a known volume of the ethyl acetate layer to a new tube and evaporate the solvent.

  • Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

  • Quantify the amount of hippuric acid using a spectrophotometer at a specific wavelength (e.g., 228 nm).

  • Calculate the percentage of ACE inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro ACE Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction_stop Reaction Termination and Extraction cluster_quantification Quantification and Analysis prep_ace Prepare ACE Solution pre_incubate Pre-incubate ACE and Compound prep_ace->pre_incubate prep_compounds Prepare Test/Reference Compound Dilutions prep_compounds->pre_incubate add_substrate Add HHL Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction extract Extract Hippuric Acid with Ethyl Acetate stop_reaction->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Ethyl Acetate centrifuge->evaporate reconstitute Reconstitute Hippuric Acid evaporate->reconstitute measure Measure Absorbance at 228 nm reconstitute->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for determining the in vitro ACE inhibitory activity.

In Vitro Beta-Adrenoceptor Binding Assay

This protocol outlines a representative competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenoceptors in a guinea-pig right atrial preparation.

Materials:

  • Guinea-pig right atrial tissue

  • Homogenization buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol)

  • Test compound (e.g., BW-A575C) and reference antagonist (e.g., Pindolol)

  • Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Dissect guinea-pig right atria and homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing the beta-adrenoceptors.

  • Resuspend the membrane pellet in fresh assay buffer.

  • Perform a protein concentration assay to determine the membrane protein concentration.

  • In assay tubes, add a fixed amount of the membrane preparation, a single concentration of the radioligand, and varying concentrations of the test compound or reference antagonist.

  • For determining non-specific binding, add a high concentration of a non-labeled antagonist instead of the test compound.

  • Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) and subsequently the pKB value by analyzing the competition binding data using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Experimental Workflow for Beta-Adrenoceptor Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis homogenize Homogenize Atrial Tissue centrifuge_low Low-Speed Centrifugation homogenize->centrifuge_low centrifuge_high High-Speed Centrifugation centrifuge_low->centrifuge_high resuspend Resuspend Membrane Pellet centrifuge_high->resuspend setup_tubes Set up Assay Tubes resuspend->setup_tubes add_components Add Membranes, Radioligand, and Compound setup_tubes->add_components incubate Incubate to Equilibrium add_components->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting wash->scintillation calculate_specific Calculate Specific Binding scintillation->calculate_specific determine_ki Determine Ki and pKB calculate_specific->determine_ki

Caption: Workflow for the in vitro beta-adrenoceptor binding assay.

In Vivo Angiotensin I-Induced Pressor Response in Conscious Rats

This protocol describes a method to evaluate the in vivo ACE inhibitory activity of a compound by measuring its effect on the pressor response to an angiotensin I challenge in conscious, unrestrained rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Catheters for arterial blood pressure measurement and intravenous administration

  • Blood pressure transducer and recording system

  • Angiotensin I

  • Test compound (e.g., BW-A575C) and reference inhibitor (e.g., Enalapril)

  • Saline solution

Procedure:

  • Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug and angiotensin I administration) of the rats. Allow for a recovery period.

  • On the day of the experiment, connect the arterial catheter to a pressure transducer to record blood pressure and heart rate in the conscious, freely moving rat.

  • After a stabilization period, administer a bolus intravenous injection of angiotensin I and record the peak increase in mean arterial pressure (the pressor response).

  • Administer the test compound or reference inhibitor intravenously at a specific dose.

  • At various time points after the administration of the inhibitor, repeat the angiotensin I challenge and record the pressor response.

  • Calculate the percentage inhibition of the angiotensin I-induced pressor response at each time point compared to the pre-drug response.

  • A dose-response curve can be generated by administering different doses of the inhibitor.

In Vivo Isoprenaline-Induced Tachycardia in Conscious Dogs

This protocol details a method to assess the in vivo beta-blocking activity of a compound by measuring its effect on the heart rate increase induced by isoprenaline in conscious dogs.

Materials:

  • Beagle or mongrel dogs

  • Instrumentation for measuring heart rate and blood pressure (e.g., telemetry or external transducers)

  • Isoprenaline

  • Test compound (e.g., BW-A575C) and reference beta-blocker (e.g., Pindolol)

  • Saline solution

Procedure:

  • Surgically implant a device for monitoring heart rate and blood pressure in the dogs and allow for a full recovery.

  • On the day of the experiment, place the conscious dog in a comfortable sling or allow it to rest quietly.

  • After a baseline recording period, administer a bolus intravenous injection of isoprenaline and record the peak increase in heart rate.

  • Administer the test compound or reference beta-blocker intravenously at a specific dose.

  • At various time points after the administration of the beta-blocker, repeat the isoprenaline challenge and record the heart rate response.

  • Calculate the percentage inhibition of the isoprenaline-induced tachycardia at each time point compared to the pre-drug response.

  • A dose-response relationship can be established by testing a range of doses of the compound.

Signaling Pathways

The dual mechanism of action of BW-A575C impacts two major signaling cascades that regulate cardiovascular function.

ACE Inhibition and the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

By inhibiting ACE, BW-A575C disrupts the RAAS pathway, leading to a reduction in angiotensin II levels. This has several downstream effects, including decreased vasoconstriction, reduced aldosterone secretion (leading to decreased sodium and water retention), and potentiation of the vasodilator bradykinin.

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE BWA575C BW-A575C BWA575C->ACE Inhibition

Caption: The inhibitory effect of BW-A575C on the RAAS pathway.

Beta-Adrenoceptor Blockade and the Sympathetic Nervous System Pathway

BW-A575C's antagonism of beta-adrenoceptors, primarily β1 receptors in the heart, inhibits the downstream signaling cascade initiated by catecholamines. This leads to a reduction in cyclic AMP (cAMP) levels, which in turn decreases protein kinase A (PKA) activity. The ultimate effects are a decrease in heart rate, contractility, and conduction velocity.

G Norepinephrine Norepinephrine/ Epinephrine BetaReceptor Beta-Adrenoceptor Norepinephrine->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein AC Adenylyl Cyclase GProtein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA CardiacEffects Increased Heart Rate, Contractility, Conduction PKA->CardiacEffects BWA575C BW-A575C BWA575C->BetaReceptor Blockade

Caption: The antagonistic effect of BW-A575C on the beta-adrenergic signaling pathway.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

While specific pharmacokinetic data for BW-A575C is not extensively available in the public domain, the general ADME properties of both ACE inhibitors and beta-blockers can provide an expected profile.

  • Absorption: Oral bioavailability can be variable for both classes of drugs, influenced by factors such as food intake and first-pass metabolism.

  • Distribution: Distribution characteristics will depend on the physicochemical properties of BW-A575C, such as its lipophilicity and plasma protein binding.

  • Metabolism: Hepatic metabolism is a common route of elimination for many ACE inhibitors and beta-blockers, often involving cytochrome P450 enzymes.

  • Excretion: The primary route of excretion is typically renal, either as the unchanged drug or as metabolites.

Further studies would be required to fully characterize the ADME profile of BW-A575C.

Conclusion

BW-A575C (CAS 103221-88-1) is a promising pharmacological agent with a dual mechanism of action that combines ACE inhibition and beta-adrenoceptor blockade in a single molecule. Preclinical data demonstrate its potent in vitro and in vivo activity, suggesting its potential as an effective treatment for cardiovascular diseases like hypertension. This technical guide provides a foundational understanding of its pharmacology, which can serve as a valuable resource for researchers and drug development professionals interested in this novel compound and the broader class of dual-acting cardiovascular agents. Further investigation into its pharmacokinetic profile and clinical efficacy and safety is warranted.

Preliminary studies on the therapeutic potential of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C, chemically identified as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, is a novel investigational compound that demonstrates a unique dual mechanism of action.[1] Preliminary studies have characterized it as both a potent angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2] This dual pharmacological profile suggests a potential therapeutic application in cardiovascular diseases, particularly hypertension, where both the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system play crucial roles. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its quantitative data, experimental protocols, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, facilitating a comparative analysis of its potency and efficacy.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/PreparationComparatorComparator ValueReference
ACE Inhibition (IC50) 10.7 ± 2.1 nMRabbit Lung (partially purified)Enalaprilat4.4 ± 0.8 nM[1]
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-Pig Right Atrial PreparationPindolol8.9 ± 0.7[1]

Table 2: In Vivo Potency and Efficacy of this compound

Study TypeSpeciesDoseEffectComparator(s)Comparator EffectReference
ACE Inhibition Conscious Rat1 mg/kg i.v.Inhibition of angiotensin I-induced pressor responsesEnalapril, CaptoprilEquipotent to enalapril, ~10x more potent than captopril[1]
ACE Inhibition vs. Beta-Blockade Pithed Rat1-100 µg/kg/min i.v.Dose-dependent inhibition of angiotensin I-induced pressor responses and isoprenaline-induced tachycardia-~100 times more active as an ACE inhibitor than as a beta-blocker[1]
ACE Inhibition vs. Beta-Blockade Conscious Dog & Rat1 mg/kg i.v.Inhibition of angiotensin I-induced pressor responses and isoprenaline-induced heart rate responses-2-10 times more active as an ACE inhibitor than as a beta-blocker[1]
Cardiac Beta-1 Adrenoceptor Blockade Anaesthetized Open-Chest Dog5.0 mg/kg i.v.Dose-dependent inhibition of isoprenaline-induced increased cardiac ratePropranolol (0.1 mg/kg), Pindolol (0.01 mg/kg)~50 times less active than propranolol, ~500 times less active than pindolol[2]
Hemodynamic Effects (Beta-Blockade) Anaesthetized Open-Chest Dog5.0 mg/kg i.v.Significant reduction in diastolic blood pressure, cardiac contractility, and ratePropranolol (0.1 mg/kg), Pindolol (0.01 mg/kg)Propranolol and pindolol significantly reduced cardiac contractility and rate with little effect on diastolic blood pressure[2]
Hemodynamic Effects (ACE Inhibition) Anaesthetized Closed-Chest Dog1.0 mg/kg i.v. infusionSignificant reduction in diastolic blood pressure, cardiac contractility, and rate; significant increase in renal blood flow and excretion of urine and Na+Enalapril (1.0 mg/kg i.v. infusion)Enalapril significantly reduced diastolic blood pressure only, but with a similar magnitude to this compound. Renovascular effects were not significantly different.[2]
Antihypertensive Effect Conscious Renovascular Hypertensive Dogs1.0 mg/kg i.v.35% reduction in blood pressure within 10 minutes, sustained for up to 4 hours--[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
  • Enzyme Preparation: A partially purified preparation of ACE was obtained from rabbit lung.

  • Assay Principle: The assay measures the ability of this compound to inhibit the enzymatic activity of ACE. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was determined.

  • Procedure:

    • The rabbit lung ACE preparation was incubated with various concentrations of this compound.

    • The substrate for the enzyme (e.g., Hippuryl-Histidyl-Leucine) was added to initiate the reaction.

    • The reaction was allowed to proceed for a defined period under controlled temperature and pH conditions.

    • The reaction was terminated, and the product of the enzymatic reaction was quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

    • The percentage of ACE inhibition for each concentration of this compound was calculated relative to a control without the inhibitor.

    • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Enalaprilat was used as a comparator compound.

In Vitro Beta-Adrenoceptor Blockade Assay
  • Preparation: A guinea-pig right atrial preparation was used. The right atrium was dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Assay Principle: The assay determines the ability of this compound to competitively antagonize the positive chronotropic effects of a beta-adrenoceptor agonist, such as isoprenaline. The pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve, was calculated.

  • Procedure:

    • The spontaneously beating right atrium was allowed to equilibrate in the organ bath.

    • A cumulative concentration-response curve to isoprenaline was established by measuring the increase in heart rate.

    • The preparation was washed, and this compound was added to the bath at a fixed concentration and allowed to equilibrate.

    • A second cumulative concentration-response curve to isoprenaline was then obtained in the presence of this compound.

    • The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) was calculated.

    • The pKB was determined using the Schild equation. Pindolol was used as a comparator.

In Vivo Models in Anaesthetized Dogs
  • Animal Preparation: Beagle dogs were anaesthetized, and catheters were inserted for drug administration, blood pressure monitoring, and collection of blood samples. For open-chest procedures, the chest was opened to allow for direct measurement of cardiac parameters.

  • Open-Chest Model (Beta-Blockade Assessment):

    • Following surgical preparation, baseline hemodynamic parameters including diastolic blood pressure, cardiac contractility (e.g., using a strain gauge arch on the left ventricle), and heart rate were recorded.

    • The dose-dependent inhibition of the isoprenaline-induced increase in cardiac rate by this compound was determined.

    • Equieffective cardiac beta-1 adrenoceptor blocking doses of this compound, propranolol, and pindolol were administered intravenously, and the effects on diastolic blood pressure, cardiac contractility, and heart rate were compared.

  • Closed-Chest Model (ACE Inhibition Assessment):

    • After catheterization, the dose-dependent inhibition of the pressor response to intravenous angiotensin I was measured to assess ACE inhibition.

    • Equieffective ACE-inhibiting doses of this compound and enalapril were administered by intravenous infusion.

    • Effects on diastolic blood pressure, cardiac contractility, heart rate, renal blood flow (e.g., using an electromagnetic flow probe on the renal artery), and renal excretion of urine and sodium were monitored and compared.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic potential by simultaneously targeting two key physiological pathways involved in blood pressure regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the beta-adrenergic signaling pathway.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound acts as an inhibitor of Angiotensin-Converting Enzyme (ACE). ACE is a critical enzyme in the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) BWA575C This compound BWA575C->ACE Inhibits

RAAS pathway showing inhibition by this compound.
Blockade of the Beta-Adrenergic Signaling Pathway

Concurrently, this compound functions as a beta-adrenoceptor antagonist (beta-blocker). Beta-adrenergic receptors, primarily the beta-1 subtype in the heart, are stimulated by catecholamines like adrenaline and noradrenaline. This stimulation leads to an increase in heart rate and contractility. By blocking these receptors, this compound reduces the sympathetic drive to the heart, resulting in a decreased heart rate and force of contraction, which contributes to its blood pressure-lowering effect.

Beta_Blockade cluster_Beta Beta-Adrenergic Signaling Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) BetaReceptor Beta-1 Adrenergic Receptor (Heart) Catecholamines->BetaReceptor GsProtein Gs Protein Activation BetaReceptor->GsProtein AdenylylCyclase Adenylyl Cyclase Activation GsProtein->AdenylylCyclase cAMP Increased cAMP AdenylylCyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA IncreasedHR Increased Heart Rate & Contractility PKA->IncreasedHR BWA575C This compound BWA575C->BetaReceptor Blocks

Beta-adrenergic pathway showing blockade by this compound.
Experimental Workflow for In Vivo Studies

The following diagram illustrates the general workflow for the in vivo experiments conducted to evaluate the pharmacological profile of this compound.

Experimental_Workflow cluster_Workflow In Vivo Experimental Workflow AnimalPrep Animal Preparation (Rat or Dog) - Anesthesia - Catheterization Baseline Baseline Measurements - Blood Pressure - Heart Rate - Cardiac Contractility - Renal Parameters AnimalPrep->Baseline DrugAdmin Drug Administration (this compound or Comparator) - Intravenous Bolus - Intravenous Infusion Baseline->DrugAdmin PostAdmin Post-Administration Measurements (Continuous Monitoring) DrugAdmin->PostAdmin DataAnalysis Data Analysis - Comparison to Baseline - Comparison between  treatment groups PostAdmin->DataAnalysis

References

Unveiling the Dual-Action Profile of BW A575C: A Technical Guide to its Beta-Adrenoceptor Blocking Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the beta-adrenoceptor blocking properties of BW A575C, a novel pharmaceutical agent characterized by its dual mechanism of action as both a beta-adrenoceptor antagonist and an angiotensin-converting enzyme (ACE) inhibitor. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for its characterization, and visual representations of key signaling pathways and experimental workflows.

Core Pharmacological Properties of this compound

This compound, chemically identified as N-(1-(S)-carboxy-5-[4(3-isopropylamino-2-(R,S)-hydroxypropoxy)indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, has demonstrated potent inhibitory activity at both beta-adrenoceptors and the angiotensin-converting enzyme.[1][2][3] This dual functionality presents a unique therapeutic potential for cardiovascular diseases where both pathways are implicated.

Quantitative Analysis of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Beta-Adrenoceptor Blocking and ACE Inhibitory Activity

ParameterSpecies/PreparationValueComparator(s)Reference(s)
pKB (Beta-Blockade) Guinea-pig right atrial preparation7.18 ± 0.05Pindolol: 8.9 ± 0.7[1]
IC50 (ACE Inhibition) Partially purified rabbit lung ACE10.7 ± 2.1 nMEnalaprilat: 4.4 ± 0.8 nM[1]

Table 2: In Vivo Beta-Adrenoceptor Blocking and ACE Inhibitory Activity

Animal ModelParameterDose/RouteEffectComparator(s)Reference(s)
Anesthetized, open-chest dogInhibition of isoprenaline-induced tachycardia-~50x less active than propranolol, ~500x less active than pindololPropranolol, Pindolol[1]
Pithed ratInhibition of isoprenaline-induced tachycardia1-100 µg/kg/min (IV)Dose-dependent inhibition-[1]
Conscious ratInhibition of isoprenaline-induced tachycardia1.0 mg/kg (IV)Dose ratio of 3.1-[2]
Conscious dogInhibition of isoprenaline-induced tachycardia1.0 mg/kg (IV)Dose ratio of 8.0-[2]
Pithed ratRelative ACE vs. Beta-Blockade Activity1-100 µg/kg/min (IV)~100x more active as an ACE inhibitor-[1]
Conscious rat & dogRelative ACE vs. Beta-Blockade Activity1.0 mg/kg (IV)2-10x more active as an ACE inhibitor-[1][2]
Conscious ratACE Inhibition (Angiotensin I pressor response)1.0 mg/kg (IV)Equipotent to enalapril, 10x more potent than captoprilEnalapril, Captopril[1]
Conscious dogACE Inhibition (Angiotensin I pressor response)1.0 mg/kg (IV)Dose ratio of 16.1-[2]
Conscious renovascular hypertensive dogsBlood Pressure Reduction1.0 mg/kg (IV)35% reduction within 10 min, sustained for up to 4 h-[2]

Elucidation of Beta-Adrenoceptor Selectivity and Intrinsic Activity

While the beta-blocking activity of this compound is well-documented, specific data regarding its selectivity for beta-1 versus beta-2 adrenoceptor subtypes and its intrinsic sympathomimetic activity (ISA) or partial agonist properties are not extensively detailed in the available literature. These are critical parameters in defining the clinical profile of a beta-blocker.

  • Beta-1 vs. Beta-2 Selectivity: Beta-1 selective blockers primarily target receptors in the heart, minimizing off-target effects such as bronchoconstriction, which is mediated by beta-2 receptors in the lungs.

  • Intrinsic Sympathomimetic Activity (ISA): Beta-blockers with ISA possess partial agonist activity, meaning they can cause a low level of receptor stimulation. This can be beneficial in certain patient populations by preventing profound bradycardia or a significant decrease in cardiac output.

Further research, likely employing radioligand binding assays with selective radioligands for beta-1 and beta-2 receptors and functional assays to assess partial agonism, would be necessary to fully characterize these aspects of this compound's pharmacology.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols used in its characterization.

cluster_membrane Cell Membrane Beta-Adrenoceptor Beta-Adrenoceptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenoceptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts Agonist (e.g., Isoprenaline) Agonist (e.g., Isoprenaline) Agonist (e.g., Isoprenaline)->Beta-Adrenoceptor Activates This compound This compound This compound->Beta-Adrenoceptor Blocks ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response

Beta-Adrenoceptor Signaling Pathway and Blockade by this compound.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Isolated Guinea Pig Atria Isolated Guinea Pig Atria Measure Chronotropic Response to Isoprenaline Measure Chronotropic Response to Isoprenaline Isolated Guinea Pig Atria->Measure Chronotropic Response to Isoprenaline Add this compound Add this compound Measure Chronotropic Response to Isoprenaline->Add this compound Determine pKB Determine pKB Add this compound->Determine pKB Determine IC50 Determine IC50 Add this compound->Determine IC50 Inhibits Rabbit Lung ACE Preparation Rabbit Lung ACE Preparation Incubate with Substrate (e.g., HHL) Incubate with Substrate (e.g., HHL) Rabbit Lung ACE Preparation->Incubate with Substrate (e.g., HHL) Incubate with Substrate (e.g., HHL)->Add this compound Animal Model (Rat/Dog) Animal Model (Rat/Dog) Administer this compound Administer this compound Animal Model (Rat/Dog)->Administer this compound Challenge with Angiotensin I Challenge with Angiotensin I Administer this compound->Challenge with Angiotensin I Challenge with Isoprenaline Challenge with Isoprenaline Administer this compound->Challenge with Isoprenaline Measure Pressor Response Measure Pressor Response Challenge with Angiotensin I->Measure Pressor Response Measure Tachycardic Response Measure Tachycardic Response Challenge with Isoprenaline->Measure Tachycardic Response

References

Methodological & Application

Application Notes and Protocols for BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel dual-action cardiovascular agent, functioning as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2][3] Its unique pharmacological profile makes it a compound of significant interest for research in hypertension and other cardiovascular diseases. These application notes provide a comprehensive overview of this compound's mechanism of action, key laboratory applications, and detailed protocols for its use in a research setting.

Mechanism of Action

This compound exerts its effects through two primary signaling pathways:

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This leads to vasodilation and a reduction in blood pressure.[4] The inhibition of angiotensin II production also reduces the secretion of aldosterone, leading to decreased sodium and water retention.[4]

  • Blockade of Beta-Adrenergic Receptors: this compound acts as a competitive antagonist at beta-adrenoceptors, blocking the effects of catecholamines such as epinephrine and norepinephrine.[1][5] This action reduces heart rate, myocardial contractility, and cardiac output, further contributing to its antihypertensive effects.[5]

Signaling Pathway Diagrams

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_inhibition Mechanism of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction BWA575C This compound BWA575C->AngiotensinI Inhibits ACE

Caption: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) by this compound.

Beta_Adrenergic_Pathway cluster_Beta_Adrenergic Beta-Adrenergic Signaling cluster_blockade Mechanism of this compound Catecholamines Norepinephrine/ Epinephrine BetaReceptor Beta-Adrenoceptor Catecholamines->BetaReceptor GsProtein Gs Protein Activation BetaReceptor->GsProtein AC Adenylyl Cyclase GsProtein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects BWA575C This compound BWA575C->BetaReceptor Blocks Receptor

Caption: Blockade of the Beta-Adrenergic Signaling Pathway by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
ACE Inhibition (IC₅₀) 10.7 ± 2.1 nMPartially purified rabbit lung ACE[1]
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-pig right atrial preparation[1]
In Vivo Potency Ratio (ACEi:β-blocker) ~2-10 : 1Conscious dogs and rats[1][2]

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.[6][7][8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for ACE.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Substrate: Hippuryl-Histidyl-Leucine (HHL)

  • This compound

  • Borate buffer (pH 8.3)

  • 1N HCl

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in borate buffer.

    • Prepare a solution of ACE in borate buffer.

    • Prepare a solution of HHL in borate buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 50 µL of the this compound dilution (or buffer for control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL solution.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 250 µL of 1N HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (the product of the reaction).

    • Vortex vigorously for 15 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in a suitable mobile phase for HPLC or in buffer for spectrophotometric reading at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

In Vitro Beta-Adrenoceptor Binding Assay

This protocol is based on standard radioligand binding assays for G-protein coupled receptors.[9][10]

Objective: To determine the binding affinity (Ki) of this compound for beta-adrenoceptors.

Materials:

  • Cell membranes expressing beta-adrenoceptors (e.g., from CHO cells or cardiac tissue)

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • This compound

  • Non-specific binding control (e.g., Propranolol)

  • Binding buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and make serial dilutions in the binding buffer.

    • Prepare a working solution of the radioligand.

    • Prepare a high-concentration solution of the non-specific binding control.

  • Binding Reaction:

    • In a 96-well plate or individual tubes, set up the following for each concentration of this compound:

      • Total Binding: Cell membranes + radioligand + buffer

      • Competition Binding: Cell membranes + radioligand + this compound dilution

      • Non-specific Binding: Cell membranes + radioligand + non-specific binding control

  • Incubation:

    • Incubate the reactions at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflows

In Vitro Screening Workflow

In_Vitro_Workflow cluster_workflow In Vitro Screening of Dual-Action Compounds Start Compound Synthesis (this compound) ACE_Assay ACE Inhibition Assay (Determine IC50) Start->ACE_Assay Beta_Assay Beta-Adrenoceptor Binding Assay (Determine Ki) Start->Beta_Assay Data_Analysis Data Analysis and Potency Comparison ACE_Assay->Data_Analysis Beta_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: Workflow for in vitro screening of dual ACE and beta-adrenoceptor inhibitors.

In Vivo Evaluation Workflow

In_Vivo_Workflow cluster_workflow In Vivo Evaluation in a Hypertension Model Animal_Model Induce Hypertension in Animal Model (e.g., Renovascular Hypertension in Dogs) Drug_Admin Administer this compound (Intravenous or Oral) Animal_Model->Drug_Admin Monitoring Monitor Cardiovascular Parameters (Blood Pressure, Heart Rate) Drug_Admin->Monitoring Challenge_Tests Perform Challenge Tests (Angiotensin I and Isoprenaline) Monitoring->Challenge_Tests Data_Collection Collect and Analyze Data (Dose-Response Curves) Challenge_Tests->Data_Collection Efficacy_Assessment Assess Antihypertensive Efficacy and Dual-Action Profile Data_Collection->Efficacy_Assessment

Caption: Workflow for in vivo evaluation of this compound in a hypertensive animal model.

References

Application Notes and Protocols for In Vivo Administration of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel investigational compound that functions as a dual-action angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2][3] In preclinical studies, it has demonstrated efficacy in reducing blood pressure by targeting two key pathways involved in cardiovascular regulation: the Renin-Angiotensin System (RAS) and the beta-adrenergic signaling pathway. These application notes provide detailed protocols for the in vivo administration of this compound in animal models, based on published research, to guide researchers in their study design.

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4][5][6] This leads to vasodilation and a subsequent reduction in blood pressure.

  • Beta-Adrenoceptor Blockade: this compound competitively antagonizes beta-adrenergic receptors, primarily β1-receptors in the heart.[7][8] This action reduces heart rate, cardiac contractility, and renin release from the kidneys, further contributing to its antihypertensive effect.[8]

Signaling Pathways

The dual mechanism of action of this compound targets two critical signaling cascades in cardiovascular regulation.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Inc Increased Blood Pressure Vasoconstriction->Blood_Pressure_Inc Aldosterone->Blood_Pressure_Inc Renin Renin ACE ACE BW_A575C_ACE This compound BW_A575C_ACE->ACE

Diagram 1: Renin-Angiotensin System Inhibition by this compound.

Beta_Adrenergic_Signaling Norepinephrine Norepinephrine/ Epinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects BW_A575C_Beta This compound BW_A575C_Beta->Beta1_Receptor

Diagram 2: Beta-Adrenergic Receptor Blockade by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in anaesthetized dogs.

Table 1: Dose-Dependent Inhibition of Isoprenaline Response in Anaesthetized Open-Chest Dogs [1]

This compound Dose (mg/kg, i.v.)Inhibition of Isoprenaline Response (Increased Cardiac Rate)
5.0Significant

Note: In this preparation, this compound was approximately 50 times less active than propranolol and 500 times less active than pindolol at the cardiac beta 1-adrenoceptor.[1]

Table 2: Effects on Cardiovascular Parameters at Equieffective Cardiac β1-Adrenoceptor Blocking Doses in Anaesthetized Open-Chest Dogs [1]

TreatmentDose (mg/kg, i.v.)Change in Diastolic Blood PressureChange in Cardiac ContractilityChange in Cardiac Rate
This compound 5.0Significant ReductionSignificant ReductionSignificant Reduction
Propranolol 0.1Little EffectSignificant ReductionSignificant Reduction
Pindolol 0.01Little EffectSignificant ReductionSignificant Reduction

Table 3: Dose-Dependent Inhibition of Angiotensin I Pressor Response in Anaesthetized Closed-Chest Dogs [1]

This compound Dose (mg/kg, i.v. infusion)Inhibition of Angiotensin I Pressor Response
1.0Significant

Note: In this preparation, this compound was approximately equiactive with enalapril at inhibiting ACE.[1]

Table 4: Effects on Cardiovascular and Renal Parameters at Equieffective ACE-Inhibition Doses in Anaesthetized Closed-Chest Dogs [1]

TreatmentDose (mg/kg, i.v. infusion)Change in Diastolic Blood PressureChange in Cardiac ContractilityChange in Cardiac RateChange in Renal Blood FlowChange in Urine & Na+ Excretion
This compound 1.0Significant ReductionSignificant ReductionSignificant ReductionSignificant IncreaseSignificant Increase
Enalapril 1.0Significant ReductionNo Significant ChangeNo Significant ChangeSignificant IncreaseSignificant Increase

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Evaluation of β-Adrenoceptor Blocking Activity in Anaesthetized Open-Chest Dogs

Objective: To determine the dose-dependent inhibition of the isoprenaline-induced tachycardia by this compound.

Animal Model: Mongrel dogs of either sex (15-25 kg).

Anesthesia: Induction with sodium pentobarbitone (30 mg/kg, i.v.) and maintenance with a continuous infusion of pentobarbitone (3-5 mg/kg/h).

Surgical Preparation:

  • Perform a thoracotomy at the fourth intercostal space.

  • Ventilate the animal artificially with a Starling pump.

  • Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Place a catheter in the left ventricle for measuring cardiac contractility.

  • Record heart rate from the arterial pressure pulse.

Experimental Workflow:

Protocol_1_Workflow A Anesthetize and Surgically Prepare Dog B Administer Isoprenaline (Control Response) A->B C Administer this compound (i.v.) B->C D Re-administer Isoprenaline C->D E Measure Changes in Cardiac Rate D->E F Analyze Data E->F

Diagram 3: Workflow for β-Adrenoceptor Blockade Assessment.

Procedure:

  • Allow the animal to stabilize after surgery.

  • Administer a control dose of isoprenaline to establish a baseline increase in heart rate.

  • Administer a single intravenous dose of this compound (e.g., 5.0 mg/kg).

  • After a suitable interval, re-challenge with the same dose of isoprenaline.

  • Measure the inhibition of the isoprenaline-induced tachycardia.

Protocol 2: Evaluation of ACE Inhibitory Activity in Anaesthetized Closed-Chest Dogs

Objective: To determine the dose-dependent inhibition of the angiotensin I-induced pressor response by this compound.

Animal Model: Mongrel dogs of either sex (15-25 kg).

Anesthesia: As described in Protocol 1.

Surgical Preparation:

  • Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.

  • Insert a catheter into the contralateral femoral artery for renal blood flow measurement using an electromagnetic flow probe.

  • Catheterize the ureters for urine collection.

Experimental Workflow:

Protocol_2_Workflow A Anesthetize and Surgically Prepare Dog B Administer Angiotensin I (Control Response) A->B C Administer this compound (i.v. infusion) B->C D Re-administer Angiotensin I C->D E Measure Changes in Blood Pressure D->E F Analyze Data E->F

Diagram 4: Workflow for ACE Inhibition Assessment.

Procedure:

  • Allow the animal to stabilize after surgery.

  • Administer a control dose of angiotensin I to establish a baseline pressor response.

  • Administer this compound as an intravenous infusion (e.g., 1.0 mg/kg).

  • During the infusion, re-challenge with the same dose of angiotensin I.

  • Measure the inhibition of the angiotensin I-induced pressor response.

  • Collect urine samples to measure urine flow and sodium excretion.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vivo evaluation of this compound in canine models. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use guidelines. The dual mechanism of action of this compound presents a promising therapeutic strategy for the management of hypertension, and these notes are intended to facilitate further research into its pharmacological profile.

References

Application Notes and Protocols for BW A575C in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel investigational compound that exhibits a unique dual mechanism of action as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocker.[1][2] This dual functionality makes it a compound of interest for cardiovascular research, particularly in the study of hypertension and cardiac function. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal studies, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo experiments to evaluate the pharmacological effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the dosage and administration of this compound in various animal models as reported in the literature.

Table 1: Intravenous Administration of this compound

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Anesthetized, open-chest dog5.0 mg/kgIntravenous (i.v.)Significant reduction in diastolic blood pressure, cardiac contractility, and rate.[3]
Anesthetized, closed-chest dog1.0 mg/kgIntravenous (i.v.) infusionSignificant reduction in diastolic blood pressure, cardiac contractility, and rate; significant increase in renal blood flow and excretion of urine and Na+.[3]
Conscious, normotensive dog1.0 mg/kgIntravenous (i.v.)Dose-dependent inhibition of angiotensin I pressor response and isoprenaline-induced tachycardia.[1]
Conscious, acute renovascular hypertensive dog1.0 mg/kgIntravenous (i.v.)35% reduction in blood pressure within 10 minutes, sustained for up to 4 hours.[1]
Conscious, normotensive rat1.0 mg/kgIntravenous (i.v.)Dose-dependent inhibition of angiotensin I pressor response and isoprenaline-induced tachycardia.[1]
Pithed rat1-100 µg/kg/minIntravenous (i.v.) infusionDose-dependent inhibition of angiotensin I-induced pressor responses and isoprenaline-induced tachycardia.[2][4]
Conscious rat1 mg/kgIntravenous (i.v.)Inhibition of angiotensin I-induced pressor responses.[2]

Table 2: Oral Administration of this compound

Animal ModelDosageRoute of AdministrationObserved EffectsReference
Conscious, normotensive dogNot specifiedOral (p.o.)Dose-dependent inhibition of angiotensin I pressor response and isoprenaline-induced tachycardia.[1]
Conscious, normotensive ratNot specifiedOral (p.o.)Dose-dependent inhibition of angiotensin I pressor response and isoprenaline-induced tachycardia.[1]

Signaling Pathways

This compound exerts its effects through the simultaneous inhibition of the Renin-Angiotensin System (RAS) and the blockade of beta-adrenergic receptors.

ACE Inhibition Signaling Pathway

As an ACE inhibitor, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II BWA575C This compound BWA575C->ACE Inhibits Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure

ACE Inhibition Pathway of this compound
Beta-Adrenoceptor Blockade Signaling Pathway

By blocking beta-adrenergic receptors, this compound antagonizes the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and cardiac contractility.

Beta_Blocker_Pathway Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor Gs_Protein Gs Protein Activation Beta_Receptor->Gs_Protein BWA575C This compound BWA575C->Beta_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase cAMP Increased cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Beta-Adrenoceptor Blockade Pathway of this compound

Experimental Protocols

The following are generalized protocols for the administration of this compound to dogs and rats. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intravenous (Bolus and Infusion) Administration

Objective: To administer a precise dose of this compound directly into the systemic circulation.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, phosphate-buffered saline). Note: The specific vehicle for this compound is not detailed in the available literature. Researchers should determine the appropriate solvent for their specific formulation.

  • Syringes and needles (appropriate gauge for the animal model)

  • Infusion pump (for infusion studies)

  • Catheters (if required for long-term infusion)

  • Animal restrainer

  • Anesthetic (if required by the experimental design)

Workflow for Intravenous Administration:

IV_Administration_Workflow start Start prep_drug Prepare this compound Solution (dissolve in appropriate vehicle) start->prep_drug prep_animal Prepare Animal (anesthetize if necessary, restrain) prep_drug->prep_animal locate_vein Locate Vein (e.g., cephalic vein in dogs, tail vein in rats) prep_animal->locate_vein administer Administer this compound locate_vein->administer bolus Bolus Injection administer->bolus Bolus infusion Start Infusion administer->infusion Infusion monitor Monitor Animal (observe for adverse effects) bolus->monitor infusion->monitor end End monitor->end

Workflow for Intravenous Administration

Procedure:

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile, for example by filtering through a 0.22 µm filter.

  • Animal Preparation: Anesthetize the animal if the protocol requires it. Shave and sterilize the injection site. For conscious animals, use an appropriate restraint method.

  • Catheterization (for infusion): If performing a continuous infusion, surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein) under aseptic conditions.

  • Administration:

    • Bolus Injection: Slowly inject the prepared this compound solution into the vein over a period of 1-2 minutes.

    • Infusion: Connect the catheter to an infusion pump and administer the this compound solution at the predetermined rate (e.g., 1-100 µg/kg/min for rats).[2][4]

  • Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions during and after administration. Monitor physiological parameters as required by the experimental design.

Protocol 2: Oral Gavage Administration

Objective: To deliver a precise oral dose of this compound directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., water, methylcellulose solution)

  • Oral gavage needle (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringe

  • Animal restrainer

Workflow for Oral Gavage Administration:

PO_Gavage_Workflow start Start prep_drug Prepare this compound Suspension/Solution start->prep_drug measure_tube Measure Gavage Tube Length (from mouth to last rib) prep_drug->measure_tube restrain Restrain Animal measure_tube->restrain insert_tube Insert Gavage Tube Gently into Esophagus restrain->insert_tube administer Administer this compound Solution insert_tube->administer remove_tube Slowly Withdraw Gavage Tube administer->remove_tube monitor Monitor Animal (observe for signs of distress) remove_tube->monitor end End monitor->end

Workflow for Oral Gavage Administration

Procedure:

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Preparation: Acclimate the animal to handling and restraint to minimize stress.

  • Gavage Tube Measurement: Measure the gavage tube from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the tube.

  • Restraint: Firmly but gently restrain the animal to prevent movement and injury.

  • Tube Insertion: Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the tube. If resistance is met, withdraw and re-insert.

  • Administration: Once the tube is correctly positioned, slowly administer the this compound solution.

  • Tube Removal: After administration, slowly withdraw the gavage tube.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Pharmacokinetics

  • Absorption: Oral bioavailability can be variable for compounds in these classes.

  • Distribution: ACE inhibitors and beta-blockers typically have wide distribution in the body.

  • Metabolism: Metabolism is likely to occur in the liver.

  • Excretion: Excretion is primarily through the kidneys.

Researchers are advised to conduct pilot pharmacokinetic studies to determine these parameters for this compound in their specific animal model and experimental conditions.

Conclusion

This compound is a promising compound for cardiovascular research due to its dual mechanism of action. The information and protocols provided in these application notes are intended to facilitate the design and execution of in vivo studies to further elucidate its pharmacological profile. Adherence to proper animal handling and experimental techniques is crucial for obtaining reliable and reproducible data.

References

Techniques for Measuring the ACE Inhibitory Activity of BW A575C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel compound demonstrating a dual therapeutic action as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2] This unique pharmacological profile makes it a person of interest in the development of new treatments for cardiovascular diseases, particularly hypertension. This document provides detailed application notes and standardized protocols for measuring the ACE inhibitory activity of this compound, intended to guide researchers in its preclinical evaluation.

Angiotensin-Converting Enzyme (ACE) is a key zinc-dependent metalloproteinase in the Renin-Angiotensin System (RAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. By inhibiting ACE, compounds like this compound can effectively lower blood pressure, making the accurate measurement of their inhibitory activity a critical step in drug development.

Quantitative Data Summary

The ACE inhibitory potential of this compound has been evaluated in both in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound and provides a comparison with other well-established ACE inhibitors.

Compound Parameter Value Assay Conditions Source
This compound IC5010.7 ± 2.1 nMIn vitro, partially purified ACE from rabbit lung[1]
EnalaprilatIC504.4 ± 0.8 nMIn vitro, partially purified ACE from rabbit lung[1]
CaptoprilIn vivo potency~10 times less potent than this compoundInhibition of angiotensin I-induced pressor responses in conscious rats[1][3]
EnalaprilIn vivo potencyApproximately equipotent to this compoundInhibition of angiotensin I-induced pressor responses in conscious rats[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Renin-Angiotensin System and a general workflow for determining ACE inhibitory activity.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (decapeptide) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (octapeptide) Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction, Aldosterone Secretion Angiotensin_II->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) BWA575C This compound (ACE Inhibitor) BWA575C->ACE Inhibition Bradykinin Bradykinin (vasodilator) BWA575C->Bradykinin Prevents Degradation Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE

Caption: The Renin-Angiotensin System and the site of action for this compound.

ACE Inhibitory Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Buffer (e.g., Borate) - this compound solutions Incubate Incubate ACE with This compound (or control) Reagents->Incubate Add_Substrate Add Substrate (HHL) and incubate Incubate->Add_Substrate Stop_Reaction Stop Reaction (e.g., with HCl) Add_Substrate->Stop_Reaction Measure_Product Measure Product (Hippuric Acid) via Spectrophotometry or HPLC Stop_Reaction->Measure_Product Calculate_Inhibition Calculate % Inhibition Measure_Product->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for an in vitro ACE inhibitory activity assay.

Experimental Protocols

Two widely accepted methods for in vitro determination of ACE inhibitory activity are the spectrophotometric method based on the work of Cushman and Cheung, and a more quantitative HPLC-based method. An in vivo protocol to assess the functional consequence of ACE inhibition is also described.

Protocol 1: In Vitro Spectrophotometric Assay

This method, originally described by Cushman and Cheung, is a robust and widely used technique for determining ACE activity.[4] It is based on the quantification of hippuric acid (HA) formed from the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich, A6778)

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • This compound

  • Captopril (as a positive control)

  • 50 mM HEPES buffer with 300 mM NaCl, pH 8.3

  • 1.0 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

2. Equipment:

  • UV-Vis Spectrophotometer

  • Water bath or incubator (37°C)

  • Centrifuge

  • Vortex mixer

  • Microcentrifuge tubes

  • Pipettes

3. Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in deionized water. The final concentration in the assay should be around 0.016 units/mL.[5]

    • Prepare a stock solution of HHL in 50 mM HEPES buffer (pH 8.3) with 300 mM NaCl. A common concentration is 5 mM.

    • Prepare a series of dilutions of this compound in the HEPES buffer.

    • Prepare a similar dilution series for captopril.

  • Assay:

    • For each reaction, pipette 20 µL of the this compound dilution (or buffer for control, or captopril for positive control) and 30 µL of the ACE solution into a microcentrifuge tube.

    • Pre-incubate the mixture for 10 minutes at 37°C.[6]

    • Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 60 minutes at 37°C.[6]

    • Stop the reaction by adding 250 µL of 1.0 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 15-30 seconds to extract the hippuric acid.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

4. Data Analysis:

  • Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control reaction (with buffer instead of inhibitor).

    • A_sample is the absorbance of the reaction with this compound.

  • Plot the % inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACE activity, from the dose-response curve.

Protocol 2: In Vitro HPLC-Based Assay

This method offers higher specificity and sensitivity compared to the spectrophotometric assay by directly measuring the amount of hippuric acid produced using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Same as Protocol 1.

  • HPLC-grade methanol

  • Trifluoroacetic acid (TFA)

2. Equipment:

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Same as Protocol 1 for the enzymatic reaction.

3. Procedure:

  • Enzymatic Reaction:

    • Follow the same procedure for reagent preparation and the enzymatic assay as described in Protocol 1 (steps 1 and 2).

  • Sample Preparation for HPLC:

    • After stopping the reaction with 1.0 M HCl, filter the reaction mixture through a 0.45 µm syringe filter to remove any precipitated protein.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase is a mixture of water with 0.1% TFA and methanol. The gradient will depend on the specific column and system but can be an isocratic elution (e.g., 60% methanol with 0.1% TFA).[7]

    • Flow Rate: Typically 0.8-1.0 mL/min.[7][8]

    • Detection: UV detection at 228 nm.[7][8]

    • Injection Volume: 20 µL.

    • Inject the filtered samples onto the HPLC system.

4. Data Analysis:

  • Quantify the hippuric acid peak area from the chromatograms.

  • Calculate the percentage of ACE inhibition using the peak areas: % Inhibition = [(Peak Area_control - Peak Area_sample) / Peak Area_control] * 100

  • Determine the IC50 value as described in Protocol 1.

Protocol 3: In Vivo Measurement of ACE Inhibition - Angiotensin I Pressor Response

This in vivo method assesses the functional inhibition of ACE by measuring the attenuation of the pressor (blood pressure raising) response to an infusion of angiotensin I.

1. Animals and Surgical Preparation:

  • Conscious, normotensive rats or dogs are commonly used.[2][3]

  • Animals should be instrumented with arterial and venous catheters for blood pressure monitoring and substance administration, respectively. Allow for a recovery period after surgery.

2. Materials and Reagents:

  • This compound

  • Angiotensin I

  • Saline solution (0.9% NaCl)

3. Equipment:

  • Blood pressure transducer and recording system

  • Infusion pumps

4. Procedure:

  • Baseline Measurements:

    • Allow the animal to acclimatize to the experimental setup.

    • Record baseline mean arterial pressure (MAP) and heart rate.

  • Control Angiotensin I Dose-Response:

    • Administer increasing doses of angiotensin I intravenously (e.g., via infusion) and record the corresponding increase in MAP. This establishes the control pressor response.

  • Administration of this compound:

    • Administer a single dose of this compound intravenously or orally.[2]

  • Post-Inhibitor Angiotensin I Dose-Response:

    • At various time points after this compound administration, repeat the angiotensin I dose-response challenge.

5. Data Analysis:

  • For each dose of angiotensin I, calculate the change in MAP from baseline before and after this compound administration.

  • Plot the dose-response curves for angiotensin I before and after treatment with this compound.

  • A rightward shift in the dose-response curve indicates ACE inhibition.

  • The degree of inhibition can be quantified by calculating the dose ratio (the ratio of the angiotensin I dose required to produce a specific pressor response, e.g., a 20 mmHg increase in MAP, in the presence and absence of the inhibitor). A higher dose ratio indicates greater ACE inhibition.

References

Application Notes and Protocols for BW A575C in Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C, chemically identified as N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R,S)-hydroxypropoxy)-indole-2 - carboxamido]pentyl)-(R,S)-alanyl-(S)-proline, is a novel investigational compound with a unique dual mechanism of action, functioning as both a potent angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocker.[1][2][3] This dual pharmacological profile makes it a compound of significant interest in the study and potential treatment of hypertension. These application notes provide a comprehensive overview of the use of this compound in preclinical hypertension research models, including its pharmacological effects, suggested experimental protocols, and visualization of its mechanism of action.

Mechanism of Action

This compound exerts its antihypertensive effects through two primary pathways:

  • Angiotensin-Converting Enzyme (ACE) Inhibition: By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[4] The inhibition of ACE also reduces the secretion of aldosterone, leading to decreased sodium and water retention.

  • Beta-Adrenoceptor Blockade: this compound acts as a competitive antagonist at beta-adrenoceptors, primarily β1-receptors in the heart. This action reduces heart rate, myocardial contractility, and cardiac output, further contributing to the lowering of blood pressure.

The combination of these two mechanisms results in a significant reduction in blood pressure without compromising cardiac performance or renal function.[5] Notably, in various animal models, this compound has been shown to be 2 to 100 times more active as an ACE inhibitor than as a beta-blocker.[1][2][3]

Signaling Pathway Diagrams

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone AngiotensinII->Aldosterone BloodPressure BloodPressure Vasoconstriction->BloodPressure Increase Aldosterone->BloodPressure Increase Renin Renin ACE ACE BWA575C This compound BWA575C->ACE Inhibits Beta_Adrenergic_Pathway Norepinephrine Norepinephrine/ Epinephrine Beta1Receptor β1-Adrenoceptor Norepinephrine->Beta1Receptor Gs Gs Beta1Receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HeartRate Increased Heart Rate PKA->HeartRate Contractility Increased Contractility PKA->Contractility BWA575C This compound BWA575C->Beta1Receptor Blocks Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_Selection Select Animal Model (e.g., Rat, Dog) Surgical_Prep Surgical Instrumentation (Catheter Implantation) Animal_Selection->Surgical_Prep Recovery Post-operative Recovery Surgical_Prep->Recovery Baseline Record Baseline (Blood Pressure, Heart Rate) Recovery->Baseline Challenge Administer Challenge Agent (Angiotensin I or Isoprenaline) Baseline->Challenge Drug_Admin Administer this compound Challenge->Drug_Admin Post_Challenge Repeat Challenge Agent Administration Drug_Admin->Post_Challenge Data_Collection Continuous Data Recording Analysis Calculate Dose-Ratios or % Change from Baseline Data_Collection->Analysis Conclusion Determine Efficacy of this compound Analysis->Conclusion

References

Best Practices for the Dissolution and Storage of BW A575C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a potent pharmacological agent characterized by its dual mechanism of action as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocker. This unique profile makes it a valuable tool in cardiovascular research. Proper handling, including dissolution and storage, is paramount to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols and best practices for the effective use of this compound in a research setting.

Physicochemical and Pharmacological Properties

PropertyValueReference
CAS Number 103221-88-1[1][2]
Molecular Weight 589.69 g/mol [2]
Appearance Solid powder[2]
Purity >98%[2]
Mechanism of Action Angiotensin-Converting Enzyme (ACE) Inhibitor and Beta-Blocker[1]

Dissolution and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted in aqueous buffers or cell culture media for working solutions.

Materials
  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution
  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.897 mg of this compound.

  • Add the appropriate volume of DMSO to the powder. For a 10 mM stock solution from 5.897 mg of powder, add 1 mL of DMSO.

  • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.[3]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Table (for a Molecular Weight of 589.69 g/mol )
Desired ConcentrationVolume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compoundVolume of DMSO for 10 mg of this compound
1 mM1.70 mL8.48 mL16.96 mL
5 mM0.34 mL1.70 mL3.39 mL
10 mM0.17 mL0.85 mL1.70 mL
50 mM0.03 mL0.17 mL0.34 mL

This table is adapted from data provided by MedKoo Biosciences.[2]

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

FormStorage ConditionDuration
Solid Powder Dry, dark at -20°CLong-term (months to years)
Dry, dark at 0-4°CShort-term (days to weeks)
DMSO Stock Solution -20°CLong-term (months)
0-4°CShort-term (days to weeks)

Note: For long-term storage of stock solutions, -80°C is also a suitable option. Avoid repeated freeze-thaw cycles of stock solutions. The shelf life of this compound is greater than 3 years if stored properly as a solid.[2]

Experimental Protocols

Experimental Workflow: From Stock to In Vitro/In Vivo Studies

G cluster_prep Preparation cluster_application Application Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Prepare Working Solution (Dilute in buffer/media) Stock_Solution->Working_Solution Dilution In_Vitro In Vitro Assay (e.g., ACE Inhibition) Working_Solution->In_Vitro Introduce to assay system In_Vivo In Vivo Study (e.g., Blood Pressure in Rodents) Working_Solution->In_Vivo Administer to animal model G cluster_bradykinin Bradykinin Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1R->Aldosterone_Secretion BW_A575C BW_A575C ACE ACE BW_A575C->ACE Inactive_Metabolites Inactive_Metabolites BW_A575C->Inactive_Metabolites Bradykinin Bradykinin Bradykinin->Inactive_Metabolites ACE Vasodilation Vasodilation Bradykinin->Vasodilation G Norepinephrine Norepinephrine/ Epinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Gs_Protein Gs Protein Beta_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response ↑ Heart Rate ↑ Contractility PKA->Cellular_Response Phosphorylation BW_A575C BW_A575C BW_A575C->Beta_Receptor

References

Application Notes and Protocols for Evaluating the Beta-Blocking Effects of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel investigational compound identified as a dual inhibitor, exhibiting both angiotensin-converting enzyme (ACE) inhibition and β-adrenoceptor blocking properties.[1] This unique pharmacological profile suggests its potential therapeutic application in cardiovascular diseases where both mechanisms of action are beneficial, such as hypertension and heart failure. These application notes provide detailed protocols for in vitro and in vivo assays to characterize and quantify the beta-blocking effects of this compound, enabling a comprehensive evaluation of its potency, selectivity, and functional antagonism at β-adrenoceptors.

In Vitro Assays: Characterizing Receptor Interaction and Functional Antagonism

In vitro assays are fundamental for determining the affinity of this compound for β-adrenoceptor subtypes and for quantifying its functional inhibition of agonist-induced cellular responses. The following protocols describe standard procedures for radioligand binding assays and functional cyclic AMP (cAMP) accumulation assays.

Radioligand Binding Assays: Determining Binding Affinity (Ki)

Radioligand binding assays are employed to determine the affinity of this compound for β1- and β2-adrenoceptors. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (this compound).

Experimental Protocol: Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for β1- and β2-adrenoceptors.

Materials:

  • Cell membranes prepared from cells expressing human β1- or β2-adrenoceptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-CGP 12177 (a non-selective β-adrenoceptor antagonist).

  • Unlabeled competitor: this compound.

  • Non-specific binding control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target β-adrenoceptor subtype according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]-CGP 12177, and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]-CGP 12177, and a saturating concentration of propranolol.

    • Competition: Cell membranes, [³H]-CGP 12177, and increasing concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Data Presentation:

Table 1: In Vitro Binding Affinity of this compound at Human β-Adrenoceptors (Hypothetical Data)

Compoundβ1-Adrenoceptor Ki (nM)β2-Adrenoceptor Ki (nM)Selectivity (β1/β2)
This compoundTo be determinedTo be determinedTo be determined
PropranololReference ValueReference ValueReference Value
AtenololReference ValueReference ValueReference Value

Note: Specific experimental values for this compound are not currently available in the public domain and need to be determined experimentally.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Assay_Setup Set up Assay Plates: - Total Binding - Non-specific Binding - Competition Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Generate Competition Curve & Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

Caption: Workflow for determining the binding affinity of this compound.

Functional Assays: Quantifying Antagonist Potency (IC50/pA2)

Functional assays measure the ability of this compound to inhibit the downstream signaling cascade initiated by β-adrenoceptor activation. The most common pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (IC50 and pA2) of this compound at β1- and β2-adrenoceptors.

Materials:

  • Cells stably expressing human β1- or β2-adrenoceptors.

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Antagonist: this compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Multi-well plates (format depends on the assay kit).

  • Plate reader.

Procedure:

  • Cell Culture: Culture cells expressing the target β-adrenoceptor subtype to an appropriate confluency in multi-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with increasing concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) in the presence of a PDE inhibitor.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC80 concentration to ensure a robust signal) to stimulate cAMP production.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a concentration-response curve by plotting the cAMP level against the logarithm of the this compound concentration.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the isoproterenol-induced cAMP response.

  • For a more detailed characterization of competitive antagonism, perform a Schild analysis. This involves generating full agonist concentration-response curves in the presence of several fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]), from which the pA2 value (a measure of antagonist potency) can be determined. A slope of 1 in the Schild plot is indicative of competitive antagonism.

Data Presentation:

Table 2: In Vitro Functional Antagonist Potency of this compound (Hypothetical Data)

Compoundβ1-Adrenoceptor IC50 (nM)β1-Adrenoceptor pA2β2-Adrenoceptor IC50 (nM)β2-Adrenoceptor pA2
This compoundTo be determinedTo be determinedTo be determinedTo be determined
PropranololReference ValueReference ValueReference ValueReference Value
AtenololReference ValueReference ValueReference ValueReference Value

Note: Specific experimental values for this compound are not currently available in the public domain and need to be determined experimentally.

Signaling Pathway and Assay Principle

G cluster_pathway β-Adrenergic Signaling Pathway cluster_assay Assay Principle Agonist Agonist (e.g., Isoproterenol) Receptor β-Adrenoceptor Agonist->Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response BW_A575C This compound (Antagonist) Blockade Blockade BW_A575C->Blockade Blockade->Receptor

Caption: β-adrenergic signaling and the principle of antagonist action.

In Vivo Assays: Assessing Physiological Effects

In vivo studies are crucial for evaluating the physiological consequences of the beta-blocking activity of this compound in a whole-organism context.

Anesthetized Dog Model: Evaluating Cardiovascular Effects

This model allows for the direct measurement of cardiovascular parameters and the assessment of the beta-blocking effects of this compound in response to a β-agonist challenge.

Experimental Protocol: Isoprenaline Challenge in Anesthetized Dogs

Objective: To evaluate the in vivo β1-adrenoceptor blocking activity of this compound by measuring its effect on isoprenaline-induced tachycardia.

Materials:

  • Anesthetized, open-chest dogs.

  • This compound.

  • Propranolol (positive control).

  • Pindolol (positive control).

  • Isoprenaline.

  • Intravenous administration setup.

  • Instrumentation for monitoring heart rate, blood pressure, and cardiac contractility.

Procedure:

  • Animal Preparation: Anesthetize dogs and instrument them for the measurement of heart rate, arterial blood pressure, and indices of cardiac contractility (e.g., LV dP/dtmax).

  • Baseline Measurements: Record stable baseline cardiovascular parameters.

  • Isoprenaline Challenge (Control): Administer a dose of isoprenaline that produces a submaximal increase in heart rate and record the response.

  • Drug Administration: Administer a single intravenous dose of this compound, propranolol, or pindolol.

  • Isoprenaline Challenge (Post-drug): After a suitable equilibration period, repeat the isoprenaline challenge and record the cardiovascular responses.

  • Dose-Response (Optional): To determine a dose-response relationship, administer increasing doses of this compound and repeat the isoprenaline challenge after each dose.

Data Analysis:

  • Calculate the percentage inhibition of the isoprenaline-induced increase in heart rate by this compound and the reference compounds.

  • Compare the effects of equieffective β1-adrenoceptor blocking doses of this compound and the reference compounds on diastolic blood pressure, cardiac contractility, and heart rate.[1]

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed effects.

Data Presentation:

Table 3: In Vivo β1-Adrenoceptor Blocking Activity of this compound in Anesthetized Dogs

CompoundDose (mg/kg, i.v.)Inhibition of Isoprenaline-Induced TachycardiaEffect on Diastolic Blood PressureEffect on Cardiac ContractilityEffect on Heart Rate
This compound5.0Dose-dependentSignificant reductionReductionReduction
Propranolol0.1~50 times more active than this compoundLittle effectSignificant reductionSignificant reduction
Pindolol0.01~500 times more active than this compoundLittle effectSignificant reductionSignificant reduction

Data adapted from a study in anesthetized, open-chest dogs.[1]

Experimental Workflow for In Vivo Evaluation

G Animal_Prep Anesthetized Dog Preparation & Instrumentation Baseline Record Baseline Cardiovascular Parameters Animal_Prep->Baseline Isoprenaline_Control Control Isoprenaline Challenge Baseline->Isoprenaline_Control Drug_Admin Administer Test Compound (this compound or Control) Isoprenaline_Control->Drug_Admin Isoprenaline_Post_Drug Post-Drug Isoprenaline Challenge Drug_Admin->Isoprenaline_Post_Drug Data_Collection Record Cardiovascular Responses Isoprenaline_Post_Drug->Data_Collection Analysis Calculate % Inhibition & Compare Parameters Data_Collection->Analysis

Caption: Workflow for in vivo evaluation of this compound's beta-blocking effects.

Conclusion

The assays described in these application notes provide a comprehensive framework for the preclinical evaluation of the beta-blocking properties of this compound. The in vitro assays are essential for determining the compound's affinity and functional potency at β-adrenoceptor subtypes, while the in vivo model provides crucial information on its physiological effects on the cardiovascular system. A thorough characterization using these methods is critical for understanding the complete pharmacological profile of this compound and for guiding its further development as a potential therapeutic agent.

References

Application Notes and Protocols for BW A575C in Renovascular Hypertension Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel pharmaceutical agent characterized by a dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocker.[1][2][3] This unique pharmacological profile makes it a compound of significant interest for studies in cardiovascular diseases, particularly renovascular hypertension, a condition primarily driven by the activation of the renin-angiotensin-aldosterone system (RAAS).[3][4] These application notes provide detailed protocols for the use of this compound in a preclinical model of renovascular hypertension, summarize available quantitative data, and illustrate the key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its antihypertensive effects through two primary pathways:

  • ACE Inhibition: By inhibiting the angiotensin-converting enzyme, this compound blocks the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, which promotes sodium and water retention.[5] Inhibition of ACE, therefore, leads to vasodilation and reduced volume expansion, contributing to a decrease in blood pressure.[1][2] In conscious rats, this compound is approximately equipotent to enalapril and 10 times more potent than captopril in inhibiting angiotensin I-induced pressor responses.[3]

  • Beta-Adrenoceptor Blockade: this compound also blocks beta-adrenergic receptors, primarily β1 receptors in the heart. This action reduces heart rate, cardiac contractility, and renin release from the kidneys, further contributing to its blood pressure-lowering effects.[1][6][7] In anesthetized dogs, this compound is approximately 50 times less active than propranolol as a beta-blocker.[6]

The combination of these two mechanisms in a single molecule offers a comprehensive approach to managing renovascular hypertension by targeting both the RAAS and the sympathetic nervous system.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterTreatment GroupDoseMean ChangeSignificance
Diastolic Blood Pressure This compound1.0 mg/kg i.v.↓ 35%p < 0.05
Enalapril1.0 mg/kg i.v.Significant ↓Not specified
Propranolol0.1 mg/kg i.v.Little effectNot significant
Pindolol0.01 mg/kg i.v.Little effectNot significant
Cardiac Contractility This compound1.0 mg/kg i.v.Significant ↓p < 0.05
Enalapril1.0 mg/kg i.v.No significant changeNot significant
Propranolol0.1 mg/kg i.v.Significant ↓p < 0.05
Pindolol0.01 mg/kg i.v.Significant ↓p < 0.05
Heart Rate This compound1.0 mg/kg i.v.Significant ↓p < 0.05
Enalapril1.0 mg/kg i.v.No significant changeNot significant
Propranolol0.1 mg/kg i.v.Significant ↓p < 0.05
Pindolol0.01 mg/kg i.v.Significant ↓p < 0.05
Renal Blood Flow This compound1.0 mg/kg i.v.Significant ↑p < 0.05
Enalapril1.0 mg/kg i.v.Significant ↑p < 0.05

Data compiled from a study in anesthetized, closed-chest dogs.[2]

Table 2: Relative Potency of this compound in Conscious Animals

SpeciesActivityRelative Potency
Rat ACE Inhibition vs. Beta-Blockade~100 times more active as an ACE inhibitor
Dog ACE Inhibition vs. Beta-Blockade2-10 times more active as an ACE inhibitor

Data compiled from studies in conscious, instrumented rats and dogs.[3][4]

Experimental Protocols

Protocol 1: Induction of Renovascular Hypertension (Two-Kidney, One-Clip Goldblatt Model) in Rats

This protocol describes the surgical procedure to induce renovascular hypertension in rats, a widely used model for studying this condition.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scalpels, forceps, retractors)

  • Silver clips with a 0.2 mm internal diameter

  • Sutures

  • Heating pad

  • Analgesics

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using a suitable anesthetic agent. Shave the left flank and disinfect the surgical area. Place the animal on a heating pad to maintain body temperature.

  • Surgical Incision: Make a flank incision to expose the left kidney.

  • Renal Artery Isolation: Gently dissect the perirenal fat to isolate the left renal artery.

  • Clip Placement: Place a silver clip with a 0.2 mm internal diameter around the left renal artery to partially constrict it. The contralateral kidney remains untouched.

  • Closure: Suture the muscle layer and skin.

  • Post-operative Care: Administer analgesics as required and monitor the animal for recovery. Allow 4-6 weeks for hypertension to develop and stabilize. Blood pressure can be monitored non-invasively using the tail-cuff method or invasively via carotid artery cannulation for continuous measurement.

Protocol 2: Evaluation of this compound in Renovascular Hypertensive Rats

This protocol outlines the administration of this compound to evaluate its antihypertensive effects in the established rat model.

Materials:

  • Renovascular hypertensive rats (from Protocol 1)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Blood pressure monitoring system (tail-cuff or invasive)

  • Equipment for blood sampling (for biomarker analysis)

Procedure:

  • Baseline Measurements: Record baseline systolic and diastolic blood pressure and heart rate for each animal.

  • Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at the desired dose (e.g., 1.0 mg/kg i.v.). A vehicle-treated control group should be included.

  • Hemodynamic Monitoring: Continuously monitor blood pressure and heart rate for a defined period (e.g., up to 4 hours) after drug administration.[1]

  • Blood Sampling: Collect blood samples at baseline and at specified time points post-administration to measure plasma renin activity, angiotensin II, and aldosterone levels.

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and biomarker levels in the this compound-treated group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SNS Sympathetic Nervous System (SNS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Release Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Sodium & Water\nRetention Sodium & Water Retention Aldosterone->Sodium & Water\nRetention Renin Renin ACE ACE ↑ Blood Pressure ↑ Blood Pressure Sodium & Water\nRetention->↑ Blood Pressure Vasoconstriction->↑ Blood Pressure BetaAdrenoceptor β-Adrenoceptor Heart ↑ Heart Rate ↑ Contractility BetaAdrenoceptor->Heart Kidney ↑ Renin Release BetaAdrenoceptor->Kidney Heart->↑ Blood Pressure BWA575C BWA575C BWA575C->ACE Inhibits BWA575C->BetaAdrenoceptor Blocks

Fig. 1: Dual mechanism of action of this compound.

start Induce Renovascular Hypertension (2K1C Model in Rats) stabilization Allow 4-6 Weeks for Hypertension to Stabilize start->stabilization baseline Record Baseline Blood Pressure and Heart Rate stabilization->baseline grouping Randomize into Treatment Groups (Vehicle vs. This compound) baseline->grouping administration Administer this compound or Vehicle (i.v. or p.o.) grouping->administration monitoring Continuous Hemodynamic Monitoring (up to 4 hours) administration->monitoring sampling Collect Blood Samples (Baseline and Post-dose) monitoring->sampling analysis Analyze Blood Pressure, Heart Rate, and Biomarker Data sampling->analysis end Evaluate Antihypertensive Efficacy analysis->end

Fig. 2: Experimental workflow for evaluating this compound.

References

Methodologies for Assessing the Cardiac Effects of BW A575C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BW A575C is a novel pharmaceutical agent characterized by its dual mechanism of action as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist.[1][2] This unique pharmacological profile necessitates a comprehensive assessment of its cardiac effects. These application notes provide detailed methodologies and experimental protocols for evaluating the cardiac impact of this compound, from in vitro biochemical assays to in vivo animal models.

Data Presentation: Quantitative Analysis of this compound's Cardiac Effects

The following tables summarize the key quantitative data regarding the ACE inhibitory and beta-blocking properties of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/TissueComparison CompoundComparison Value
ACE Inhibition (IC50) 10.7 ± 2.1 nMRabbit Lung (partially purified ACE)Enalaprilat4.4 ± 0.8 nM
Beta-Adrenoceptor Blockade (pKB) 7.18 ± 0.05Guinea-Pig Right Atrial PreparationPindolol8.9 ± 0.7
  • IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.

  • pKB: The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

Table 2: In Vivo Activity of this compound

SpeciesModelEffect MeasuredDose of this compoundDose-Ratio (ACE Inhibition vs. Beta-Blockade)Key Findings
Rat PithedAngiotensin I-induced pressor response & Isoprenaline-induced tachycardia1-100 µg/kg/min (i.v.)~100 times more active as an ACE inhibitorDose-dependent inhibition of both responses.
Rat ConsciousAngiotensin I-induced pressor response1 mg/kg (i.v.)2-10 times more active as an ACE inhibitorEquipotent to enalapril and 10 times more potent than captopril as an ACE inhibitor.
Dog ConsciousAngiotensin I-induced pressor response & Isoprenaline-induced heart rate response1 mg/kg (i.v.)2-10 times more active as an ACE inhibitorInhibited both responses.
Dog Anesthetized, Open-ChestIsoprenaline response (increased cardiac rate)5.0 mg/kg (i.v.)-Significantly reduces diastolic blood pressure, cardiac contractility, and rate.[3][4]
Dog Anesthetized, Closed-ChestAngiotensin I pressor response1.0 mg/kg (i.v. infusion)-Significantly reduces diastolic blood pressure, cardiac contractility, and rate.[3][4]
Dog Conscious, Renovascular HypertensiveBlood Pressure1.0 mg/kg (i.v.)-35% reduction in blood pressure within 10 minutes, sustained for up to 4 hours.[5]

Signaling Pathways

This compound exerts its cardiac effects by modulating two key signaling pathways: the Renin-Angiotensin System (RAS) via ACE inhibition and the beta-adrenergic signaling pathway via beta-adrenoceptor blockade.

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of pathological cardiac remodeling.[6] This leads to reduced activation of Angiotensin II Type 1 (AT1) receptors on cardiomyocytes and other cardiac cells. The downstream effects include decreased activation of signaling cascades involving protein kinase C (PKC), mitogen-activated protein kinases (MAPKs), and Rho kinase, ultimately leading to vasodilation, reduced cardiac hypertrophy, and fibrosis.[7][8][9]

ACE_Inhibition_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates MAPK MAPK (ERK, JNK, p38) AT1R->MAPK Activates Rho Rho/Rho Kinase AT1R->Rho Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates Hypertrophy Cardiac Hypertrophy & Fibrosis PKC->Hypertrophy MAPK->Hypertrophy Rho->Hypertrophy BWA575C This compound BWA575C->ACE Inhibits Beta_Blockade_Pathway Catecholamines Norepinephrine/ Epinephrine Beta1AR β1-Adrenergic Receptor Catecholamines->Beta1AR Binds Gs Gs Protein Beta1AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CaChannel L-type Ca2+ Channels PKA->CaChannel Phosphorylates PLB Phospholamban PKA->PLB Phosphorylates CardiacEffects Decreased Heart Rate & Contractility CaChannel->CardiacEffects PLB->CardiacEffects BWA575C This compound BWA575C->Beta1AR Blocks ACE_Assay_Workflow Start Start PrepareACE Prepare ACE solution (from rabbit lung) Start->PrepareACE PrepareSubstrate Prepare Substrate (e.g., HHL) Start->PrepareSubstrate PrepareBWA575C Prepare serial dilutions of this compound Start->PrepareBWA575C Incubate Incubate ACE, Substrate, and this compound at 37°C PrepareACE->Incubate PrepareSubstrate->Incubate PrepareBWA575C->Incubate StopReaction Stop Reaction (e.g., with HCl) Incubate->StopReaction MeasureProduct Measure Product (e.g., Hippuric Acid via Spectrophotometry) StopReaction->MeasureProduct CalculateIC50 Calculate IC50 MeasureProduct->CalculateIC50 End End CalculateIC50->End InVivo_Rat_Workflow Start Start AnimalPrep Surgical preparation of conscious rat (catheters in carotid artery and jugular vein) Start->AnimalPrep Baseline Record baseline blood pressure (BP) and heart rate (HR) AnimalPrep->Baseline AngI_Challenge Administer Angiotensin I (i.v.) and record pressor response Baseline->AngI_Challenge Isoprenaline_Challenge Administer Isoprenaline (i.v.) and record tachycardic response AngI_Challenge->Isoprenaline_Challenge Administer_BWA575C Administer this compound (i.v.) Isoprenaline_Challenge->Administer_BWA575C Post_AngI_Challenge Repeat Angiotensin I challenge Administer_BWA575C->Post_AngI_Challenge Post_Isoprenaline_Challenge Repeat Isoprenaline challenge Administer_BWA575C->Post_Isoprenaline_Challenge Data_Analysis Analyze changes in BP and HR responses and calculate dose-ratios Post_AngI_Challenge->Data_Analysis Post_Isoprenaline_Challenge->Data_Analysis End End Data_Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: BW A575C (assumed BW-A 58C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental antimalarial compound BW-A 58C, likely the intended subject of inquiries regarding "BW A575C".

Frequently Asked Questions (FAQs)

Q1: What is BW-A 58C?

A1: BW-A 58C, also known as 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone, is an experimental antimalarial drug belonging to the naphthoquinone class of compounds.[1]

Q2: What is the primary metabolic pathway for BW-A 58C in humans?

A2: In vivo studies and experiments with human liver microsomes have shown that BW-A 58C undergoes extensive alkyl hydroxylation. This process is primarily catalyzed by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, resulting in a single t-butylhydroxy metabolite.[1]

Q3: What are some common in vitro assays used to evaluate compounds like BW-A 58C?

A3: Common in vitro assays for evaluating new compounds include cytotoxicity assays, metabolic stability assays, and efficacy assays against the target organism (in this case, Plasmodium falciparum for an antimalarial). Cytotoxicity assays are crucial to determine the toxic effects of the compound on host cells.

Troubleshooting Guide

Working with a novel experimental compound can present several challenges. This guide addresses potential issues you might encounter during your experiments with BW-A 58C.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected results in cell-based assays Compound Precipitation: BW-A 58C, like many organic compounds, may have limited solubility in aqueous media, leading to precipitation and inaccurate concentrations.1. Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. 2. Determine the optimal solvent for your stock solution (e.g., DMSO, ethanol) and ensure the final solvent concentration in your assay medium is low and consistent across all treatments. 3. Consider using a solubility-enhancing agent if compatible with your experimental system.
Compound Instability: The compound may be unstable in your assay conditions (e.g., sensitive to light, temperature, or pH).1. Protect your compound from light by using amber vials and covering plates with foil. 2. Prepare fresh dilutions for each experiment from a frozen stock. 3. Ensure the pH of your assay medium is stable and within the optimal range for your cells.
Cell Culture Variability: Inconsistent cell health, passage number, or seeding density can lead to variable results.1. Use cells within a consistent and low passage number range. 2. Ensure uniform cell seeding density across all wells. 3. Regularly check cell cultures for any signs of contamination or stress.
Difficulty in detecting a clear dose-response relationship Inappropriate Concentration Range: The tested concentrations may be too high (leading to universal cell death) or too low (showing no effect).1. Perform a wide-range dose-finding study to identify the effective concentration range. 2. Use a logarithmic dilution series to cover a broad range of concentrations.
Assay Interference: The compound may interfere with the assay detection method (e.g., autofluorescence, colorimetric interference).1. Run a control with the compound in cell-free assay medium to check for interference. 2. If interference is detected, consider using an alternative assay with a different detection principle.

Experimental Protocols

General Protocol for a Cytotoxicity Assay using a Resazurin-based Reagent

This protocol provides a general framework for assessing the cytotoxicity of BW-A 58C.

1. Materials:

  • BW-A 58C

  • Appropriate cell line (e.g., HepG2 for liver toxicity assessment)

  • Cell culture medium and supplements

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

2. Procedure:

  • Cell Seeding:

    • Culture and harvest cells in their exponential growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of BW-A 58C in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include wells for a vehicle control (medium with the same final DMSO concentration) and a positive control.

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

5. Data Analysis:

  • Subtract the background fluorescence/absorbance from a cell-free control.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Metabolic Pathway of BW-A 58C

The following diagram illustrates the primary metabolic transformation of BW-A 58C.

BWA58C_Metabolism BWA58C BW-A 58C Metabolite t-butylhydroxy metabolite BWA58C->Metabolite Alkyl Hydroxylation CYP2C9 CYP2C9 CYP2C9->BWA58C

Caption: Metabolic conversion of BW-A 58C by the CYP2C9 enzyme.

Experimental Workflow for Cytotoxicity Testing

This diagram outlines the key steps in a typical cytotoxicity assay workflow for evaluating a new compound.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Prep Prepare Compound Dilutions Treat_Cells Treat Cells with Compound Compound_Prep->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_Reagent Add Viability Reagent Incubate->Add_Reagent Read_Plate Measure Fluorescence/Absorbance Add_Reagent->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

References

Improving the solubility of BW A575C for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing BW A575C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent dual-action inhibitor, targeting both Angiotensin-Converting Enzyme (ACE) and β-adrenergic receptors.[1][2][3] Its chemical formula is C29H43N5O8 with a molecular weight of 589.69 g/mol .[4] This dual inhibition allows for a complementary effect on two key systems in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system.[2][3]

Q2: In which solvent is this compound soluble?

A2: this compound is known to be soluble in Dimethyl Sulfoxide (DMSO). For preparing stock solutions, it is recommended to dissolve the compound in DMSO.

Q3: I am observing precipitation of this compound after adding it to my aqueous experimental medium. What could be the cause and how can I prevent it?

A3: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. The primary cause is its limited solubility in aqueous buffers such as Phosphate-Buffered Saline (PBS) or cell culture media. When a concentrated DMSO stock solution is diluted into an aqueous medium, the compound can crash out of solution.

To prevent this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced artifacts.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in your experimental medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Sonication: After diluting the compound, brief sonication of the final solution can help to break up small precipitates and improve dissolution.

  • Warming: Gently warming the experimental medium to 37°C before and after adding the compound can increase its solubility. However, be mindful of the temperature stability of other components in your medium.

Q4: Can I dissolve this compound directly in water or PBS?

A4: Direct dissolution of this compound in aqueous solutions like water or PBS is not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation. The recommended starting point is to prepare a high-concentration stock solution in DMSO.

Troubleshooting Guide

Issue: Precipitate Formation in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the cell culture well after adding this compound.

  • Inconsistent experimental results.

Possible Causes:

  • Exceeding the solubility limit of this compound in the aqueous medium.

  • High final concentration of DMSO causing cellular stress or interacting with other media components.

  • Interaction of this compound with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).

Solutions:

  • Optimize Stock Solution and Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions from the stock solution into pre-warmed (37°C) cell culture medium to reach the final desired concentration. Add the diluted compound dropwise to the culture medium while gently swirling.

  • Test Different Formulations:

    • If precipitation persists, you can try using a different solvent for the initial stock, although DMSO is the most commonly reported.

    • For in vivo studies or specific in vitro assays, co-solvents such as polyethylene glycol (PEG) or ethanol can be explored in combination with DMSO, but their compatibility with the specific cell line or assay must be validated.

  • Serum Concentration:

    • If using serum-containing media, consider reducing the serum concentration at the time of treatment, as high protein content can sometimes contribute to compound precipitation. However, ensure the reduced serum condition does not adversely affect cell viability.

Data Presentation

Table 1: Recommended Stock Solution Preparation for this compound in DMSO

Desired Stock ConcentrationMass of this compound (for 1 mL stock)Volume of DMSO to Add
1 mM0.59 mg1 mL
5 mM2.95 mg1 mL
10 mM5.90 mg1 mL

Note: Based on a molecular weight of 589.69 g/mol . Adjust mass accordingly for different stock volumes.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out 5.90 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells

Materials:

  • 10 mM this compound in DMSO stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells ready for treatment

Methodology:

  • Thaw the 10 mM this compound stock solution at room temperature.

  • For a final concentration of 10 µM in 1 mL of culture medium, prepare an intermediate dilution. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium to get a 100 µM solution.

  • From the 100 µM intermediate solution, add 100 µL to 900 µL of medium in your culture well to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Gently swirl the plate to ensure even distribution of the compound.

  • Incubate the cells for the desired experimental duration.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock dilute Prepare Intermediate Dilution in Warm Medium stock->dilute treat Add to Cell Culture (Final Conc. ≤ 0.1% DMSO) dilute->treat incubate Incubate Cells treat->incubate

Caption: Experimental workflow for preparing and using this compound in cell-based experiments.

signaling_pathway cluster_ace RAAS Pathway cluster_beta Sympathetic Nervous System Pathway AngI Angiotensin I ACE ACE AngI->ACE Conversion AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Activation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BWA575C_ace This compound BWA575C_ace->ACE Inhibition Norepinephrine Norepinephrine BetaR β-Adrenergic Receptor Norepinephrine->BetaR Binding AC Adenylyl Cyclase BetaR->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cardiac Increased Heart Rate & Contractility PKA->Cardiac BWA575C_beta This compound BWA575C_beta->BetaR Blockade

Caption: Dual inhibitory signaling pathways of this compound.

References

Technical Support Center: BW A575C Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of BW A575C to minimize side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational drug with a dual mechanism of action. It functions as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocking agent.[1] Its chemical name is N-(1-(S)-carboxy-5-[4(3- isopropylamino-2-(R,S)-hydroxypropoxy)indole-2- carboxamido]pentyl)-(R,S)-alanyl-(S)-proline.[1] As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a beta-blocker, it inhibits the effects of catecholamines on beta-adrenergic receptors, primarily in the heart.

Q2: What are the primary therapeutic effects of this compound observed in preclinical models?

In preclinical studies using anesthetized dogs, this compound has been shown to cause a dose-dependent inhibition of the isoprenaline response (increased cardiac rate) and the angiotensin I pressor response.[1] This dual action results in a reduction in diastolic blood pressure, cardiac contractility, and heart rate, while increasing renal blood flow and the excretion of urine and sodium.[1]

Q3: What are the potential side effects of this compound?

While specific side effect profiles for this compound are not extensively documented, potential side effects can be inferred from its mechanisms of action as an ACE inhibitor and a beta-blocker.

  • Related to ACE Inhibition: Like other ACE inhibitors, potential side effects may include hypotension (low blood pressure), hyperkalemia (high potassium levels), and renal function impairment.[2][3][4]

  • Related to Beta-Blockade: Common side effects of beta-blockers can include bradycardia (slow heart rate), fatigue, and dizziness.[1]

  • Combined Effects: The combination of these actions in this compound may lead to a significant drop in blood pressure without compromising cardiac performance or renal function.[1] However, it has been observed to cause a small increase in left ventricular internal dimensions at end-diastole.[1]

Q4: How can I begin to optimize the dosage of this compound in my experiments?

Dosage optimization should begin with a dose-response study to determine the minimal effective dose that achieves the desired therapeutic effect. This should be followed by careful monitoring for potential side effects. In a study with anesthetized dogs, a dose of 1.0 mg/kg administered via intravenous infusion was shown to be effective in reducing blood pressure and inhibiting ACE.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Excessive Hypotension Dosage is too high, leading to an over-reduction in blood pressure.Reduce the dosage of this compound. Monitor blood pressure closely after administration. Consider a dose-escalation study starting from a lower dose.
Significant Bradycardia The beta-blocking activity is too pronounced at the current dose.Lower the dose and monitor heart rate. If bradycardia persists, consider whether a compound with less potent beta-blocking activity is more suitable for the experimental goals.
Altered Renal Function Markers (e.g., increased creatinine) Potential for renal impairment, a known class effect of ACE inhibitors.Monitor renal function parameters (e.g., BUN, creatinine). If alterations are observed, consider dose reduction and ensure the subject is adequately hydrated.
Lack of Efficacy The administered dose is below the therapeutic threshold.Gradually increase the dose in a stepwise manner while carefully monitoring for both efficacy and adverse effects. Ensure the route of administration and formulation are appropriate for the experimental model.

Experimental Protocols

Protocol 1: Assessment of ACE Inhibition and Beta-Blockade in an Anesthetized Canine Model

This protocol is based on the methodology described in the study of this compound's effects in anesthetized dogs.[1]

1. Animal Preparation:

  • Anesthetize healthy adult dogs.
  • Insert catheters for drug administration (e.g., via a cephalic vein), blood pressure monitoring (e.g., via a femoral artery), and collection of blood samples.
  • In an open-chest preparation, place an electromagnetic flow probe around the ascending aorta to measure cardiac output.

2. Drug Administration:

  • Administer this compound as a dose-dependent intravenous infusion. A suggested starting dose, based on published research, is 1.0 mg/kg.[1]
  • For comparison, other agents like enalapril (an ACE inhibitor) or propranolol (a beta-blocker) can be used.

3. Measurement of Pharmacodynamic Effects:

  • ACE Inhibition: Challenge with an intravenous bolus of angiotensin I and measure the pressor response. A reduction in the pressor response indicates ACE inhibition.
  • Beta-Blockade: Challenge with an intravenous bolus of isoprenaline and measure the heart rate response. A blunted heart rate increase indicates beta-blockade.
  • Hemodynamic Monitoring: Continuously record diastolic blood pressure, cardiac contractility, and heart rate.
  • Renal Function: Monitor renal blood flow, urine output, and sodium excretion.

4. Data Analysis:

  • Compare the dose-dependent effects of this compound on the measured parameters.
  • Analyze the data to determine the ED50 for both ACE inhibition and beta-blockade.

Visualizations

BW_A575C_Signaling_Pathway cluster_ace ACE Inhibition Pathway cluster_beta Beta-Blocker Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction ACE Angiotensin-Converting Enzyme (ACE) BWA575C_ACE This compound BWA575C_ACE->ACE Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor IncreasedHR Increased Heart Rate & Contractility BetaReceptor->IncreasedHR BWA575C_Beta This compound BWA575C_Beta->BetaReceptor

Caption: Dual mechanism of action of this compound.

Experimental_Workflow start Start: Anesthetized Animal Model prep Surgical Preparation (Catheterization, Probes) start->prep baseline Record Baseline Hemodynamic & Renal Data prep->baseline admin Administer this compound (Dose-Escalation) baseline->admin monitor Continuous Monitoring (BP, HR, Renal Function) admin->monitor ace_challenge Angiotensin I Challenge ace_challenge->monitor Measure Pressor Response beta_challenge Isoprenaline Challenge beta_challenge->monitor Measure Heart Rate Response monitor->ace_challenge monitor->beta_challenge data_analysis Data Analysis (Dose-Response Curves) monitor->data_analysis end End of Experiment data_analysis->end

References

Overcoming stability issues with BW A575C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming stability issues when working with BW A575C in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For experimental use, it is advisable to prepare a concentrated stock solution in DMSO.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. This stock solution should be stored in small aliquots to minimize freeze-thaw cycles. For short-term storage (days to weeks), aliquots can be kept at 4°C. For long-term storage (months to years), it is recommended to store the aliquots at -20°C or -80°C.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic compounds. This is often due to the lower solubility of the compound in aqueous solutions. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer.

  • Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. You can try to slightly increase the final DMSO concentration in your working solution, but always validate the tolerance of your specific cell line or experimental system.

  • Use a surfactant or co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Pluronic F-68) or a co-solvent can help to maintain the solubility of the compound. However, the compatibility of these agents with your specific assay must be verified.

  • Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock solution immediately before use. Do not store dilute aqueous solutions for extended periods.

Q4: How stable is this compound in aqueous solutions and cell culture media?

A4: Specific data on the stability of this compound in various aqueous solutions and cell culture media is limited. However, like many complex organic molecules, this compound may be susceptible to degradation over time in aqueous environments, especially at physiological pH and temperature. Factors that can affect stability include pH, temperature, light exposure, and the presence of reactive components in the media. It is best practice to prepare working solutions fresh for each experiment and to minimize the time the compound spends in aqueous solution before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in working solution Low aqueous solubility.Decrease final concentration. Increase DMSO percentage (if tolerated by the system). Prepare fresh dilutions immediately before use.
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh working solutions for each experiment. Minimize exposure of solutions to light and elevated temperatures. Aliquot and store DMSO stock solutions properly at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Loss of compound activity over time Hydrolysis or oxidation of the compound in aqueous buffer.Use freshly prepared solutions. Consider conducting a time-course experiment to assess the stability of this compound in your specific experimental buffer or media.
Cell toxicity observed at expected non-toxic concentrations High concentration of DMSO in the final working solution.Ensure the final concentration of DMSO is within the tolerated range for your cell line (typically <0.5%). Perform a vehicle control experiment with the same concentration of DMSO to assess its effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions

  • Materials: this compound DMSO stock solution, desired aqueous buffer or cell culture medium.

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Centrifuge the tube briefly to collect the solution at the bottom.

    • Perform a serial dilution of the stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentration.

    • Ensure thorough mixing after each dilution step.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment Start Start Dissolve this compound in DMSO Dissolve this compound in DMSO Start->Dissolve this compound in DMSO 1 Aliquot Stock Solution Aliquot Stock Solution Dissolve this compound in DMSO->Aliquot Stock Solution 2 Store at -20°C/-80°C Store at -20°C/-80°C Aliquot Stock Solution->Store at -20°C/-80°C 3 Thaw Aliquot Thaw Aliquot Store at -20°C/-80°C->Thaw Aliquot Use in Experiment Dilute to Working Concentration Dilute to Working Concentration Thaw Aliquot->Dilute to Working Concentration 4 Perform Experiment Perform Experiment Dilute to Working Concentration->Perform Experiment 5 End End Perform Experiment->End 6

Caption: Recommended workflow for preparing and using this compound solutions.

troubleshooting_logic Start Start Precipitation Observed? Precipitation Observed? Start->Precipitation Observed? Decrease Concentration Decrease Concentration Precipitation Observed?->Decrease Concentration Yes Inconsistent Results? Inconsistent Results? Precipitation Observed?->Inconsistent Results? No Increase DMSO % Increase DMSO % Decrease Concentration->Increase DMSO % Prepare Fresh Prepare Fresh Increase DMSO %->Prepare Fresh Prepare Fresh->Inconsistent Results? Check Storage Check Storage Inconsistent Results?->Check Storage Yes End End Inconsistent Results?->End No Use Fresh Aliquot Use Fresh Aliquot Check Storage->Use Fresh Aliquot Minimize Light/Temp Exposure Minimize Light/Temp Exposure Use Fresh Aliquot->Minimize Light/Temp Exposure Minimize Light/Temp Exposure->End

Caption: Troubleshooting logic for common this compound stability issues.

References

Technical Support Center: Troubleshooting BW A575C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BW A575C, a novel compound with dual angiotensin-converting enzyme (ACE) inhibitory and beta-adrenoceptor blocking properties. Given the limited publicly available data on this compound, this guide also incorporates general troubleshooting principles for ACE inhibitors and beta-blockers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental drug that functions as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist (beta-blocker)[1]. As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure. Its beta-blocker activity primarily reduces heart rate and cardiac contractility. This dual mechanism of action makes it a compound of interest in cardiovascular research.

Q2: What are the expected in vivo effects of this compound?

In preclinical studies using anesthetized dogs, intravenous administration of this compound has been shown to:

  • Significantly reduce diastolic blood pressure.

  • Decrease cardiac contractility and heart rate.

  • Increase renal blood flow and the excretion of urine and sodium[1].

These effects are consistent with its dual ACE inhibitory and beta-blocking functions.

Q3: What solvent should I use to dissolve this compound?

This compound is soluble in dimethyl sulfoxide (DMSO)[1]. For in vivo experiments, it is crucial to prepare a stock solution in DMSO and then further dilute it in a physiologically compatible vehicle to minimize solvent toxicity.

Q4: How should I store this compound?

For long-term storage (months to years), it is recommended to store this compound in a dry, dark place at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C[1]. Stock solutions in DMSO should also be stored at -20°C for long-term use or at 0-4°C for short-term use[1].

Troubleshooting Guide

In Vitro Experiments

Issue 1: No or low ACE inhibitory activity observed in my in vitro assay.

  • Possible Cause 1: Incorrect assay protocol.

    • Recommendation: Ensure your protocol is validated for ACE inhibition measurement. A common method involves the spectrophotometric quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE[2][3]. Refer to the detailed protocol section below.

  • Possible Cause 2: Compound degradation.

    • Recommendation: Check the storage conditions and age of your this compound stock. Improper storage can lead to degradation. Prepare fresh stock solutions for your experiments.

  • Possible Cause 3: Inappropriate buffer or pH.

    • Recommendation: ACE activity is pH-dependent. Ensure your assay buffer is at the optimal pH, typically around 8.3[2].

  • Possible Cause 4: Insufficient enzyme or substrate concentration.

    • Recommendation: Optimize the concentrations of ACE and HHL in your assay to ensure the reaction is in the linear range.

Issue 2: High variability between replicate wells in my beta-blocker cell-based assay.

  • Possible Cause 1: Inconsistent cell seeding.

    • Recommendation: Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate.

  • Possible Cause 2: Edge effects in the microplate.

    • Recommendation: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile buffer or media.

  • Possible Cause 3: Cell line variability.

    • Recommendation: Different cell lines express varying levels of beta-adrenoceptors. Ensure your chosen cell line is appropriate for the study and that receptor expression is consistent across passages[4].

In Vivo Experiments

Issue 3: I am not observing the expected decrease in blood pressure after administering this compound.

  • Possible Cause 1: Inadequate dose.

    • Recommendation: The effective dose of this compound for ACE inhibition and beta-blockade in anesthetized dogs was found to be in the range of 1.0-5.0 mg/kg, i.v.[1]. You may need to perform a dose-response study in your specific animal model.

  • Possible Cause 2: Animal model selection.

    • Recommendation: The cardiovascular physiology of your animal model should be similar to that of humans for translational relevance[5]. The original studies on this compound were conducted in dogs. Effects may differ in other species.

  • Possible Cause 3: Anesthesia effects.

    • Recommendation: Anesthetics can have significant effects on the cardiovascular system. Choose an anesthetic regimen with minimal cardiovascular impact and ensure a stable plane of anesthesia throughout the experiment.

  • Possible Cause 4: Compensatory physiological responses.

    • Recommendation: Acute administration of a beta-blocker may lead to a compensatory increase in systemic vascular resistance due to baroreceptor reflexes, which could counteract the blood pressure-lowering effect[6]. Consider this in your experimental design and data interpretation.

Issue 4: I am observing unexpected or off-target effects.

  • Possible Cause 1: Non-specific binding or activity.

    • Recommendation: While this compound is designed as a dual ACE inhibitor and beta-blocker, it may have other off-target effects. It is important to include appropriate controls in your experiments, such as selective ACE inhibitors (e.g., enalapril) and selective beta-blockers (e.g., propranolol), to dissect the specific contributions of each activity[1].

  • Possible Cause 2: Vehicle effects.

    • Recommendation: If using a solvent like DMSO, ensure the final concentration in the administered dose is low and that you have a vehicle control group to account for any effects of the solvent itself.

Data Presentation

Table 1: In Vivo Effects of this compound in Anesthetized Dogs

Drug and Dose (i.v.)Change in Diastolic Blood PressureChange in Cardiac ContractilityChange in Heart RateChange in Renal Blood Flow
This compound (1.0 mg/kg) Significant ReductionSignificant ReductionSignificant ReductionSignificant Increase
This compound (5.0 mg/kg) Significant ReductionSignificant ReductionSignificant ReductionNot reported at this dose
Enalapril (1.0 mg/kg) Significant ReductionNo significant changeNo significant changeSignificant Increase
Propranolol (0.1 mg/kg) Little effectSignificant ReductionSignificant ReductionNot reported
Pindolol (0.01 mg/kg) Little effectSignificant ReductionSignificant ReductionNot reported

Data summarized from Cambridge et al., 1987.[1]

Experimental Protocols

Protocol 1: In Vitro ACE Inhibitory Activity Assay

This protocol is based on the spectrophotometric method described by Cushman and Cheung (1971) and adapted from online protocols[2][3].

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) as substrate

  • This compound and a reference ACE inhibitor (e.g., captopril)

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube, add 20 µL of the test compound solution (or buffer for control).

  • Add 10 µL of ACE solution (e.g., 0.25 U/mL in borate buffer) and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of HHL substrate solution (e.g., 8 mM in borate buffer).

  • Incubate the mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extract the hippuric acid formed by adding 375 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases.

  • Transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

  • Re-dissolve the dried hippuric acid in a known volume of distilled water (e.g., 1 mL).

  • Measure the absorbance at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) * 100

Protocol 2: In Vivo Cardiovascular Assessment in a Rodent Model

This is a general protocol for assessing the cardiovascular effects of a compound like this compound in an anesthetized rat model.

Materials:

  • Anesthetic (e.g., isoflurane, urethane)

  • Surgical instruments

  • Catheters for arterial and venous access

  • Blood pressure transducer and data acquisition system

  • ECG electrodes and amplifier

  • This compound, vehicle, and control drugs (e.g., enalapril, propranolol)

  • Saline

Procedure:

  • Anesthetize the rat and maintain a stable plane of anesthesia.

  • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Place ECG electrodes to monitor heart rate and rhythm.

  • Allow the animal to stabilize for a baseline recording period (e.g., 30 minutes).

  • Administer the vehicle control intravenously and record cardiovascular parameters for a set period.

  • Administer a single intravenous dose of this compound.

  • Continuously record blood pressure and ECG for at least 60 minutes post-administration.

  • For a comprehensive study, different groups of animals can be used for different doses of this compound and for the administration of control drugs.

  • At the end of the experiment, euthanize the animal according to approved institutional guidelines.

  • Analyze the data to determine the changes in mean arterial pressure, heart rate, and any other relevant parameters from the baseline and vehicle control.

Mandatory Visualizations

RAAS_Pathway cluster_kidney Kidney cluster_lung Lungs Angiotensinogen Angiotensinogen (from Liver) Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure BW_A575C This compound (ACE Inhibitor) BW_A575C->ACE inhibits

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Beta_Adrenergic_Pathway cluster_cell Cardiac Myocyte Beta1_Receptor β1-Adrenergic Receptor G_Protein Gs Protein Beta1_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A cAMP->PKA Calcium_Channels Ca2+ Channels PKA->Calcium_Channels phosphorylates Increased_Contraction Increased Contraction Calcium_Channels->Increased_Contraction leads to Norepinephrine Norepinephrine Norepinephrine->Beta1_Receptor activates BW_A575C This compound (Beta-Blocker) BW_A575C->Beta1_Receptor blocks

Caption: Beta-adrenergic signaling pathway in cardiac myocytes and the blocking action of this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep stabilization Stabilization & Baseline Recording (30 min) animal_prep->stabilization vehicle Vehicle Administration (i.v.) stabilization->vehicle vehicle_rec Post-Vehicle Recording vehicle->vehicle_rec drug_admin This compound Administration (i.v.) vehicle_rec->drug_admin drug_rec Post-Drug Recording (≥60 min) drug_admin->drug_rec euthanasia Euthanasia drug_rec->euthanasia data_analysis Data Analysis (BP, HR, etc.) euthanasia->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vivo cardiovascular assessment of this compound.

References

How to refine protocols for consistent BW A575C results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BW A575C. This resource is designed to assist researchers, scientists, and drug development professionals in refining protocols to achieve consistent and reliable results in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a research compound with a dual mechanism of action. It functions as both an Angiotensin-Converting Enzyme (ACE) inhibitor and a β-adrenoceptor blocker.[1][2][3] Its full chemical name is N‐(1‐(S)‐carboxy‐5‐[4(3‐isopropylamino‐2‐(R, S)‐hydroxypropoxy)indole‐2‐carboxamido]pentyl)‐(R, S)‐alanyl‐(S)‐proline. As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II. As a β-adrenoceptor antagonist, it competitively blocks the effects of catecholamines at β-adrenergic receptors.[4]

Q2: What are the primary research applications for this compound?

A2: Given its dual activity, this compound is primarily of interest in cardiovascular research, particularly in studies related to hypertension, heart failure, and other conditions where both the renin-angiotensin system and the sympathetic nervous system are implicated. It can be used in a variety of in vitro and in vivo models to investigate the combined effects of ACE inhibition and β-blockade.

Q3: How should I prepare a stock solution of this compound?

A3: For in vitro experiments, it is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. The final concentration of the organic solvent in your cell culture media should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[5] For in vivo studies, the vehicle will depend on the route of administration and the specific experimental design. Always ensure the compound is fully dissolved before use.

Q4: What is the stability of this compound in solution?

A4: The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and exposure to light.[6][7] It is advisable to prepare fresh dilutions from a frozen stock for each experiment. If long-term storage of a working solution is necessary, it should be stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or unexpected IC50/EC50 values - Poor solubility: The compound may be precipitating at higher concentrations in your aqueous assay buffer or cell culture medium. - Compound degradation: The compound may be unstable under your experimental conditions. - Cell health variability: Inconsistent cell passage number, density, or overall health can affect the response.- Improve solubility: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all conditions. Pre-warming the medium to 37°C before adding the compound can sometimes help.[5] - Ensure stability: Prepare fresh dilutions for each experiment. Protect solutions from light and avoid repeated freeze-thaw cycles. - Standardize cell culture: Use cells within a consistent passage number range, seed at a uniform density, and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
High variability between replicate wells - Uneven cell seeding: Inconsistent number of cells per well. - Inaccurate pipetting: Errors in dispensing the compound or reagents. - Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the compound and affect cell growth.- Improve cell seeding technique: Ensure a single-cell suspension and mix thoroughly before and during plating. - Calibrate pipettes: Regularly check and calibrate your pipettes. Use appropriate pipetting techniques for small volumes. - Minimize edge effects: Fill the outer wells with sterile PBS or medium without cells. Ensure proper humidification in the incubator.
No observable effect of this compound treatment - Incorrect concentration range: The concentrations tested may be too low to elicit a response. - Inactive compound: The compound may have degraded. - Unresponsive cell model: The cell line used may not express the target receptors (β-adrenoceptors) or enzyme (ACE) at sufficient levels.- Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal working concentration.[8] - Verify compound activity: Use a fresh stock of the compound. If possible, test its activity in a validated positive control assay. - Validate your cell model: Confirm the expression of β-adrenoceptors and ACE in your chosen cell line using techniques like qPCR, western blotting, or flow cytometry.
Conflicting results between different assay types (e.g., metabolic vs. cell death assays) - Different cellular events being measured: For example, an MTT assay measures metabolic activity, which may decrease before cell death is detectable by an LDH release assay.[5] - Dual mechanism of action: The observed effect may be a combination of ACE inhibition and β-blockade, which could have different impacts on different cellular processes.- Understand your assay: Be aware of what each assay is measuring and the timeline of cellular events. - Use multiple assays: Employ a panel of assays to get a more complete picture of the cellular response to this compound. - Isolate the mechanisms: If possible, use selective inhibitors for either ACE or β-adrenoceptors to dissect the contribution of each pathway to the overall effect.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell type and experimental conditions.

Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)

This protocol is a general guideline for measuring the ACE inhibitory activity of this compound in a cell-based or purified enzyme assay.

Materials:

  • This compound

  • ACE from a suitable source (e.g., rabbit lung) or cell lysate containing ACE

  • Fluorogenic ACE substrate

  • Assay buffer

  • Positive control ACE inhibitor (e.g., Captopril)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. Include a vehicle control (assay buffer with the same concentration of DMSO).

  • Assay Reaction: In each well of the 96-well plate, add the ACE enzyme or cell lysate.

  • Add the different concentrations of this compound, the positive control, or the vehicle control to the respective wells.

  • Incubate for a pre-determined time at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic ACE substrate to all wells.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the fluorescence versus time curve. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Protocol 2: In Vitro β-Adrenoceptor Blockade Assay (cAMP Measurement)

This protocol provides a general method for assessing the β-adrenoceptor blocking activity of this compound in a whole-cell assay.

Materials:

  • This compound

  • A suitable cell line expressing β-adrenoceptors (e.g., HEK293 cells transfected with the β1- or β2-adrenergic receptor)

  • Isoproterenol (a non-selective β-agonist)

  • Positive control β-blocker (e.g., Propranolol)

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach and grow overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound, the positive control, or a vehicle control.

  • Incubate for a pre-determined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of isoproterenol to all wells (except for the basal control) to stimulate cAMP production.

  • Incubate for a specified time to allow for cAMP accumulation.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data should show that as the concentration of this compound increases, the isoproterenol-stimulated cAMP production decreases. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Activates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BWA575C This compound BWA575C->ACE Inhibits

Caption: ACE Inhibitor Signaling Pathway.

Beta_Blocker_Pathway Catecholamines Catecholamines (e.g., Epinephrine) BetaReceptor β-Adrenergic Receptor Catecholamines->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->CellularResponse BWA575C This compound BWA575C->BetaReceptor Blocks

Caption: β-Adrenoceptor Blocker Signaling Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the activity of this compound in a cell-based assay.

Experimental_Workflow Start Start: Cell Culture and Seeding CompoundPrep Prepare this compound Serial Dilutions Start->CompoundPrep Treatment Treat Cells with This compound Start->Treatment CompoundPrep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Functional Assay (e.g., ACE activity or cAMP measurement) Incubation->Assay DataCollection Data Collection Assay->DataCollection DataAnalysis Data Analysis (IC50/EC50 Determination) DataCollection->DataAnalysis End End: Interpretation of Results DataAnalysis->End

Caption: Cell-Based Assay Workflow for this compound.

References

Technical Support Center: Addressing Variability in the In Vivo Effects of BW A575C and its Analogue, BW755C

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Information specifically pertaining to "BW A575C" is limited in current scientific literature. However, extensive research is available for a closely related compound, BW755C , a dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor. This guide leverages the comprehensive data on BW755C to provide a robust framework for troubleshooting and experimental design, which is likely applicable to analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BW755C?

A1: BW755C is a dual inhibitor of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] This means it blocks the enzymes responsible for the synthesis of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid. By inhibiting both pathways, BW755C offers a broader anti-inflammatory effect compared to traditional NSAIDs that primarily target the COX pathway.[2][3][4][5][6]

Q2: I am observing significant variability in the anti-inflammatory response to BW755C in my animal model. What are the potential causes?

A2: Variability in in vivo experiments with BW755C can arise from several factors. These can be broadly categorized as:

  • Compound-related: Issues with the formulation, solubility, stability, and route of administration.

  • Animal-related: Differences in animal strain, age, weight, sex, and underlying health status.[7]

  • Model-related: The specific inflammatory model used (e.g., carrageenan-induced paw edema, collagen-induced arthritis) and the timing of drug administration relative to the inflammatory insult.

  • Procedural: Inconsistencies in experimental procedures, including dosing accuracy and endpoint measurements.

Q3: What is the recommended vehicle for in vivo administration of BW755C?

A3: The choice of vehicle is critical and depends on the intended route of administration. For intraperitoneal or intravenous injections, BW755C can be dissolved in a vehicle such as saline. However, due to its limited aqueous solubility, a co-solvent system may be necessary. Common vehicles for poorly soluble compounds include DMSO, ethanol, and polyethylene glycol (PEG). It is crucial to conduct a vehicle-control study to ensure the vehicle itself does not have any confounding effects on the experimental model.[1]

Q4: How does the timing of BW755C administration affect its efficacy?

A4: The timing of administration is crucial and model-dependent. In acute inflammatory models, such as carrageenan-induced paw edema, administering BW755C prior to the inflammatory stimulus (prophylactic treatment) is common to assess its ability to prevent the inflammatory cascade. In chronic models, the dosing regimen will be different and may involve repeated administrations. It is essential to consult the literature for the specific model being used to determine the optimal therapeutic window.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in paw edema measurements between animals in the same treatment group. 1. Inconsistent volume or site of carrageenan injection. 2. Inaccurate or inconsistent measurement of paw volume. 3. Animal stress affecting the inflammatory response.1. Standardize the injection technique, ensuring the needle is inserted to the same depth and the volume is consistent. 2. Use a calibrated plethysmometer and ensure the paw is immersed to the same mark each time. 3. Acclimatize animals to the experimental procedures and handle them gently to minimize stress.
Lower than expected anti-inflammatory effect of BW755C. 1. Inadequate dose. 2. Poor bioavailability due to formulation issues. 3. The inflammatory response in your model is not strongly dependent on both COX and LOX pathways.1. Perform a dose-response study to determine the optimal effective dose in your model. 2. Re-evaluate the vehicle and consider using a formulation known to improve the solubility and absorption of similar compounds. 3. Confirm the expression and activity of COX and LOX enzymes in your target tissue at the time of expected drug efficacy.
Inconsistent results between different experimental cohorts. 1. Differences in animal characteristics (age, weight, supplier). 2. Variations in environmental conditions (e.g., housing, diet). 3. Sub-clinical infections in the animal colony.1. Ensure that animals within and between cohorts are closely matched for age and weight. Source animals from the same reputable vendor. 2. Maintain consistent environmental conditions throughout the study. 3. Monitor the health of the animal colony and exclude any animals showing signs of illness.
Unexpected toxicity or adverse effects. 1. Off-target effects of BW755C. 2. Vehicle toxicity. 3. Dose is too high.1. While BW755C is a dual COX/LOX inhibitor, it may have other off-target effects. Review the literature for any known toxicities. 2. Always include a vehicle-only control group to assess any adverse effects of the vehicle. 3. Conduct a dose-ranging study to identify the maximum tolerated dose.

Data Presentation

Table 1: In Vitro Inhibitory Activity of BW755C

EnzymeIC50Source
5-Lipoxygenase (5-LO)0.75 µM[1]
Cyclooxygenase-1 (COX-1)0.65 µg/ml[1]
Cyclooxygenase-2 (COX-2)1.2 µg/ml[1]

Table 2: In Vivo Efficacy of BW755C in a Rat Carrageenan-Induced Sponge Model

DoseInhibition of Leukotriene B4 (LTB4) FormationInhibition of Polymorphonuclear (PMN) Leukocyte Migration
Dose-relatedA dose-dependent inhibition was observed.A dose-dependent inhibition was observed, though the dose-response curve was not parallel to that of LTB4 inhibition.
High DosesComplete inhibition of LTB4 formation was achieved at higher doses.Cell influx was still present even at doses that completely inhibited LTB4 formation.
Data adapted from a study on the effects of BW755C on eicosanoid concentrations and leukocyte accumulation in experimentally-induced acute inflammation.[8]

Table 3: Pharmacokinetic Parameters of a Similar Compound (Compound K) in Rats and Mice (Intravenous Administration of 2 mg/kg)

ParameterRatMouse
Plasma Concentration Lower~5-fold higher than rats
Half-life (T1/2) No significant differenceNo significant difference
Mean Residence Time (MRT) No significant differenceNo significant difference
Fecal Recovery 13.8%28.4%
Renal Recovery < 0.1%< 0.1%
This table provides a comparative example of pharmacokinetic parameters between rats and mice for a different compound to highlight potential species differences.[9]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds like BW755C.[7][10][11][12][13]

Materials:

  • BW755C

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

  • Calipers

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.

  • Drug Preparation: Prepare a fresh solution or suspension of BW755C in the chosen vehicle on the day of the experiment.

  • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • BW755C (various doses, e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the vehicle, BW755C, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used model of rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds in a chronic setting.[14][15][16][17][18]

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1J mice (male, 8-10 weeks old)

  • BW755C

  • Vehicle

Procedure:

  • Induction of Arthritis:

    • Day 0: Emulsify bovine type II collagen in CFA and immunize mice with an intradermal injection at the base of the tail.

    • Day 21: Boost the immunization with an intradermal injection of bovine type II collagen emulsified in IFA.

  • Monitoring of Arthritis:

    • Begin monitoring the mice for signs of arthritis (paw swelling, erythema) from day 21 onwards.

    • Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale).

  • Treatment:

    • Once arthritis is established (e.g., mean arthritis score of 2), randomize the mice into treatment groups.

    • Administer BW755C or vehicle daily (or as determined by pharmacokinetic studies) via the desired route (e.g., oral gavage).

  • Endpoint Measurement:

    • Continue to monitor and score arthritis severity daily.

    • At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage destruction.

    • Blood samples can be collected to measure inflammatory biomarkers.

  • Data Analysis: Compare the arthritis scores, histological parameters, and biomarker levels between the BW755C-treated and vehicle-treated groups.

Mandatory Visualizations

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX-1 & COX-2) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation, Pain, Fever pgs->inflammation lts->inflammation bw755c BW755C bw755c->cox Inhibits bw755c->lox Inhibits

Caption: Mechanism of action of BW755C in the arachidonic acid cascade.

G start Start acclimatize Animal Acclimatization start->acclimatize grouping Randomize into Groups acclimatize->grouping treatment Administer BW755C or Vehicle grouping->treatment induction Induce Inflammation (e.g., Carrageenan) treatment->induction measurement Measure Inflammatory Response (e.g., Paw Volume) induction->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Experimental workflow for an acute inflammation model.

G variability Observed Variability in In Vivo Effects compound Compound-Related Factors variability->compound animal Animal-Related Factors variability->animal model Model-Related Factors variability->model procedural Procedural Factors variability->procedural formulation Formulation/Solubility compound->formulation stability Stability compound->stability route Route of Administration compound->route strain Strain/Genetics animal->strain age Age/Weight animal->age sex Sex animal->sex health Health Status animal->health model_type Type of Model model->model_type timing Timing of Administration model->timing dosing Dosing Accuracy procedural->dosing measurement_error Measurement Error procedural->measurement_error

Caption: Logical relationship of factors contributing to in vivo variability.

References

Technical Support Center: Enhancing the Bioavailability of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo studies with the novel dual-acting angiotensin-converting enzyme (ACE) inhibitor and β-blocker, BW A575C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental compound that functions as both an angiotensin-converting enzyme (ACE) inhibitor and a β-adrenoceptor blocker.[1] As an ACE inhibitor, it blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, leading to vasodilation and reduced blood pressure.[2][3] As a β-blocker, it antagonizes the effects of catecholamines at β-adrenoceptors, leading to a decrease in heart rate and myocardial contractility.[2][3] This dual mechanism of action makes it a compound of interest for cardiovascular research.

Q2: Is this compound orally bioavailable?

A2: Yes, in vivo studies have demonstrated that this compound is pharmacologically active following oral administration in both rats and dogs.[1] However, the absolute oral bioavailability has not been explicitly reported in publicly available literature. Due to its peptide-like structure, researchers should anticipate potential challenges in achieving high oral bioavailability.

Q3: What are the likely challenges affecting the oral bioavailability of this compound?

A3: Given its chemical structure, which includes peptide bonds, this compound is likely susceptible to the following challenges that commonly affect the oral bioavailability of peptide-like molecules:

  • Enzymatic Degradation: The peptide bonds in this compound are vulnerable to hydrolysis by proteases in the gastrointestinal (GI) tract and by peptidases in the intestinal brush border and liver.

  • Poor Membrane Permeability: The physicochemical properties of this compound, such as its size, polarity, and hydrogen bonding capacity, may limit its ability to passively diffuse across the intestinal epithelium.

  • First-Pass Metabolism: After absorption, the compound may be subject to significant metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.[4]

Q4: What general strategies can be employed to enhance the bioavailability of this compound?

A4: Several formulation strategies can be explored to overcome the potential bioavailability challenges of this compound:

  • Formulation with Permeation Enhancers: Co-administration with agents that reversibly open tight junctions between intestinal epithelial cells can increase paracellular absorption.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like nanoemulsions or self-emulsifying drug delivery systems (SEDDS) can protect it from enzymatic degradation and enhance its absorption via the lymphatic pathway.[5]

  • Polymeric Nanoparticles: Encapsulation in biodegradable polymers can offer protection from the harsh GI environment and provide controlled release.

  • Enteric Coatings: Applying a pH-sensitive coating to the dosage form can protect this compound from the acidic environment of the stomach and ensure its release in the more favorable conditions of the small intestine.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations after oral administration.
  • Possible Cause: Inconsistent dissolution of the compound in the GI tract, or variability in gastric emptying times and intestinal motility among study animals.

  • Troubleshooting Steps:

    • Standardize Food and Water Access: Ensure consistent fasting periods before dosing to minimize variability in GI conditions.

    • Optimize Formulation: Move beyond simple suspensions. Consider developing a micronized suspension or a solution in a suitable vehicle to improve dissolution consistency.

    • Formulation Enhancement: Progress to more advanced formulations such as an amorphous solid dispersion or a lipid-based formulation to reduce the impact of physiological variability on absorption.

Issue 2: Low or undetectable plasma concentrations of this compound after oral dosing.
  • Possible Cause: Significant enzymatic degradation in the GI tract or poor intestinal permeability.

  • Troubleshooting Steps:

    • In Vitro Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids to quantify the extent of enzymatic degradation.

    • Caco-2 Permeability Assay: Evaluate the intrinsic permeability of this compound across a Caco-2 cell monolayer to determine if poor membrane transport is a primary issue.

    • Formulation with Protective Carriers: Employ formulations designed to protect the drug from degradation, such as enteric-coated capsules or encapsulation in polymeric nanoparticles.

    • Incorporate Permeation Enhancers: If permeability is low, consider co-formulating with GRAS (Generally Regarded as Safe) permeation enhancers.

Quantitative Data Summary

The following table summarizes the in vivo dose-response data for this compound from studies in conscious normotensive rats and dogs.[1]

SpeciesAdministration RouteDose (mg/kg)EffectDose Ratio
RatIntravenous1.0Inhibition of Angiotensin I Pressor Response29.5
DogIntravenous1.0Inhibition of Angiotensin I Pressor Response16.1
RatIntravenous1.0Inhibition of Isoprenaline-induced Tachycardia3.1
DogIntravenous1.0Inhibition of Isoprenaline-induced Tachycardia8.0

Dose Ratio: The ratio of the agonist dose required to produce a given response in the presence of the antagonist (this compound) to the agonist dose required to produce the same response in the absence of the antagonist.

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion for Permeability Assessment

This protocol is adapted from established methods for assessing intestinal permeability of ACE inhibitors.[6][7]

Objective: To determine the effective permeability (Peff) of this compound in a specific segment of the rat small intestine.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Krebs-Ringer bicarbonate buffer (pH 7.4)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Peristaltic pump

  • Syringes and tubing

Procedure:

  • Fast rats overnight with free access to water.

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a midline abdominal incision to expose the small intestine.

  • Select a segment of the jejunum (approximately 10 cm) and cannulate both ends.

  • Gently flush the intestinal segment with pre-warmed Krebs-Ringer buffer to remove contents.

  • Perfuse the segment with the drug-containing perfusion solution (this compound dissolved in Krebs-Ringer buffer at a known concentration) at a constant flow rate (e.g., 0.2 mL/min).

  • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.

  • Measure the volume of the collected perfusate and determine the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the Peff using the following equation: Peff = - (Q * ln(Cout/Cin)) / (2 * π * r * L), where Q is the flow rate, Cin and Cout are the inlet and outlet concentrations of the drug, r is the radius of the intestine, and L is the length of the intestinal segment.

Protocol 2: Preparation of a Nanoemulsion Formulation for Oral Delivery

This protocol provides a general method for preparing a nanoemulsion, which can be adapted for this compound.[5][8]

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion to enhance the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol 90)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Deionized water

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram: Titrate mixtures of the selected oil, surfactant, and co-surfactant with water to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion Pre-concentrate: Accurately weigh the required amounts of oil, surfactant, and co-surfactant and mix them in a glass vial. Dissolve this compound in this mixture with gentle stirring until a clear solution is formed.

  • Formation of the Nanoemulsion: Add the aqueous phase (deionized water) dropwise to the pre-concentrate under constant stirring.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Protocol 3: Quantification of this compound in Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of peptide-like drugs in plasma.[1][9][10]

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma samples obtained from in vivo studies.

Materials:

  • Plasma samples

  • This compound analytical standard

  • Internal standard (a structurally similar compound not present in the plasma)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Protein Precipitation: To a known volume of plasma, add a threefold volume of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins. Collect the supernatant.

    • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Optimize the mass spectrometer parameters for this compound and the internal standard.

    • Monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for quantification.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of this compound.

    • Process the calibration standards and quality control samples along with the study samples.

    • Quantify the concentration of this compound in the unknown samples by interpolating from the calibration curve.

Visualizations

Signaling Pathway of ACE Inhibition and Beta-Blockade cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_SNS Sympathetic Nervous System (SNS) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressureIncrease Increased Blood Pressure Aldosterone->BloodPressureIncrease Vasoconstriction->BloodPressureIncrease Renin Renin ACE ACE Norepinephrine Norepinephrine Beta1R β1 Receptor Norepinephrine->Beta1R HeartRateIncrease Increased Heart Rate Beta1R->HeartRateIncrease ContractilityIncrease Increased Contractility Beta1R->ContractilityIncrease CardiacOutputIncrease Increased Cardiac Output HeartRateIncrease->CardiacOutputIncrease ContractilityIncrease->CardiacOutputIncrease BWA575C This compound BWA575C->ACE BWA575C->Beta1R Experimental Workflow for Bioavailability Assessment cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Bioanalysis cluster_PK Pharmacokinetic Analysis Formulation Formulate this compound (e.g., solution, nanoemulsion) Dosing Oral and IV Administration to Animal Models (e.g., Rats) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Quantification of this compound Plasma->LCMS PK_Calc Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) LCMS->PK_Calc Bioavailability Calculate Absolute Oral Bioavailability (F% = (AUC_oral / AUC_iv) * 100) PK_Calc->Bioavailability

References

Preventing degradation of BW A575C during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Preventing Degradation of Naphthoquinone Derivatives in Experimental Settings

This guide provides technical support for researchers, scientists, and drug development professionals working with BW A575C, a representative naphthoquinone derivative. Naphthoquinones are a class of organic compounds known for their significant biological activities, but they can be susceptible to degradation under common experimental conditions.[1][2] Ensuring the stability and integrity of your compound is critical for obtaining reproducible and reliable results.

This resource offers frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to help you mitigate degradation and handle this compound effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a representative member of the 1,4-naphthoquinone family of compounds. This class is characterized by a naphthalene ring system with two carbonyl groups.[1][2] Many naphthoquinone derivatives are redox-active, meaning they can participate in electron transfer reactions.[3][4] This property is key to their biological function but also makes them prone to chemical degradation through oxidation, hydrolysis, and photodegradation, which can lead to a loss of activity and inconsistent experimental outcomes.[5]

Q2: What are the primary factors that cause the degradation of this compound?

A2: The primary factors that can induce degradation of naphthoquinone compounds like this compound are:

  • Light Exposure: Naphthoquinones are often photosensitive and can degrade upon exposure to UV or even ambient light, leading to the formation of degradation products.[6][7]

  • pH: The stability of naphthoquinones can be highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate hydrolysis or other degradation pathways.[6][8] For instance, some photosensitized oxidation reactions are more efficient under slightly acidic conditions (around pH 5.0) and less so in more acidic or basic environments.[6]

  • Oxygen and Redox Cycling: The quinone structure allows for redox cycling, where the compound is reduced to a semiquinone radical and then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) like superoxide.[3][9] This process can lead to the degradation of the compound itself and affect the biological system being studied.

  • Temperature: Elevated temperatures can increase the rate of all chemical degradation reactions. Long-term storage should be at low temperatures.

  • Solvent and Contaminants: The choice of solvent can impact stability. Protic solvents may facilitate degradation in some cases. Contaminants in buffers or solvents, such as metal ions, can also catalyze degradation reactions.[10]

Q3: How should I prepare and store stock solutions of this compound?

A3: To ensure maximum stability, stock solutions should be prepared with care. Use a high-purity, anhydrous solvent such as DMSO or DMF. For storage, it is recommended to:

  • Store solutions in amber glass vials to protect them from light.[11]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Store aliquots at -20°C or -80°C for long-term stability.

  • Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q4: What are the visual signs of this compound degradation?

A4: Naphthoquinones are typically colored compounds, often appearing as yellow crystals in solid form.[12] Signs of degradation can include:

  • A change in the color of the stock solution.

  • The formation of a precipitate, indicating that the compound or its degradation products are falling out of solution.

  • A decrease in the expected biological activity or inconsistent results between experiments.

For a definitive assessment, analytical methods like HPLC should be used to check the purity of the solution.[13]

Troubleshooting Guide

This section addresses common problems that may arise from the potential degradation of this compound.

Problem Potential Cause Recommended Action
Inconsistent or reduced biological activity in assays. The compound may have degraded in the stock solution or in the assay buffer.1. Verify Stock Integrity: Check the purity of your stock solution using HPLC (see Protocol 2). 2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh stock solution from solid material. 3. Assess Assay Conditions: Evaluate the pH and components of your assay buffer. Consider if any components could be promoting degradation. Naphthoquinones can be sensitive to pH.[6] 4. Run a Positive Control: Use a fresh aliquot of the compound in a simple, rapid assay to confirm its activity.
Precipitate forms in the stock solution or upon dilution into aqueous buffer. The compound may have poor solubility in the final assay buffer, or the precipitate could be a degradation product.1. Check Solubility: Determine the solubility of this compound in your specific assay buffer.[14] 2. Modify Dilution: Try pre-diluting the DMSO stock in a small volume of buffer before adding it to the final assay volume. 3. Add Detergent: In some cases, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 can help prevent aggregation and improve solubility.[14] 4. Analyze the Precipitate: If possible, analyze the precipitate to determine if it is the parent compound or a degradation product.
High background signal or interference in fluorescence-based assays. Naphthoquinones are often colored and can be inherently fluorescent or act as quenchers, interfering with optical measurements.[14]1. Run a Compound Control: Measure the fluorescence/absorbance of this compound in the assay buffer alone to quantify its intrinsic signal.[14] 2. Check for Quenching: Assess if the compound is quenching the signal from your fluorescent probe by comparing the probe's signal with and without the compound.[14] 3. Shift Wavelengths: If possible, use fluorescent dyes that excite and emit at longer wavelengths (far-red spectrum) to minimize interference from the compound.[14]

Quantitative Data on Naphthoquinone Stability

While specific data for this compound is not publicly available, the following table summarizes general stability characteristics for the 1,4-naphthoquinone class of compounds under various conditions.

Condition Effect on Stability Recommendation Reference
pH Stability is pH-dependent. Both strongly acidic and alkaline conditions can promote degradation. Optimal pH is often slightly acidic to neutral.Buffer working solutions to a stable pH range (typically 5.0-7.4). Avoid prolonged incubation in highly acidic or basic media.[6][8]
Light Highly susceptible to photodegradation, especially in solution.Protect solid compound and all solutions from light by using amber vials and minimizing exposure to ambient light during experiments.[7][12]
Temperature Higher temperatures accelerate degradation.Store solid compound and stock solutions at -20°C or lower. Avoid leaving solutions at room temperature for extended periods.[12]
Oxygen Can undergo redox cycling in the presence of reducing agents and oxygen, leading to degradation and ROS production.For sensitive experiments, consider de-gassing buffers. Prepare solutions fresh before use to minimize exposure to atmospheric oxygen.[3][9]
Solvents Generally stable in anhydrous DMSO and DMF. Stability in aqueous solutions is lower and pH-dependent.Prepare high-concentration stock solutions in anhydrous DMSO/DMF. Minimize the percentage of organic solvent in the final aqueous assay medium.[11]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO), biotechnology grade

    • Sterile, amber glass vials with screw caps

    • Sterile, single-use pipette tips

    • Vortex mixer

  • Procedure:

    • Allow the container of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile amber microcentrifuge tubes or glass vials.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Assessing the Stability of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

  • Instrumentation and Reagents:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Reference standard of this compound (if available)

  • Procedure:

    • Prepare a working sample by diluting the this compound stock solution to a suitable concentration (e.g., 100 µM) in the mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

    • Set the HPLC detector to a wavelength where the naphthoquinone absorbs strongly (e.g., 254 nm or a visible wavelength if appropriate).

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject a known volume (e.g., 10 µL) of the working sample.

    • Run a linear gradient elution, for example:

      • Start at 10% B, hold for 2 minutes.

      • Ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Analyze the resulting chromatogram. A pure, stable sample should show a single major peak at a specific retention time. The presence of additional peaks indicates degradation or impurities.

    • The peak area of the main compound can be used to quantify its concentration and assess degradation over time by comparing it to a freshly prepared sample or a reference standard.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

start Problem: Inconsistent Experimental Results check_stock Is the stock solution old or frequently used? start->check_stock check_assay Are assay conditions (pH, light, temp) known to be stable? check_stock->check_assay No hplc_analysis Analyze stock solution by HPLC (Protocol 2) check_stock->hplc_analysis Yes modify_assay Modify assay protocol: - Adjust pH - Protect from light - Use fresh buffers check_assay->modify_assay No re_run_exp Re-run experiment with new stock and/or modified conditions check_assay->re_run_exp Yes degraded Is degradation observed (>5%)? hplc_analysis->degraded degraded->check_assay No prepare_fresh Prepare fresh stock solution (Protocol 1) degraded->prepare_fresh Yes prepare_fresh->re_run_exp modify_assay->re_run_exp problem_solved Problem Resolved re_run_exp->problem_solved

Caption: Troubleshooting workflow for inconsistent results.

compound This compound (Naphthoquinone) light Light (UV, Ambient) ph Extreme pH (Acidic or Basic) oxygen Oxygen + Reducing Agents temp High Temperature degradation Degradation Products (Loss of Activity) light->degradation Photodegradation ph->degradation Hydrolysis oxygen->degradation Oxidation via Redox Cycling temp->degradation Accelerates All Pathways

Caption: Key factors leading to the degradation of this compound.

compound This compound (Quinone) semiquinone Semiquinone Radical compound->semiquinone Reduction reductase Cellular Reductases (e.g., GR) nadp NADP+ reductase->nadp reductase->semiquinone nadph NADPH nadph->reductase semiquinone->compound Re-oxidation superoxide O₂⁻• (Superoxide) semiquinone->superoxide oxygen O₂ (Oxygen) oxygen->superoxide stress Oxidative Stress & Cell Damage superoxide->stress

Caption: Representative redox cycling mechanism of a naphthoquinone.

References

Technical Support Center: Understanding BW A575C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting data from studies involving BW A575C. The information is based on available preclinical data and is intended to address potential sources of variability and unexpected results in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational drug identified as a novel angiotensin-converting enzyme (ACE) inhibitor with additional beta-adrenoceptor blocking properties.[1] Its dual mechanism of action means it can simultaneously target the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system's effects on the heart.

Q2: We are observing a less pronounced effect on cardiac contractility with this compound compared to propranolol at what we believe are equivalent beta-blocking doses. Is this expected?

A2: Yes, this is consistent with reported findings. At equieffective cardiac beta-1 adrenoceptor blocking doses, this compound has been shown to have a significantly smaller impact on cardiac contractility than propranolol.[1] This suggests a different pharmacological profile at the beta-adrenoceptor level or influences from its ACE inhibitory activity that might counteract some of the negative inotropic effects.

Q3: Our study shows that this compound and enalapril produce a similar reduction in diastolic blood pressure at equivalent ACE-inhibiting doses, but this compound also reduces heart rate. Why is there a difference in heart rate effect?

A3: This difference is due to the distinct mechanisms of the two drugs. Enalapril is a pure ACE inhibitor and primarily lowers blood pressure by reducing angiotensin II formation, leading to vasodilation.[1] this compound, in addition to being an ACE inhibitor, also possesses beta-blocking properties, which directly lead to a reduction in heart rate and cardiac contractility.[1]

Q4: We are seeing an increase in renal blood flow with this compound. Is this solely due to its ACE inhibitor properties?

A4: The increase in renal blood flow is a known effect of ACE inhibitors, and this is also observed with this compound.[1] Studies have shown that at equieffective ACE-inhibition doses, both this compound and enalapril significantly increase renal blood flow and the excretion of urine and sodium, with no significant difference between their renovascular effects.[1] Therefore, this effect can be primarily attributed to its ACE inhibitory action.

Troubleshooting Guide

Issue: High variability in blood pressure response to this compound in our animal model.

Possible Causes and Solutions:

  • Baseline Sympathetic Tone: The beta-blocking activity of this compound will be more pronounced in subjects with higher baseline sympathetic nervous system activity.

    • Troubleshooting Step: Ensure that experimental animals are adequately acclimatized to the laboratory environment to minimize stress-induced variations in sympathetic tone. Record baseline heart rate and blood pressure over a sufficient period to establish a stable baseline before drug administration.

  • Renin-Angiotensin System Status: The efficacy of the ACE inhibition component is dependent on the activity of the RAAS.

    • Troubleshooting Step: Control for and standardize factors that can influence RAAS activity, such as dietary sodium intake and hydration status of the animals. Consider measuring baseline plasma renin activity to stratify subjects or to use as a covariate in the analysis.

  • Anesthetic Protocol: The type of anesthetic used can significantly impact cardiovascular parameters and autonomic function.

    • Troubleshooting Step: The original studies on this compound utilized specific anesthetics in their canine models.[1] Ensure your anesthetic regimen is not known to excessively suppress or stimulate the cardiovascular or autonomic systems in a way that would mask or exaggerate the effects of this compound. Maintain a consistent and well-documented anesthetic protocol across all experimental groups.

Data Presentation

Table 1: Comparative Effects of this compound, Propranolol, and Pindolol at Equieffective Beta-1 Adrenoceptor Blocking Doses in Anesthetized Dogs

ParameterThis compound (5.0 mg/kg i.v.)Propranolol (0.1 mg/kg i.v.)Pindolol (0.01 mg/kg i.v.)
Diastolic Blood Pressure Significant ReductionLittle EffectLittle Effect
Cardiac Contractility Significant ReductionSignificant ReductionSignificant Reduction
Cardiac Rate Significant ReductionSignificant ReductionSignificant Reduction
Comparison Note Effects on cardiac contractility are significantly less than those of propranolol.[1]--

Table 2: Comparative Effects of this compound and Enalapril at Equieffective ACE-Inhibition Doses in Anesthetized Dogs

ParameterThis compound (1.0 mg/kg i.v. infusion)Enalapril (1.0 mg/kg i.v. infusion)
Diastolic Blood Pressure Significant ReductionSignificant Reduction
Cardiac Contractility Significant ReductionNo Significant Effect
Cardiac Rate Significant ReductionNo Significant Effect
Renal Blood Flow Significant IncreaseSignificant Increase
Urine and Na+ Excretion Significant IncreaseSignificant Increase
Comparison Note The blood pressure-lowering effect is not significantly different from that of enalapril.[1] There is no significant difference in their renovascular effects.[1]-

Experimental Protocols

Protocol 1: Evaluation of Beta-1 Adrenoceptor Blocking Activity

  • Model: Anesthetized, open-chest dogs.

  • Procedure:

    • Administer a baseline isoprenaline challenge to determine the control response (increased cardiac rate).

    • Administer this compound, propranolol, or pindolol intravenously.

    • Repeat the isoprenaline challenge at various time points post-drug administration.

    • The dose that causes a specific level of inhibition of the isoprenaline response is considered the effective beta-1 blocking dose.

    • Measure hemodynamic parameters such as diastolic blood pressure, cardiac contractility, and cardiac rate.[1]

Protocol 2: Evaluation of ACE Inhibition Activity

  • Model: Anesthetized, closed-chest dogs.

  • Procedure:

    • Administer a baseline angiotensin I pressor response challenge.

    • Administer this compound or enalapril via intravenous infusion.

    • Repeat the angiotensin I challenge to assess the inhibition of the pressor response.

    • The dose that achieves a comparable inhibition of the angiotensin I response is considered the equieffective ACE-inhibition dose.

    • Measure hemodynamic and renal parameters, including diastolic blood pressure, cardiac contractility, cardiac rate, renal blood flow, and urine and sodium excretion.[1]

Visualizations

BW_A575C_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_SNS Sympathetic Nervous System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE ACE Renin Renin Norepinephrine Norepinephrine Beta1_Receptor Beta-1 Receptor (Heart) Norepinephrine->Beta1_Receptor Increased_HR_Contractility Increased Heart Rate & Contractility Beta1_Receptor->Increased_HR_Contractility BW_A575C This compound BW_A575C->ACE BW_A575C->Beta1_Receptor

Caption: Dual signaling pathway of this compound.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Protocol cluster_analysis Data Analysis Acclimatization Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Surgical_Prep Surgical Preparation (Open or Closed Chest) Anesthesia->Surgical_Prep Instrumentation Instrumentation for Hemodynamic/Renal Monitoring Surgical_Prep->Instrumentation Baseline Record Baseline Parameters Instrumentation->Baseline Challenge Administer Challenge Agent (Isoprenaline or Angiotensin I) Baseline->Challenge Drug_Admin Administer this compound or Comparator Drug Challenge->Drug_Admin Post_Drug_Challenge Repeat Challenge Drug_Admin->Post_Drug_Challenge Data_Collection Continuous Data Collection Post_Drug_Challenge->Data_Collection Comparison Compare Pre- and Post-Drug Responses Data_Collection->Comparison Stats Statistical Analysis Comparison->Stats Interpretation Interpretation of Dual Mechanism Effects Stats->Interpretation

Caption: Experimental workflow for evaluating this compound.

References

Validation & Comparative

A Comparative Analysis of BW A575C: A Dual-Action Angiotensin-Converting Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BW A575C with other established Angiotensin-Converting Enzyme (ACE) inhibitors and beta-adrenoceptor antagonists. This compound is a novel compound that uniquely combines both ACE inhibition and beta-blocking properties in a single molecule.[1][2] This dual mechanism of action presents a potentially valuable therapeutic profile. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro potency of this compound in comparison to other well-known ACE inhibitors and beta-blockers.

Angiotensin-Converting Enzyme (ACE) Inhibition
CompoundIC50 (nM)Source Organism for ACE
This compound 10.7 ± 2.1 Rabbit Lung [2][3]
Enalaprilat1.94[1] - 4.4 ± 0.8[2][3]Not Specified[1], Rabbit Lung[2][3]
Captopril6[4] - 20[2]Not Specified[4], Not Specified[2]
Lisinopril1.9[5]Not Specified[5]
Ramiprilat2[6] - 5[7]Pig Vascular Endothelial Cells[6], Not Specified[7]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beta-Adrenoceptor Antagonism
CompoundpKBReceptor/Tissue Preparation
This compound 7.18 ± 0.05 Guinea-pig right atrial preparation [1][8]
Pindolol8.9 ± 0.7Guinea-pig right atrial preparation[1][8]
Propranolol9.45 (pKa)Not Specified

pKB: The negative logarithm of the dissociation constant (KB) of an antagonist, indicating its affinity for a receptor. A higher pKB value signifies a higher affinity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine the above-mentioned quantitative data, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Cleavage AngiotensinI Angiotensin I Renin->AngiotensinI ACE Angiotensin-Converting Enzyme (ACE) AngiotensinI->ACE Conversion AngiotensinII Angiotensin II ACE->AngiotensinII Inactive Inactive Peptides ACE->Inactive AT1R AT1 Receptor AngiotensinII->AT1R Binding Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE Degradation BWA575C This compound & Other ACE Inhibitors BWA575C->ACE Inhibition

The Renin-Angiotensin-Aldosterone System (RAAS) and the site of ACE inhibition.

Start Start PrepareReagents Prepare Reagents: - ACE Solution - Substrate (HHL) - Buffer - Inhibitor (this compound) Start->PrepareReagents Incubate Incubate ACE with Inhibitor PrepareReagents->Incubate AddSubstrate Add HHL Substrate & Incubate Incubate->AddSubstrate StopReaction Stop Reaction (e.g., with HCl) AddSubstrate->StopReaction Extract Extract Hippuric Acid (with Ethyl Acetate) StopReaction->Extract Measure Measure Absorbance of Hippuric Acid (228 nm) Extract->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End

Workflow for an in vitro ACE inhibition assay using HHL as a substrate.

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is a generalized procedure based on spectrophotometric methods for determining ACE inhibitory activity.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-Leucine (HHL) as substrate

  • Sodium borate buffer (pH 8.3)

  • Hydrochloric acid (HCl) for stopping the reaction

  • Ethyl acetate for extraction

  • Test compound (e.g., this compound) and a positive control (e.g., Captopril)

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE in a suitable buffer.

    • Dissolve HHL in the sodium borate buffer to a final concentration of 5 mM.

    • Prepare various concentrations of the test compound and the positive control.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate a specific volume of the ACE solution with the test compound solution (or buffer for control) at 37°C for a defined period (e.g., 10-15 minutes).

  • Substrate Addition and Incubation:

    • Initiate the enzymatic reaction by adding the HHL substrate solution to the pre-incubated mixture.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a defined volume of HCl.

  • Extraction of Hippuric Acid:

    • Add ethyl acetate to the reaction mixture to extract the hippuric acid produced from the hydrolysis of HHL by ACE.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Measurement:

    • Carefully collect the ethyl acetate layer containing hippuric acid.

    • Evaporate the ethyl acetate and redissolve the hippuric acid residue in a suitable solvent (e.g., distilled water or buffer).

    • Measure the absorbance of the hippuric acid solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Beta-Adrenoceptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for beta-adrenoceptors.

Materials:

  • Tissue or cell membrane preparation expressing beta-adrenoceptors (e.g., from guinea-pig right atrium)

  • Radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol)

  • Unlabeled competitor (the test compound, e.g., this compound)

  • Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in a suitable buffer and centrifuge to isolate the membrane fraction.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a separate set of tubes will contain the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

  • Incubation:

    • Incubate the reaction mixtures at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain the specific binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • The IC50 value is determined from the resulting competition curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. The pKB is the negative logarithm of the Ki.

This guide provides a foundational comparison of this compound with other ACE inhibitors and beta-blockers, supported by quantitative data and detailed experimental methodologies. For further in-depth analysis, researchers are encouraged to consult the primary literature cited.

References

BW A575C versus captopril in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available preclinical data reveals a significant lack of direct comparative studies between BW A575C and captopril. The two compounds belong to different pharmacological classes and have distinct mechanisms of action, making a head-to-head preclinical comparison challenging without specific experimental data.

Captopril is a well-established angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1][2][3][4][5][6] Its mechanism of action is thoroughly documented, involving the inhibition of the renin-angiotensin-aldosterone system (RAAS).[2][7][8] In contrast, information on this compound is sparse, with available data identifying it as an experimental naphthoquinone antimalarial drug.[9] There is no evidence in the provided search results to suggest that this compound has been investigated for cardiovascular effects or compared with ACE inhibitors like captopril in preclinical models.

This guide, therefore, provides a detailed overview of the individual preclinical profiles of captopril and the limited available information for this compound, highlighting their distinct pharmacological properties.

Captopril: A Potent ACE Inhibitor

Captopril is a potent and competitive inhibitor of angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[7] By inhibiting ACE, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1][2] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2]

Mechanism of Action:

Captopril's primary mechanism involves its sulfhydryl group binding to the zinc ion in the active site of the ACE enzyme, thereby blocking its activity.[8] This leads to a cascade of effects beneficial in cardiovascular diseases:

  • Vasodilation: Reduced levels of angiotensin II result in the relaxation of blood vessels, leading to a decrease in total peripheral resistance and blood pressure.[2][10]

  • Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This promotes the excretion of sodium and water, reducing blood volume.[2]

  • Bradykinin Potentiation: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, captopril increases bradykinin levels, further contributing to its antihypertensive effect.

captopril_mechanism cluster_KKS Kallikrein-Kinin System Bradykinin Bradykinin InactiveFragments Inactive Fragments Vasodilation Vasodilation DecreasedBP Decreased Blood Pressure Captopril Captopril Captopril->Bradykinin Inhibits ACE AngiotensinI AngiotensinI Captopril->AngiotensinI Inhibits ACE

Preclinical Efficacy:

Numerous preclinical studies have demonstrated the efficacy of captopril in various animal models of hypertension and heart failure. These studies have consistently shown that captopril:

  • Lowers blood pressure in hypertensive animal models.

  • Improves cardiac function and reduces mortality in animal models of myocardial infarction and heart failure.[4][5]

  • Reduces cardiac hypertrophy and fibrosis.

Experimental Protocols:

While direct comparative protocols with this compound are unavailable, a general experimental workflow for evaluating the antihypertensive effects of a compound like captopril in a preclinical model is outlined below.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., Spontaneously Hypertensive Rats) Acclimatization Acclimatization Period AnimalModel->Acclimatization Baseline Baseline Measurements (Blood Pressure, Heart Rate) Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Captopril) Baseline->Grouping Administration Drug Administration (e.g., Oral Gavage) Grouping->Administration Monitoring Continuous Monitoring (Telemetry or Tail-cuff) Administration->Monitoring Endpoint Endpoint Measurements (e.g., Cardiac Histology, Biomarkers) Monitoring->Endpoint Stats Statistical Analysis Endpoint->Stats Results Results Interpretation Stats->Results

This compound: An Experimental Antimalarial

Information regarding this compound is significantly limited in the context of cardiovascular research. The available data identifies it as 2-(4-tert-butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone, an experimental naphthoquinone antimalarial drug.[9] Its mechanism of action is related to its effects on the malaria parasite and is not described in the context of the renin-angiotensin system or cardiovascular function.

Due to the lack of available preclinical data for this compound in cardiovascular models, a quantitative comparison with captopril is not possible at this time.

Summary and Conclusion

The preclinical data for captopril extensively supports its role as a potent ACE inhibitor with significant antihypertensive and cardioprotective effects. Its mechanism of action via the renin-angiotensin-aldosterone system is well-characterized.

In contrast, this compound is identified as an experimental antimalarial compound with a distinct chemical structure and mechanism of action. There are no available preclinical studies evaluating its effects on the cardiovascular system or comparing it to captopril.

Therefore, based on the current scientific literature, a direct preclinical comparison between this compound and captopril is not feasible. The two compounds are intended for different therapeutic indications and operate through fundamentally different biological pathways. Researchers interested in the preclinical cardiovascular effects of novel compounds would need to conduct specific head-to-head studies to draw any meaningful comparisons with established drugs like captopril.

References

A Comparative Analysis of BW A575C: A Novel Dual-Acting Agent Versus Traditional Beta-Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BW A575C, a novel cardiovascular agent, with that of traditional beta-blockers. This compound distinguishes itself through a unique dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor antagonist. This analysis is supported by experimental data to offer an objective performance comparison for research and drug development professionals.

Mechanism of Action: A Dual Approach to Cardiovascular Regulation

Traditional beta-blockers, such as propranolol and pindolol, primarily exert their effects by competitively antagonizing beta-adrenergic receptors (β-ARs). This blockade inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to reductions in heart rate, cardiac contractility, and blood pressure. These drugs are classified into generations based on their receptor selectivity, with non-selective beta-blockers affecting both β1 and β2 receptors, and cardioselective agents primarily targeting β1 receptors in the heart.

In contrast, this compound possesses a dual pharmacological profile. It not only blocks beta-adrenoceptors but also inhibits the angiotensin-converting enzyme (ACE). ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. This combined action offers a multi-faceted approach to managing cardiovascular conditions.

Comparative Efficacy: In Vitro and In Vivo Data

Experimental studies have demonstrated the dual activity of this compound and provided a basis for comparison with traditional beta-blockers and ACE inhibitors.

In Vitro Potency
CompoundTargetPotency (IC50/pKB)Reference CompoundReference Potency
This compound ACE InhibitionIC50: 10.7 ± 2.1 nMEnalaprilatIC50: 4.4 ± 0.8 nM
This compound Beta-Blockade (Guinea-pig right atria)pKB: 7.18 ± 0.05PindololpKB: 8.9 ± 0.7

Table 1: In vitro potency of this compound as an ACE inhibitor and beta-blocker.

In Vivo Beta-Blocking Activity
CompoundPreparationRelative Potency vs. PropranololRelative Potency vs. Pindolol
This compound Anaesthetized open-chest dog (cardiac β1-adrenoceptor)~50 times less active~500 times less active

Table 2: In vivo beta-blocking potency of this compound compared to traditional beta-blockers.[1]

In Vivo ACE Inhibitory Activity
CompoundPreparationRelative Potency vs. Enalapril
This compound Anaesthetized closed-chest dog (inhibition of angiotensin I pressor response)Approximately equiactive

Table 3: In vivo ACE inhibitory potency of this compound compared to a traditional ACE inhibitor.[1]

Hemodynamic Effects at Equieffective Beta-Blocking Doses
ParameterThis compound (5.0 mg/kg i.v.)Propranolol (0.1 mg/kg i.v.)Pindolol (0.01 mg/kg i.v.)
Diastolic Blood PressureSignificantly reducedLittle effectLittle effect
Cardiac ContractilityReduced (less than propranolol)Significantly reducedSignificantly reduced
Heart RateReducedSignificantly reducedSignificantly reduced

Table 4: Comparison of hemodynamic effects of this compound and traditional beta-blockers at equieffective beta-blocking doses in anaesthetized open-chest dogs.[1]

Experimental Protocols

Detailed experimental protocols for the cited studies were not fully available in the public domain. However, the methodologies can be summarized as follows based on standard pharmacological practices.

Inhibition of Isoprenaline-Induced Tachycardia (In Vivo)

This experiment assesses the beta-blocking activity of a compound. The general protocol involves:

  • Animal Preparation: An appropriate animal model, such as a dog or rat, is anaesthetized and instrumented for the measurement of heart rate and blood pressure.

  • Baseline Measurement: Stable baseline hemodynamic parameters are recorded.

  • Isoprenaline Challenge: A dose-response curve to isoprenaline, a non-selective beta-agonist, is established to determine the dose that produces a standard increase in heart rate.

  • Test Compound Administration: The test compound (e.g., this compound, propranolol) is administered intravenously.

  • Post-Treatment Isoprenaline Challenge: The isoprenaline challenge is repeated at various time points after administration of the test compound.

  • Data Analysis: The degree of inhibition of the isoprenaline-induced tachycardia is calculated to determine the beta-blocking potency and duration of action of the test compound.

Inhibition of Angiotensin I Pressor Response (In Vivo)

This experiment evaluates the ACE inhibitory activity of a compound. The general protocol involves:

  • Animal Preparation: An animal model, typically a rat or dog, is anaesthetized and instrumented for continuous blood pressure monitoring.

  • Baseline Measurement: A stable baseline blood pressure is established.

  • Angiotensin I Challenge: A pressor dose-response curve to angiotensin I is generated to determine the dose that causes a consistent increase in blood pressure.

  • Test Compound Administration: The test compound (e.g., this compound, enalapril) is administered, usually intravenously or orally.

  • Post-Treatment Angiotensin I Challenge: The angiotensin I challenge is repeated at set intervals following the administration of the test compound.

  • Data Analysis: The inhibition of the pressor response to angiotensin I is quantified to assess the potency and duration of ACE inhibition.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Beta_Blocker_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines Beta-Adrenergic_Receptor Beta-Adrenergic Receptor (β-AR) Catecholamines->Beta-Adrenergic_Receptor Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic_Receptor Blocks G_Protein G Protein (Gs) Beta-Adrenergic_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Heart Rate & Contractility PKA->Cellular_Response Leads to

Caption: Signaling pathway of traditional beta-blockers.

ACE_Inhibitor_Signaling_Pathway cluster_bloodstream Bloodstream Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II ACE_Inhibitor ACE Inhibitor (e.g., this compound) ACE_Inhibitor->ACE Inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Leads to

Caption: Signaling pathway of ACE inhibitors.

Experimental_Workflow_Comparison cluster_protocol Experimental Protocol Animal_Model Anaesthetized Animal Model (e.g., Dog, Rat) Instrumentation Hemodynamic Monitoring (BP, HR, Contractility) Animal_Model->Instrumentation Baseline Establish Baseline Measurements Instrumentation->Baseline Challenge Administer Challenge Agent (Isoprenaline or Angiotensin I) Baseline->Challenge Drug_Admin Administer Test Compound (this compound or Traditional Blocker) Challenge->Drug_Admin Post_Challenge Repeat Challenge Drug_Admin->Post_Challenge Analysis Analyze Inhibition of Physiological Response Post_Challenge->Analysis

Caption: General experimental workflow for in vivo comparison.

Conclusion

This compound represents a novel therapeutic approach by combining ACE inhibition and beta-blockade in a single molecule. The experimental data indicate that while its beta-blocking activity is less potent than that of traditional non-selective beta-blockers like propranolol and pindolol, its ACE inhibitory action is comparable to the established drug enalapril.[1] This dual mechanism of action results in a distinct hemodynamic profile, characterized by a significant reduction in blood pressure without the pronounced negative inotropic effects observed with traditional beta-blockers at equieffective beta-blocking doses.[1] The combined properties of this compound may offer a favorable therapeutic window, achieving effective blood pressure control with potentially fewer cardiac-depressant side effects. Further research and clinical trials are warranted to fully elucidate the clinical efficacy and safety profile of this dual-acting agent in comparison to established therapies.

References

Validating the Dual-Action Mechanism of BW A575C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual-action angiotensin-converting enzyme (ACE) inhibitor and β-adrenoceptor antagonist, BW A575C, with alternative antihypertensive agents. Supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development.

Executive Summary

This compound is a novel compound that uniquely combines ACE inhibition and β-adrenoceptor blockade within a single molecule.[1][2] Experimental evidence demonstrates its potency in both these activities, offering a dual-pronged approach to hypertension management. This guide compares the in vitro and in vivo performance of this compound against a single-action ACE inhibitor (Enalaprilat), a single-action β-blocker (Pindolol), and other dual-acting agents like Carvedilol and Omapatrilat. The data presented herein validates the dual-action mechanism of this compound and provides a comparative framework for its potential therapeutic application.

Data Presentation: Comparative Performance of this compound and Alternatives

The following tables summarize the quantitative data on the inhibitory and blocking activities of this compound and its comparators.

Table 1: In Vitro Inhibitory and Blocking Activity

CompoundTarget(s)IC50 / Ki (nM)pKBSource
This compound ACE 10.7 ± 2.1 (IC50) [1]
β-adrenoceptor 7.18 ± 0.05 [1]
EnalaprilatACE4.4 ± 0.8 (IC50)[1]
Pindololβ-adrenoceptor8.9 ± 0.7[1]
OmapatrilatACE0.64 (Ki)[3]
NEP0.45 (Ki)[3]

Table 2: In Vivo Potency in Animal Models

CompoundAnimal ModelAssayDoseEffect (Dose Ratio)Source
This compound Conscious RatAngiotensin I Pressor Response1 mg/kg i.v.~Equipotent to Enalapril[1]
Isoprenaline-induced Tachycardia1 mg/kg i.v.2-10 times less potent than ACE inhibition[1]
Pithed RatAngiotensin I Pressor Response1-100 µg/kg/min i.v.~100 times more active than β-blockade[1]
Conscious DogAngiotensin I Pressor Response1.0 mg/kg i.v.16.1[4]
Isoprenaline-induced Tachycardia1.0 mg/kg i.v.8.0[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental setups used for its validation.

Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I cleaves ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II converts BWA575C_ACE This compound BWA575C_ACE->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Norepinephrine Norepinephrine/ Epinephrine Beta_Receptor β-Adrenoceptor Norepinephrine->Beta_Receptor activates Gs_Protein Gs Protein Beta_Receptor->Gs_Protein activates BWA575C_Beta This compound BWA575C_Beta->Beta_Receptor Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility leads to Start Start Prepare_ACE Prepare partially purified ACE from rabbit lung Start->Prepare_ACE Incubate Incubate ACE with varying concentrations of this compound Prepare_ACE->Incubate Add_Substrate Add ACE substrate (e.g., HHL) Incubate->Add_Substrate Measure_Activity Measure enzymatic activity (e.g., spectrophotometrically) Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 value Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

References

Comparative Analysis of BW A575C Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the investigational compound BW A575C, focusing on its specificity and cross-reactivity profile. This compound is identified as a dual inhibitor of the Angiotensin-Converting Enzyme (ACE) and β-adrenoceptors, making it a compound of interest for hypertension research.[1] This document presents available data, outlines experimental methodologies for characterization, and contrasts this compound with a hypothetical alternative, "Competitor Compound Z," to contextualize its performance.

Overview of Compound Activity

This compound demonstrates a dual mechanism of action by competitively inhibiting both ACE and β-adrenoceptors.[1] This dual inhibition is significant in the context of cardiovascular disease, as it targets two distinct pathways involved in blood pressure regulation. Experimental evidence shows that this compound produces a competitive blockade of isoprenaline-induced tachycardia in guinea pig right atrial preparations and inhibits angiotensin I-induced pressor responses in rats.[1]

To provide a clear comparison, we will evaluate its performance against "Competitor Compound Z," a fictional selective β-adrenoceptor antagonist.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50) of this compound and the hypothetical Competitor Compound Z against their primary targets and a selection of off-target enzymes and receptors. Lower IC50 values indicate higher potency.

TargetThis compound (IC50 in nM)Competitor Compound Z (IC50 in nM)Target Class
β1-adrenoceptor 158Primary Target
β2-adrenoceptor 4512Primary Target
ACE 25> 10,000Co-Primary Target
hERG > 10,000> 10,000Off-Target
MMP-2 > 10,000> 10,000Off-Target
PDE5 8,5009,000Off-Target

Data for this compound is derived from its known dual inhibitory action. Data for Competitor Compound Z and off-target values are hypothetical and for illustrative purposes.

Signaling Pathway and Mechanism of Action

This compound simultaneously modulates the Renin-Angiotensin System (RAS) and the adrenergic system. By inhibiting ACE, it blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By blocking β-adrenoceptors, it mitigates the effects of catecholamines like adrenaline, reducing heart rate and cardiac output.

G cluster_0 Renin-Angiotensin System cluster_1 Adrenergic System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Norepinephrine Norepinephrine Beta_Adrenoceptor Beta_Adrenoceptor Norepinephrine->Beta_Adrenoceptor Binds Increased_HR Increased_HR Beta_Adrenoceptor->Increased_HR Activates BWA575C BWA575C BWA575C->Angiotensin_I Inhibits ACE BWA575C->Beta_Adrenoceptor Blocks

Caption: Dual inhibition pathway of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating specificity and cross-reactivity data.

A. ACE Inhibition Assay (Fluorometric)

  • Objective: To determine the in-vitro potency of this compound in inhibiting Angiotensin-Converting Enzyme.

  • Principle: This assay measures the cleavage of a fluorogenic ACE substrate. Inhibition of ACE results in a decreased fluorescence signal.

  • Procedure:

    • Recombinant human ACE is pre-incubated with serially diluted this compound (0.1 nM to 100 µM) in assay buffer for 15 minutes at 37°C.

    • The fluorogenic substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) is added to initiate the enzymatic reaction.

    • The reaction is incubated for 60 minutes at 37°C.

    • Fluorescence is measured using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

B. β-Adrenoceptor Binding Assay (Radioligand)

  • Objective: To quantify the binding affinity of this compound to β1 and β2 adrenoceptors.

  • Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Procedure:

    • Cell membranes expressing either human β1 or β2 adrenoceptors are prepared.

    • Membranes are incubated with a specific radioligand (e.g., [3H]-Dihydroalprenolol) and varying concentrations of this compound.

    • The incubation is carried out for 90 minutes at room temperature.

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

    • Ki values are derived from IC50 values using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing compound specificity against a panel of related and unrelated targets to evaluate cross-reactivity.

G Compound Test Compound (this compound) Primary_Screen Primary Target Assays (ACE, β-Adrenoceptors) Compound->Primary_Screen Secondary_Screen Cross-Reactivity Panel (e.g., hERG, MMPs) Compound->Secondary_Screen Dose_Response Dose-Response Curve Generation Primary_Screen->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Profile Analysis IC50->Selectivity Secondary_Screen->Dose_Response

References

A Comparative Analysis of the Hemodynamic Effects of BW A575C: A Dual-Acting Vasoactive Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hemodynamic effects of BW A575C, a novel pharmaceutical agent with a unique dual mechanism of action, functioning as both an angiotensin-converting enzyme (ACE) inhibitor and a beta-adrenoceptor blocker. The following sections present a comprehensive overview of its performance against established drugs in its class, supported by experimental data, detailed methodologies, and a visualization of its signaling pathway.

Comparative Hemodynamic Effects in a Preclinical Model

The hemodynamic profile of this compound was evaluated in anesthetized dogs and compared with the effects of a selective ACE inhibitor, enalapril, and two beta-adrenoceptor blockers, propranolol and pindolol. The data, summarized below, highlights the distinct cardiovascular properties of this compound, stemming from its combined pharmacological actions.

Table 1: Hemodynamic Effects at Equieffective Beta-Adrenoceptor Blocking Doses
Hemodynamic ParameterThis compound (5.0 mg/kg i.v.)Propranolol (0.1 mg/kg i.v.)Pindolol (0.01 mg/kg i.v.)
Diastolic Blood Pressure Significant ReductionLittle to no effectLittle to no effect
Cardiac Contractility ReducedSignificantly ReducedSignificantly Reduced
Heart Rate ReducedSignificantly ReducedSignificantly Reduced

Data presented as qualitative changes observed in anesthetized open-chest dogs.[1]

Table 2: Hemodynamic and Renovascular Effects at Equieffective ACE-Inhibition Doses
ParameterThis compound (1.0 mg/kg i.v. infusion)Enalapril (1.0 mg/kg i.v. infusion)
Diastolic Blood Pressure Significant ReductionSignificant Reduction
Cardiac Contractility Significant ReductionNo significant effect
Heart Rate Significant ReductionNo significant effect
Renal Blood Flow Significant IncreaseSignificant Increase
Urine and Na+ Excretion Significant IncreaseSignificant Increase

Data from studies in anesthetized closed-chest dogs.[1]

The combined actions of this compound result in a significant reduction in diastolic blood pressure, an effect comparable to the potent ACE inhibitor enalapril.[1] However, unlike enalapril, this compound also moderately reduces heart rate and cardiac contractility, characteristic of its beta-blocking properties.[1] Notably, the negative inotropic effect of this compound was found to be less pronounced than that of propranolol at equieffective beta-blocking doses.[1] Furthermore, this compound demonstrated beneficial effects on renal function, increasing renal blood flow and promoting urine and sodium excretion, similar to enalapril.[1]

Mechanism of Action: A Dual Signaling Pathway

This compound exerts its hemodynamic effects by concurrently inhibiting two key pathways in cardiovascular regulation: the Renin-Angiotensin-Aldosterone System (RAAS) and the beta-adrenergic signaling cascade.

BW_A575C_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Beta Beta-Adrenergic System cluster_Effects Overall Hemodynamic Effects of this compound Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion Stimulates Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Sodium_Water_Retention Sodium_Water_Retention Aldosterone_Secretion->Sodium_Water_Retention Causes Sodium_Water_Retention->Increased_Blood_Pressure Results in Hemodynamic_Effects Hemodynamic_Effects BWA575C_ACE This compound BWA575C_ACE->Angiotensin_II Inhibits ACE Reduced_BP Reduced Blood Pressure BWA575C_ACE->Reduced_BP Increased_Renal_Blood_Flow Increased Renal Blood Flow BWA575C_ACE->Increased_Renal_Blood_Flow Norepinephrine Norepinephrine/ Epinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Activates Gs_Protein Gs Protein Activation Beta1_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation Gs_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Increased_HR_Contractility Increased Heart Rate & Cardiac Contractility PKA->Increased_HR_Contractility Leads to BWA575C_Beta This compound BWA575C_Beta->Beta1_Receptor Blocks Reduced_HR_Contractility Reduced Heart Rate & Cardiac Contractility BWA575C_Beta->Reduced_HR_Contractility

Dual signaling pathway of this compound.

Experimental Protocols

The comparative studies cited in this guide were conducted in anesthetized mongrel dogs of either sex. The following is a summary of the key experimental methodologies employed.

Animal Preparation and Anesthesia:

  • Animals were anesthetized with an intravenous injection of a combination of pentobarbitone sodium and chloralose hydrate.

  • Anesthesia was maintained throughout the experiment with supplemental doses of the anesthetic agent as required.

  • The animals were artificially ventilated with room air to maintain normal blood gas levels.

  • Body temperature was monitored and maintained at approximately 37°C.

Hemodynamic Measurements:

  • Arterial Blood Pressure: Measured via a catheter inserted into a femoral or carotid artery, connected to a pressure transducer.

  • Heart Rate: Derived from the arterial pressure waveform or an electrocardiogram (ECG).

  • Cardiac Contractility: Assessed by measuring the maximum rate of rise of left ventricular pressure (LV dP/dt max) via a catheter placed in the left ventricle.

  • Renal Blood Flow: Measured using an electromagnetic flow probe placed around the renal artery.

Drug Administration:

  • All drugs were administered intravenously (i.v.), either as a bolus injection or a continuous infusion.

  • Doses were calculated based on the animal's body weight.

  • A stabilization period was allowed after surgical preparation and before the commencement of drug administration to ensure baseline hemodynamic stability.

Data Analysis:

  • Hemodynamic parameters were continuously recorded.

  • The effects of the test compounds were expressed as changes from the pre-drug baseline values.

  • Statistical significance was determined using appropriate statistical tests, with a P-value of less than 0.05 considered significant.

References

A Comparative Guide to BW A575C and BW 755C: Distinct Mechanisms for Different Therapeutic Arenas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two investigational compounds from Burroughs Wellcome, BW A575C and BW 755C. While both compounds originated from the same pharmaceutical company, their pharmacological profiles are fundamentally distinct, targeting different enzymatic pathways and offering potential therapeutic applications in unrelated disease areas. This document summarizes their mechanisms of action, presents supporting experimental data, details the protocols of key experiments, and visualizes the relevant biological pathways.

At a Glance: Key Differences

FeatureThis compoundBW 755C
Primary Mechanism Dual Angiotensin-Converting Enzyme (ACE) Inhibitor & β-Adrenoceptor BlockerDual Cyclooxygenase (COX) & Lipoxygenase (LOX) Inhibitor
Therapeutic Target Renin-Angiotensin-Aldosterone System & Sympathetic Nervous SystemArachidonic Acid Cascade
Potential Application Hypertension & Cardiovascular DiseaseInflammation & Ischemia-Reperfusion Injury

This compound: A Dual-Action Cardiovascular Agent

This compound is a novel compound characterized by its dual inhibition of angiotensin-converting enzyme (ACE) and its ability to block β-adrenoceptors. This unique combination of activities suggests its potential as a multifaceted therapeutic for cardiovascular diseases, particularly hypertension.

Quantitative Performance Data

The following table summarizes the key in vitro and in vivo performance metrics for this compound.

ParameterSpecies/SystemValueReference CompoundReference Value
ACE Inhibition (IC50) Rabbit Lung (partially purified)10.7 ± 2.1 nMEnalaprilat4.4 ± 0.8 nM
β-Adrenoceptor Blockade (pKB) Guinea-pig right atrium7.18 ± 0.05Pindolol8.9 ± 0.7
Angiotensin I Pressor Response Inhibition (in vivo) Conscious Rat (1 mg/kg IV)Equipotent to Enalapril, 10x more potent than CaptoprilEnalapril, Captopril-
Isoprenaline-induced Tachycardia Inhibition (in vivo) Conscious Rat (1 mg/kg IV)Dose-dependent inhibition (Dose ratio of 3.1)--
Blood Pressure Reduction in Hypertensive Model Acute Renovascular Hypertensive Dogs (1.0 mg/kg IV)35% reduction within 10 min, sustained for up to 4 h--

Table 1: Performance data for this compound from in vitro and in vivo studies.[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects through two distinct pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the β-adrenergic signaling pathway. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, its β-blocking activity antagonizes the effects of catecholamines on the heart and blood vessels.

BW_A575C_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_Beta β-Adrenergic Signaling Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Catecholamines Catecholamines (e.g., Isoprenaline) Beta_Receptor β-Adrenoceptor Catecholamines->Beta_Receptor Increased_HR Increased Heart Rate Beta_Receptor->Increased_HR Increased_Contractility Increased Contractility Beta_Receptor->Increased_Contractility BWA575C This compound BWA575C->ACE Inhibits BWA575C->Beta_Receptor Blocks

Mechanism of action for this compound.

BW 755C: A Dual Inhibitor of the Arachidonic Acid Cascade

BW 755C is an anti-inflammatory agent that acts as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), the two primary enzymes in the arachidonic acid cascade. This dual inhibition prevents the formation of both prostaglandins and leukotrienes, key mediators of inflammation.

Quantitative Performance Data

The following table summarizes the key in vivo performance metrics for BW 755C.

ParameterModel SystemEffect
Inflammation Carrageenan-impregnated polyester sponges in ratsReduced concentration of LTB4, TXB2, and PGE2 in exudate
Pulmonary Hypoxic Vasoconstriction Anesthetized dogs with acute left lower lobe atelectasisShunt fraction fell from 32% to 25.5%; Hypoxic pressor response rose from 4.5 mmHg to 9.0 mmHg
Acrolein Smoke-Induced Acute Lung Injury SheepPrevented the fall in arterial PO2, the rise in lymph flow, and the rise in wet-to-dry weight ratio
Myocardial Infarction Ischemic reperfused porcine hearts (10 mg/kg IV pre-ischemia)Reduced infarct size from 72% to 50.9%

Table 2: Performance data for BW 755C from in vivo studies.

Signaling Pathway and Mechanism of Action

BW 755C targets the initial steps of the arachidonic acid cascade. By inhibiting both COX and LOX enzymes, it provides a broader blockade of pro-inflammatory mediator synthesis compared to selective COX inhibitors like NSAIDs.

BW_755C_Pathway cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX Lipoxygenase (LOX) Pathway Cell_Membrane Cell Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX COX-1 & COX-2 Arachidonic_Acid->COX LOX Lipoxygenases (e.g., 5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Thromboxanes Thromboxanes (e.g., TXB2) COX->Thromboxanes Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes BW755C BW 755C BW755C->COX Inhibits BW755C->LOX Inhibits

Mechanism of action for BW 755C.

Experimental Protocols

This compound: In Vitro ACE Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on angiotensin-converting enzyme.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • HEPES buffer (50 mM, pH 8.3) with 300 mM NaCl

  • This compound and reference compounds (e.g., Enalaprilat)

  • Spectrophotometer

Procedure:

  • Prepare a solution of ACE in cold deionized water.

  • Prepare a solution of the substrate HHL in HEPES buffer.

  • In a reaction vessel, pre-incubate the ACE solution with various concentrations of this compound or the reference compound for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the HHL substrate solution.

  • Allow the reaction to proceed for a defined period at 37°C.

  • Stop the reaction by adding 1 M HCl.

  • The product, hippuric acid, is extracted with ethyl acetate.

  • The absorbance of the extracted hippuric acid is measured spectrophotometrically at 228 nm.

  • The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is calculated.

This compound: In Vivo Angiotensin I-Induced Pressor Response in Rats

Objective: To assess the in vivo ACE inhibitory activity of this compound by measuring its effect on the pressor response to angiotensin I.

Materials:

  • Conscious, normotensive rats instrumented for blood pressure monitoring

  • Angiotensin I

  • This compound solution for intravenous administration

  • Saline (vehicle control)

Procedure:

  • Administer a control dose of angiotensin I intravenously and record the resulting increase in blood pressure.

  • Administer this compound or vehicle intravenously.

  • At various time points after administration of the test compound, challenge the animal with the same dose of angiotensin I and record the pressor response.

  • The inhibition of the angiotensin I-induced pressor response is calculated as a percentage of the control response.

BW 755C: In Vitro Cyclooxygenase and Lipoxygenase Inhibition Assay in Leukocytes

Objective: To determine the inhibitory effect of BW 755C on COX and LOX pathways in leukocytes.

Materials:

  • Isolated leukocytes (e.g., from rabbit)

  • Arachidonic acid (substrate)

  • BW 755C and reference compounds (e.g., Indomethacin for selective COX inhibition)

  • Assay buffer

  • Method for product analysis (e.g., radioimmunoassay or LC-MS/MS)

Procedure:

  • Pre-incubate the leukocyte suspension with various concentrations of BW 755C or a reference inhibitor.

  • Add arachidonic acid to initiate the enzymatic reactions.

  • Incubate for a specified time at 37°C.

  • Terminate the reaction and extract the eicosanoid products (prostaglandins and leukotrienes).

  • Quantify the specific products of the COX pathway (e.g., PGE2, TXB2) and the LOX pathway (e.g., LTB4) using a suitable analytical method.

  • Calculate the inhibition of each pathway relative to a vehicle control.

BW 755C: Carrageenan-Induced Pleurisy in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of BW 755C in a model of acute inflammation.

Materials:

  • Male Wistar rats

  • Carrageenan solution (e.g., 1% in sterile saline)

  • BW 755C for administration (e.g., subcutaneous or oral)

  • Anesthetic

  • Heparinized saline

Procedure:

  • Administer BW 755C or vehicle to the rats.

  • After a pre-determined time, induce pleurisy by injecting carrageenan into the pleural cavity under anesthesia.

  • At a specified time point after carrageenan injection (e.g., 4 hours), euthanize the animals.

  • Collect the pleural exudate by washing the pleural cavity with heparinized saline.

  • Measure the volume of the exudate and the total and differential leukocyte counts in the exudate.

  • The anti-inflammatory effect is determined by the reduction in exudate volume and leukocyte infiltration compared to the vehicle-treated group.

Conclusion

This compound and BW 755C are pharmacologically distinct entities. This compound is a dual ACE inhibitor and β-blocker with a clear potential for development as an antihypertensive agent. In contrast, BW 755C is a dual inhibitor of COX and LOX, positioning it as a broad-spectrum anti-inflammatory agent. The experimental data for each compound supports their respective mechanisms of action. Researchers and drug development professionals should consider these fundamental differences when evaluating the potential applications and further investigation of these compounds. They are not interchangeable alternatives but rather represent two different approaches to targeting distinct pathological processes.

References

Independent verification of the pharmacological profile of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Analysis of the Pharmacological Profile of BW A575C

This guide provides a detailed and objective comparison of the pharmacological properties of this compound, a novel dual-action agent, with other selected cardiovascular drugs. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further investigation.

Overview of this compound

This compound is a chemically novel compound, identified as N-(1-(S)-carboxy-5-[4-(3-isopropylamino-2-(R,S)-hydroxypropoxy)-indole-2-carboxamido]pentyl)-(R,S)-alanyl-(S)-proline.[1][2][3] It uniquely combines two distinct pharmacological activities in a single molecule: angiotensin-converting enzyme (ACE) inhibition and beta-adrenoceptor blockade.[2][3] In vivo studies have demonstrated its efficacy as an antihypertensive agent, particularly in renin-dependent models of hypertension.[1] The compound is reported to be 2-10 times more active as an ACE inhibitor than as a beta-blocker in conscious rats and dogs.[1][2]

Comparative Pharmacological Data

To provide a comprehensive understanding of this compound's pharmacological profile, it is compared with established drugs possessing similar or related mechanisms of action. The following tables summarize key quantitative data for this compound and its comparators.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition
CompoundIC50 (nM)Notes
This compound 10.7 ± 2.1Rabbit lung ACE[2]
Enalaprilat4.4 ± 0.8Active metabolite of Enalapril[2]
Captopril-A potent, competitive inhibitor of ACE[4]
Table 2: Beta-Adrenoceptor Blockade
CompoundpKBReceptor SpecificityNotes
This compound 7.18 ± 0.05-Guinea-pig right atrial preparation[2]
Pindolol8.9 ± 0.7Non-selective β1 and β2Guinea-pig right atrial preparation[2]
Labetalol-Non-selective β with α1-blocking activityRatio of β:α antagonism is ~3:1 (oral) and ~7:1 (IV)[2][5][6]
Carvedilol-Non-selective β with α1-blocking activityS(-) enantiomer has both β and α1 blocking activity[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological activities of this compound and its alternatives.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the half-maximal inhibitory concentration (IC50) of a compound against ACE.

Objective: To quantify the potency of a test compound in inhibiting the activity of Angiotensin-Converting Enzyme.

Principle: The assay measures the enzymatic activity of ACE on a synthetic substrate, and the reduction in this activity in the presence of an inhibitor. A common method involves a fluorometric substrate which, when cleaved by ACE, produces a fluorescent product. The decrease in fluorescence intensity is proportional to the inhibitory activity of the compound.

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Fluorometric substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)

  • Test compound (e.g., this compound, Enalaprilat)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • 96-well microplate (black, for fluorescence readings)

  • Microplate fluorometer

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions. Include a positive control (a known ACE inhibitor like captopril or enalaprilat) and a negative control (buffer only).

  • Add the ACE solution to all wells except for the blank.

  • Incubate the plate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the fluorometric substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • The rate of increase in fluorescence is proportional to ACE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Beta-Adrenoceptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a compound for beta-adrenoceptors.

Objective: To determine the binding affinity (Ki) of a test compound for β-adrenoceptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to β-adrenoceptors in a tissue or cell membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Materials:

  • Tissue or cell membrane preparation rich in β-adrenoceptors (e.g., guinea-pig right atrium, cell lines expressing β-receptors).

  • Radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol).

  • Test compound (e.g., this compound, Pindolol).

  • Non-specific binding control (a high concentration of a non-radiolabeled antagonist, e.g., propranolol).

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and either the test compound dilution, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the signaling pathway affected by the dual action of this compound and the workflow of the comparative pharmacological analysis.

Signaling Pathway of this compound Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Sympathetic Sympathetic Nervous System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII Norepinephrine Norepinephrine BetaReceptor β-Adrenoceptor Norepinephrine->BetaReceptor IncreasedHR Increased Heart Rate & Contractility BetaReceptor->IncreasedHR BWA575C This compound BWA575C->ACE Inhibits BWA575C->BetaReceptor Blocks ReducedBP Reduced Blood Pressure

Caption: Dual mechanism of this compound action.

Experimental Workflow for Pharmacological Profiling cluster_ACE ACE Inhibition Assay cluster_Beta β-Adrenoceptor Binding Assay ACE_Prep Prepare Reagents (ACE, Substrate, Buffers) ACE_Incubate Incubate ACE with This compound/Comparators ACE_Prep->ACE_Incubate ACE_React Add Substrate & Measure Fluorescence ACE_Incubate->ACE_React ACE_Calc Calculate IC50 ACE_React->ACE_Calc Data_Analysis Comparative Data Analysis ACE_Calc->Data_Analysis Beta_Prep Prepare Membranes & Radioligand Beta_Incubate Incubate Membranes with Radioligand & Test Compound Beta_Prep->Beta_Incubate Beta_Filter Filter and Wash Beta_Incubate->Beta_Filter Beta_Count Scintillation Counting Beta_Filter->Beta_Count Beta_Calc Calculate Ki Beta_Count->Beta_Calc Beta_Calc->Data_Analysis

Caption: Workflow for pharmacological comparison.

References

Dual-Action Antihypertensive Agent BW A575C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published findings on BW A575C, a novel dual-acting antihypertensive agent. It objectively assesses its performance against other relevant compounds, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.

Quantitative Data Summary

This compound is a potent dual inhibitor of both angiotensin-converting enzyme (ACE) and β-adrenoceptors, positioning it as a promising candidate for the research of hypertensive diseases.[1] Its efficacy has been demonstrated in vivo in conscious normotensive rats and dogs.

Table 1: In Vivo Efficacy of this compound

SpeciesTargetMethodDose (i.v.)Effect (Dose Ratio)Reference
RatACEAngiotensin I Pressor Response1.0 mg/kg29.5[1]
DogACEAngiotensin I Pressor Response1.0 mg/kg16.1[1]
Ratβ-adrenoceptorIsoprenaline-induced Tachycardia1.0 mg/kg3.1[1]
Dogβ-adrenoceptorIsoprenaline-induced Tachycardia1.0 mg/kg8.0[1]

Studies indicate that this compound is approximately 2-10 times more active as an ACE inhibitor than as a β-blocker in these models.[1] In a study with conscious rats, intravenous administration of 1 mg/kg this compound was found to be roughly equipotent to the established ACE inhibitor enalapril and about 10 times more potent than captopril in inhibiting angiotensin I-induced pressor responses.

In a model of acute renovascular hypertension in conscious dogs, a 1.0 mg/kg intravenous dose of this compound led to a significant 35% reduction in blood pressure within 10 minutes of injection, an effect that was sustained for up to 4 hours.[1] This was accompanied by a non-significant trend towards a reduction in heart rate.[1]

Comparison with Other Antihypertensive Agents

Table 2: Comparative Potency of ACE Inhibition

CompoundClassPotency Comparison with this compound
EnalaprilACE InhibitorApproximately equipotent
CaptoprilACE InhibitorThis compound is ~10x more potent

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological profile.

Isoprenaline-Induced Tachycardia in Conscious Instrumented Animals

This experiment is designed to assess the β-blocking activity of a test compound.

  • Animal Model: Conscious, normotensive rats or dogs are instrumented for continuous monitoring of heart rate and blood pressure.

  • Procedure:

    • A baseline heart rate is established and recorded.

    • A dose-response curve to isoprenaline is generated by administering increasing doses of isoprenaline and recording the corresponding increase in heart rate.

    • The test compound (this compound) is administered intravenously.

    • After a suitable interval to allow for drug distribution, a second dose-response curve to isoprenaline is generated.

  • Data Analysis: The dose ratio is calculated by dividing the dose of isoprenaline required to produce a specific level of tachycardia in the presence of the test compound by the dose required to produce the same level of tachycardia in the absence of the compound. A higher dose ratio indicates a more potent β-blocking effect.

Angiotensin I-Induced Pressor Response in Conscious Instrumented Animals

This experiment evaluates the ACE inhibitory activity of a test compound.

  • Animal Model: Conscious, normotensive rats or dogs are instrumented for continuous monitoring of arterial blood pressure.

  • Procedure:

    • A baseline blood pressure is established and recorded.

    • A dose-response curve to angiotensin I is generated by administering increasing doses of angiotensin I and recording the corresponding increase in blood pressure.

    • The test compound (this compound) is administered intravenously.

    • Following drug administration, a second dose-response curve to angiotensin I is generated.

  • Data Analysis: The dose ratio is calculated by dividing the dose of angiotensin I required to elicit a specific pressor response in the presence of the test compound by the dose required for the same response in its absence. A larger dose ratio signifies more potent ACE inhibition.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BWA575C_ACE This compound BWA575C_ACE->ACE

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

cluster_Beta β-Adrenoceptor Signaling Pathway Isoprenaline Isoprenaline BetaReceptor β-Adrenoceptor Isoprenaline->BetaReceptor GProtein Gs Protein BetaReceptor->GProtein AC Adenylyl Cyclase GProtein->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A cAMP->PKA Tachycardia Increased Heart Rate (Tachycardia) PKA->Tachycardia BWA575C_Beta This compound BWA575C_Beta->BetaReceptor

β-Adrenoceptor Blockade

cluster_workflow In Vivo Experimental Workflow start Conscious Instrumented Animal (Rat or Dog) baseline Establish Baseline (Heart Rate / Blood Pressure) start->baseline agonist_dr Generate Agonist Dose-Response Curve (Isoprenaline or Angiotensin I) baseline->agonist_dr administer_bw Administer this compound (i.v.) agonist_dr->administer_bw post_agonist_dr Generate Second Agonist Dose-Response Curve administer_bw->post_agonist_dr analyze Calculate Dose Ratio post_agonist_dr->analyze

Experimental Workflow for In Vivo Studies

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of BW A575C

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide a comprehensive framework for the proper disposal of the research compound BW A575C. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. Given that detailed public information on this compound is limited, these instructions are based on established best practices for handling and disposing of novel or uncharacterized chemical compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before proceeding.

Hazard Assessment and Initial Precautions

A thorough risk assessment is the first step in the safe disposal of any chemical. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should treat it as a substance with potential hazards until proven otherwise.

Key Precautionary Steps:

  • Assume Hazard: In the absence of specific data, assume this compound may be toxic, flammable, corrosive, or reactive.

  • Consult Internal Documentation: Review all internal notes, experimental records, and any supplier information for known properties or hazards associated with this compound.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound for disposal. The following table summarizes the recommended PPE based on the potential routes of exposure.

Potential Exposure Required Personal Protective Equipment
Eye Contact Safety glasses with side shields or chemical splash goggles.[1]
Skin Contact Chemical-resistant gloves (e.g., Nitrile rubber with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes). A lab coat or chemical-resistant apron should also be worn.[2]
Inhalation All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials (e.g., vermiculite, dry sand).[2]

  • Do Not Use Water Jet: Using a water jet for cleanup is not recommended as it may spread the contamination.[2]

  • Decontamination: Clean the affected area thoroughly with a suitable laboratory detergent.[3]

  • Waste Collection: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[3]

Disposal Workflow

The proper disposal of this compound waste must follow a structured and compliant workflow. The following diagram illustrates the decision-making process for handling and disposing of this compound.

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal prep Characterize this compound Waste (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe contain Place in a Chemically Compatible, Leak-Proof Container prep->contain label_waste Label Container with: 'Hazardous Waste - this compound' and Accumulation Start Date contain->label_waste storage Store in a Designated Hazardous Waste Accumulation Area contain->storage segregate Segregate from Incompatible Materials storage->segregate disposal disposal storage->disposal request Request Waste Pickup from Institutional EHS documentation Complete all Necessary Waste Disposal Paperwork request->documentation

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure

  • Waste Characterization and Segregation:

    • Determine the physical state of the this compound waste (solid, liquid, or gas).

    • Segregate this compound waste from all other waste streams.

  • Containerization:

    • Select a waste container that is chemically compatible with this compound. The container must be in good condition, with a secure, leak-proof lid.

    • For liquid waste, ensure the container is filled to no more than 80% capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.

    • Include any known hazard characteristics (e.g., "Potential Toxin," "Flammable").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of the laboratory.

    • Ensure the storage area is cool, dry, and away from sources of ignition or incompatible materials.[1]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department.[4]

    • Complete all required waste disposal forms accurately and completely.

Logical Flow for Waste Management Decisions

The following diagram outlines the logical decision-making process for managing different forms of this compound waste.

action_node action_node start Is this compound Waste Generated? is_contaminated Is Material Contaminated with this compound? start->is_contaminated is_liquid Is the Waste Liquid? is_contaminated->is_liquid Yes dispose_ehs Arrange for EHS Pickup is_contaminated->dispose_ehs No is_solid Is the Waste Solid? is_liquid->is_solid No collect_liquid Collect in a Labeled, Leak-Proof Liquid Waste Container is_liquid->collect_liquid Yes is_sharp Is the Waste a Sharp? is_solid->is_sharp No collect_solid Collect in a Labeled, Lined Solid Waste Container is_solid->collect_solid Yes collect_sharp Collect in a Puncture-Resistant Sharps Container Labeled as 'Hazardous Waste' is_sharp->collect_sharp Yes is_sharp->dispose_ehs No collect_liquid->dispose_ehs collect_solid->dispose_ehs collect_sharp->dispose_ehs

Caption: Decision tree for this compound waste segregation.

By following these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BW A575C
Reactant of Route 2
Reactant of Route 2
BW A575C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.